4-Methyl-3-pentenoic acid
Description
pyroterebic acid is a natural product found in Calotropis procera with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJHAULYLJXJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198450 | |
| Record name | 3-Pentenoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-85-8 | |
| Record name | 4-Methyl-3-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentenoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentenoic acid, 4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-3-PENTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9RW4Q8R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methyl-3-pentenoic acid chemical properties and structure
An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid: Chemical Properties, Structure, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a notable methyl-branched unsaturated fatty acid. Designed for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, structural characteristics, synthesis, reactivity, and applications, grounding all claims in authoritative data.
Introduction: A Molecule of Dual Functionality
This compound, also known by its trivial name Pyroterebic acid, is an organic compound that holds significance as a versatile intermediate in chemical synthesis.[1][2] As a short-chain fatty acid, it features both a carboxylic acid group and a carbon-carbon double bond, bestowing upon it a dual reactivity that is valuable in the synthesis of more complex molecules such as esters and alcohols.[1] Its structure, a pent-3-enoic acid backbone substituted with a methyl group at the fourth position, classifies it as a methyl-branched monounsaturated fatty acid.[2][3] This compound is not only a synthetic building block but has also been identified as a bacterial metabolite and a volatile organic compound found in nature.[2][3]
Chemical Identity and Molecular Structure
Precise identification is paramount in scientific research. The fundamental identifiers and structural details of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 4-methylpent-3-enoic acid[2] |
| Synonyms | Pyroterebic acid, 4-Methylpent-3-enoic acid[1][2] |
| CAS Number | 504-85-8[1][2] |
| Molecular Formula | C₆H₁₀O₂[1][4][5] |
| Molecular Weight | 114.14 g/mol [1][2] |
| InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8)[2][4] |
| InChIKey | CQJHAULYLJXJNL-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | CC(=CCC(=O)O)C[2] |
The molecule's structure consists of a five-carbon chain with a carboxylic acid at one terminus. A double bond is located between the third and fourth carbon atoms, and a methyl group is attached to the fourth carbon. This specific arrangement influences its steric and electronic properties, which in turn dictate its reactivity.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in various systems, from reaction vessels to biological matrices. These parameters are critical for experimental design, including solvent selection, temperature control, and purification methods.
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 208 - 225 °C | [1] |
| Melting Point | 98 °C (in ligroine) | [1] |
| Density | 0.987 g/cm³ | [1] |
| pKa | 4.60 (at 25 °C) | [1][5] |
| Flash Point | 105 °C | [1] |
| Vapor Pressure | 0.0906 mmHg at 25°C | [1] |
| Refractive Index | 1.454 | [1] |
| Solubility | Soluble in alcohol and ether solvents | [1] |
The pKa of 4.60 indicates it is a weak acid, comparable to other short-chain carboxylic acids. Its solubility in organic solvents like alcohols and ethers is expected for a molecule with a significant hydrocarbon portion, making it suitable for a wide range of organic reactions.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and verification of chemical compounds.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides distinct signals for each of the six carbon atoms, reflecting their unique chemical environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield, while the sp² carbons of the double bond will have characteristic shifts in the olefinic region. Data is available for review on platforms like SpectraBase.[6]
-
Mass Spectrometry (GC-MS) : In electron ionization mass spectrometry (EI-MS), this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 114. Key fragment ions often include peaks at m/z 99 (loss of a methyl group) and 43 (isopropyl cation), which are highly indicative of the structure.[2][7]
-
Infrared (IR) Spectroscopy : The IR spectrum is defined by strong, characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer. A sharp, strong C=O stretching vibration will appear around 1710 cm⁻¹. The C=C double bond stretch is expected to be a weaker band around 1650 cm⁻¹.
Synthesis and Chemical Reactivity
General Synthesis Pathway
A common and logical laboratory synthesis for this compound involves a multi-step process starting from a simpler five-carbon precursor.[1] The causality behind this pathway lies in the strategic construction of the carbon skeleton and the sequential oxidation of the functional group.
Protocol: Three-Step Synthesis
-
Step 1: Grignard Addition to Pentenal.
-
Rationale: To introduce the required methyl group at the C4 position and create the precursor alcohol. A methyl Grignard reagent (e.g., methylmagnesium bromide) is an excellent nucleophile for attacking the electrophilic carbonyl carbon of an aldehyde.
-
Procedure: A solution of pentenal in anhydrous ether is cooled in an ice bath. A solution of methyl Grignard reagent is added dropwise with stirring. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated to yield 4-methyl-3-pentenol.
-
-
Step 2: Oxidation to Aldehyde.
-
Rationale: The secondary alcohol must be oxidized to an aldehyde. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation to the carboxylic acid at this stage.
-
Procedure: 4-methyl-3-pentenol is dissolved in dichloromethane, and PCC is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then filtered through a pad of silica gel to remove chromium salts, yielding 4-methyl-3-pentenal.
-
-
Step 3: Oxidation to Carboxylic Acid.
-
Rationale: A stronger oxidizing agent is now required to convert the aldehyde to the final carboxylic acid product.
-
Procedure: 4-methyl-3-pentenal is oxidized using an appropriate reagent, such as potassium permanganate or Jones reagent (chromic acid), under acidic conditions to produce the final product, this compound.[1] Purification is typically achieved via distillation or chromatography.
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The molecule's reactivity is dominated by its two functional groups:
-
Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, including esterification with alcohols, reduction to the corresponding primary alcohol, and conversion to acyl chlorides using reagents like thionyl chloride.
-
Alkene Group: The carbon-carbon double bond can participate in addition reactions, such as catalytic hydrogenation to yield 4-methylpentanoic acid, or electrophilic addition with halogens.
Applications in Scientific and Industrial Fields
This compound serves as a valuable precursor and building block in several areas.
-
Intermediate in Chemical Synthesis : Its primary role is as an intermediate for synthesizing other organic compounds.[1] The dual functionality allows for selective modification at either the acid or alkene moiety, making it a versatile tool in multi-step organic synthesis.
-
Fragrance and Cosmetics Industry : The compound itself or its ester derivatives can be used as ingredients in perfumes and fragrances to impart specific scents.[1]
-
Drug Development and Medicinal Chemistry : In drug design, the incorporation of small alkyl groups like methyl can significantly modulate a molecule's properties.[8] Introducing a structure like this compound into a larger lead compound can alter its lipophilicity, conformational flexibility, and metabolic stability.[8] This strategy is often employed to optimize pharmacokinetic and pharmacodynamic profiles, potentially improving a drug candidate's efficacy or reducing side effects.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial to ensure laboratory safety.
-
Hazard Identification : this compound is known to be an irritant. Direct contact with the skin and eyes should be avoided.[1]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including chemical-resistant gloves and safety goggles, is mandatory when handling this compound.[9][10]
-
Handling Procedures : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[9][10]
-
Storage Conditions : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][9] Recommended storage temperature is between 2-8°C.[1]
Conclusion
This compound is a structurally interesting and synthetically useful organic molecule. Its well-defined chemical and physical properties, combined with the reactivity of its carboxylic acid and alkene functional groups, make it a valuable intermediate in organic synthesis. For researchers in materials science, fragrance development, and particularly in medicinal chemistry, this compound offers a versatile scaffold for creating novel and functional molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
- 4-Methylpent-3-enoic acid - ChemBK. (2024-04-09). ChemBK. [Link]
- This compound | C6H10O2 | CID 68158 - PubChem.
- 3-Pentenoic acid, 4-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]
- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
- [Application of methyl in drug design] - PubMed. (2013-08).
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 504-85-8 [chemicalbook.com]
- 4. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Physicochemical characteristics of 4-Methyl-3-pentenoic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Methyl-3-pentenoic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is fundamental to its application, from predicting its behavior in a biological system to designing its synthesis and formulation. This guide provides a detailed examination of this compound, a methyl-branched short-chain fatty acid.[1][2] Also known by its synonym, Pyroterebic acid, this compound serves as a valuable intermediate in chemical synthesis and finds applications in the cosmetics and fragrance industry.[3]
Core Molecular and Physical Properties
This compound is a colorless liquid at room temperature.[3] Its core identity is defined by its chemical structure and fundamental properties, which dictate its reactivity, solubility, and interaction with other molecules. The CAS number for this compound is 504-85-8.[1][3][4]
Chemical Structure:
Caption: Workflow for Boiling Point Determination.
B. Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group, which is crucial for understanding its behavior in different pH environments, a key factor in drug development and formulation.
Protocol: Potentiometric Titration
-
Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration Setup : Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration : Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments. The base neutralizes the carboxylic acid.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, providing a direct measure of the dissociation constant.
Caption: Workflow for pKa Determination via Titration.
Synthesis Pathway
Understanding the synthesis of this compound is vital for its production and for developing analogs. A common laboratory-scale synthesis involves a multi-step process. [3]
-
Grignard Reaction : The synthesis begins with the reaction of pentenal with a methyl Grignard reagent (e.g., methylmagnesium bromide). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming the alcohol 4-methyl-3-pentenol after an acidic workup.
-
First Oxidation : The resulting secondary alcohol is then oxidized to the corresponding aldehyde, 4-methyl-3-pentenal, using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Second Oxidation : Finally, the aldehyde is oxidized to the carboxylic acid, this compound, using a stronger oxidizing agent, often in the presence of an acid. [3]
Caption: General Synthesis Workflow for this compound.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards : this compound is irritating to the skin and eyes. [3]Direct contact should be avoided.
-
Handling : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [3][5]Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn. [3][5][6]* Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. [3][5][6]Recommended storage temperatures are often between 2-8°C. [3]
References
- 4-Methylpent-3-enoic acid. (2024). ChemBK. [Link]
- This compound 504-85-8 wiki. (n.d.). Molbase. [Link]
- This compound | C6H10O2. (n.d.). PubChem. [Link]
- This compound. (n.d.). Stenutz. [Link]
- 3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook. [Link]
- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
Sources
An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid (CAS 504-85-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methyl-3-pentenoic acid (CAS 504-85-8), a valuable unsaturated carboxylic acid intermediate. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, reactivity, analysis, and potential applications, grounded in established chemical principles.
Introduction and Physicochemical Properties
This compound, also known as pyroterebic acid, is a methyl-branched, short-chain monounsaturated fatty acid.[1][2] Its structure, featuring both a carboxylic acid moiety and a trisubstituted alkene, makes it a versatile building block in organic synthesis.[3] It is a colorless to pale yellow liquid with a pungent odor, soluble in organic solvents like alcohols and ethers, and possesses moderate water solubility.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 504-85-8 | [6] |
| Molecular Formula | C₆H₁₀O₂ | [6] |
| Molecular Weight | 114.14 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 208 °C | [3] |
| Density | 0.987 g/cm³ | [3] |
| pKa | 4.60 (at 25 °C) | [7] |
| Flash Point | 105 °C | [8] |
| Refractive Index | 1.454 | [3] |
Synthesis of this compound
While several synthetic routes can be envisioned for this compound, a particularly effective and well-established method is the Reformatsky reaction, followed by dehydration. This approach offers a reliable pathway to the target molecule from readily available starting materials.
Recommended Synthetic Pathway: The Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[9][10] For the synthesis of this compound, the key steps involve the reaction of acetone with an α-bromoacetate ester to form a β-hydroxy ester, which is then dehydrated and saponified.
Caption: Synthetic workflow for this compound via the Reformatsky reaction.
Detailed Experimental Protocol (Adapted from a General Reformatsky Procedure)
The following protocol is an adapted, representative procedure for the synthesis of this compound, based on established methods for the Reformatsky reaction.[4][11]
Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutanoate
-
To a flask containing activated zinc dust (1.2 equivalents) in a suitable solvent such as anhydrous tetrahydrofuran (THF), add a small crystal of iodine to initiate the reaction.
-
A mixture of acetone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the zinc suspension. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude β-hydroxy ester.
Step 2: Dehydration to Ethyl 4-methyl-3-pentenoate
-
The crude ethyl 3-hydroxy-3-methylbutanoate is dissolved in a suitable solvent like toluene.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the dehydration.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude unsaturated ester can be purified by distillation.
Step 3: Saponification to this compound
-
The purified ethyl 4-methyl-3-pentenoate is dissolved in ethanol or a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated at reflux for 2-4 hours.
-
After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid or sulfuric acid.
-
The resulting this compound is extracted with diethyl ether or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product. Further purification can be achieved by vacuum distillation.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.
-
Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, including esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol (4-methyl-3-penten-1-ol).
-
Carbon-Carbon Double Bond: The alkene moiety can participate in electrophilic addition reactions. Due to the presence of the electron-withdrawing carboxylic acid group, the double bond is somewhat deactivated towards electrophilic attack compared to an isolated alkene. However, under acidic conditions, protonation of the double bond can lead to the formation of a tertiary carbocation, which can then be trapped by a nucleophile.
A key aspect of the reactivity of α,β-unsaturated carbonyl compounds is their susceptibility to conjugate (or 1,4-) addition . While this compound is a γ,δ-unsaturated acid, isomerization to the α,β-unsaturated isomer, 4-methyl-2-pentenoic acid, can occur under certain conditions, opening up pathways for conjugate addition.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following are key analytical techniques and representative protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of this compound. Derivatization is often employed to improve the chromatographic properties of carboxylic acids.
Table 2: Representative GC-MS Protocol for Short-Chain Fatty Acid Analysis
| Parameter | Value/Condition |
| Derivatization Agent | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Isobutyl chloroformate/isobutanol[12][13] |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1-2 mL/min |
| Injection Mode | Split (e.g., 10:1) |
| Oven Program | Initial temp 60 °C (hold 1 min), ramp at 10 °C/min to 325 °C (hold 10 min)[12] |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
The expected mass spectrum would show a molecular ion peak (M⁺) at m/z 114, along with characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
~1.6-1.7 ppm: Two singlets, corresponding to the two methyl groups on the double bond.
-
~3.0 ppm: A doublet, corresponding to the methylene group adjacent to the double bond.
-
~5.2 ppm: A triplet of septets, corresponding to the vinylic proton.
-
~11-12 ppm: A broad singlet, corresponding to the carboxylic acid proton.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
~179 ppm: Carboxylic acid carbonyl carbon.
-
~138 ppm: Quaternary carbon of the double bond.
-
~118 ppm: Vinylic CH carbon.
-
~35 ppm: Methylene carbon.
-
~25 ppm and ~17 ppm: The two methyl carbons.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used for purity assessment and quantification.
Caption: General workflow for the HPLC analysis of this compound.
Table 3: Representative HPLC Protocol
| Parameter | Value/Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25-30 °C |
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis. Its utility in drug development stems from its ability to introduce a lipophilic, branched-chain moiety into a target molecule. While specific examples of its direct incorporation into marketed drugs are not widely documented, its structural motif is relevant in the synthesis of various biologically active compounds.
-
Intermediate for Complex Molecule Synthesis: Unsaturated carboxylic acids are common starting materials for the synthesis of natural products and their analogs.[14][15] The isoprene-like unit in this compound makes it a potential precursor for terpenoid and polyketide synthesis.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.
-
Precursor for Bioactive Esters and Amides: The carboxylic acid functionality allows for its conjugation to other molecules to modulate properties such as solubility, cell permeability, and metabolic stability.
A patent for a system for releasing edible materials lists the CAS number 504-85-8 among many other substances, suggesting its potential use as a flavoring agent.[16]
Safety, Handling, and Toxicology
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.
-
Toxicology: While specific toxicological data for this compound is limited, unsaturated carboxylic acids as a class can be irritating to the skin, eyes, and respiratory tract.[9] The general toxicity of α,β-unsaturated carbonyl compounds is often associated with their ability to act as Michael acceptors, leading to covalent modification of biological macromolecules.[17] Although this compound is not an α,β-unsaturated acid, care should be taken to avoid exposure.
Conclusion
This compound is a valuable and versatile chemical intermediate with applications in various areas of organic synthesis. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective use in research and development. While detailed protocols for this specific molecule are not always readily available in the literature, established methods for similar compounds provide a solid foundation for its preparation and analysis. Its potential as a building block in the synthesis of complex and biologically active molecules warrants further exploration.
References
- Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PMC - PubMed Central.
- 4-methylpent-3-enoic acid - ChEBI.
- This compound | C6H10O2 | CID 68158 - PubChem.
- Pyroterebic acid - ChemBK.
- This compound, 504-85-8 - The Good Scents Company.
- (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure.
- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent.
- M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS - SHIMADZU CORPORATION.
- This compound 504-85-8 wiki.
- ethyl bromoacetate - Organic Syntheses Procedure.
- Aliphatic Carboxylic Acids, Unsaturated - ResearchGate.
- Reformatsky Reaction - Organic Chemistry Portal.
- 4-Methylpent-3-enoic acid - ChemBK.
- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed.
- Reformatsky Reaction | NROChemistry.
- Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester - ResearchGate.
- 3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2 | CID 3014523 - PubChem.
- US7638536B2 - 2-Acylaminothiazole derivative or salt thereof - Google Patents.
- Organic Chemistry Journals.
- 3-methylpentanoic acid - Organic Syntheses Procedure.
- WO2016098115A1 - System and method for releasing edible material - Google Patents.
- CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents.
- EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid - Google Patents.
- American Journal of Organic Chemistry - Scientific & Academic Publishing.
- Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - NIH.
- Biomimetic synthesis of natural products: Progress, challenges and prospects - EurekAlert!.
- Biomimetic Synthesis of Natural Products: A Journey To Learn, To Mimic, and To Be Better - PubMed.
- A Concise Synthesis of Berkelic Acid Inspired by Combining the Natural Products Spicifernin and Pulvilloric Acid - PMC - NIH.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chembk.com [chembk.com]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. 3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2 | CID 3014523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound, 504-85-8 [thegoodscentscompany.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomimetic Synthesis of Natural Products: A Journey To Learn, To Mimic, and To Be Better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2016098115A1 - System and method for releasing edible material - Google Patents [patents.google.com]
- 17. 4-METHYL-3-PENTEN-1-OL(763-89-3) 1H NMR spectrum [chemicalbook.com]
The Enigmatic Presence of 4-Methyl-3-pentenoic Acid in the Plant Kingdom: A Technical Guide for Researchers
Preamble: Unveiling a Volatile Enigma
Within the vast and intricate chemical lexicon of the plant kingdom, volatile organic compounds (VOCs) serve as a primary language, mediating interactions with the surrounding environment. Among these, the methyl-branched short-chain fatty acid, 4-Methyl-3-pentenoic acid, presents a compelling case study. Though its presence has been confirmed in select species, the full scope of its natural occurrence, biosynthesis, and physiological significance remains an area of active scientific inquiry. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge surrounding this compound in plants, detailing its known distribution, plausible biosynthetic origins, analytical methodologies for its detection, and its potential biological activities of interest for pharmaceutical research.
Section 1: Natural Occurrence – A Tale of Two Species (and Beyond?)
To date, the documented natural occurrence of this compound in the plant kingdom is primarily associated with two species:
-
Nicotiana tabacum (Cultivated Tobacco): This compound has been identified as a constituent of tobacco leaf and is also found in tobacco smoke.[1][2] Its presence in the leaf suggests a biological origin within the plant, rather than being solely a product of pyrolysis.
-
Calotropis procera (Apple of Sodom): This hardy, latex-producing plant, known for its diverse traditional medicinal uses, has also been reported to contain this compound.[3][4]
While the confirmed list of plant sources is currently limited, the classification of this compound as a volatile organic compound suggests its potential for a broader, yet undiscovered, distribution across various plant families. Its role as a flavoring agent further hints at its presence in other aromatic plant species.[1][3]
| Compound | Confirmed Plant Species | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Nicotiana tabacum, Calotropis procera | 504-85-8 | C6H10O2 | 114.14 g/mol |
Section 2: The Biosynthetic Puzzle – A Hypothesis Rooted in Amino Acid Metabolism
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the general principles of branched-chain fatty acid biosynthesis, a plausible pathway can be hypothesized, likely originating from the catabolism of the branched-chain amino acid, leucine.
This proposed pathway involves a series of enzymatic reactions that convert leucine into a precursor that can enter the fatty acid synthesis machinery.
Figure 1: Proposed biosynthetic pathway of this compound from leucine.
Further research, including isotopic labeling studies and the identification of specific enzymes in Nicotiana tabacum and Calotropis procera, is required to validate this hypothetical pathway.
Section 3: Physiological Roles in Plants – A Scent of Defense and Communication?
As a volatile organic compound, this compound likely plays a role in mediating the plant's interactions with its environment. The functions of plant VOCs are diverse and can include:
-
Herbivore Defense: Many VOCs are released upon herbivore attack and can act as direct deterrents or toxins to the feeding insect. They can also function as indirect defense signals, attracting predators and parasitoids of the herbivores.[3][5] The role of volatile fatty acids in plant-insect interactions is an active area of research.[3][6]
-
Pollinator Attraction: The unique scent profiles of flowers, composed of a complex blend of VOCs, are crucial for attracting pollinators.
-
Plant-Plant Communication: VOCs released by a damaged plant can be perceived by neighboring plants, priming their defense responses in anticipation of a potential threat.
While the specific role of this compound in these processes has not been definitively established, its volatile nature and presence in plants known for their chemical defenses suggest a likely involvement in plant defense and signaling. Its identification as an insect attractant in some contexts further underscores its potential role in plant-insect communication.[7]
Section 4: Analytical Methodologies – A Guide to Extraction and Detection
The accurate identification and quantification of this compound in plant matrices require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds.
Extraction of this compound from Plant Tissues
The choice of extraction method depends on the nature of the plant material and the research question.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles
This method is ideal for analyzing the volatile profile of a plant with minimal sample preparation.
-
Sample Preparation: Enclose a known weight of fresh plant material (e.g., leaves, flowers) in a sealed headspace vial.
-
Incubation: Gently heat the vial to a specific temperature (e.g., 40-60 °C) for a defined period to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber with an appropriate coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a set time to adsorb the volatile compounds.
-
Desorption and Analysis: Transfer the SPME fiber to the heated injection port of a GC-MS for thermal desorption and subsequent analysis.
Protocol 2: Solvent Extraction for Total Fatty Acid Profiling
This method is suitable for a comprehensive analysis of all fatty acids, including those that are less volatile or present as esters.
-
Homogenization: Homogenize a known weight of fresh or freeze-dried plant tissue in a suitable solvent system, such as a chloroform:methanol mixture (2:1, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation. The lipids, including fatty acids, will partition into the lower chloroform phase.
-
Saponification and Methylation: Evaporate the chloroform and saponify the lipid extract with methanolic potassium hydroxide. Subsequently, methylate the free fatty acids using a reagent such as boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.
-
Analysis: Analyze the hexane extract by GC-MS.
GC-MS Analysis
-
Column: A polar capillary column (e.g., with a polyethylene glycol stationary phase) is typically used for the separation of FAMEs and other polar volatile compounds.
-
Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as the NIST Mass Spectral Library. Quantification is typically performed using an internal standard.
Figure 2: General analytical workflow for the detection of this compound.
Section 5: Biological Activities and Potential for Drug Development
While direct studies on the pharmacological properties of this compound are limited, the broader class of short-chain fatty acids and structurally similar compounds exhibit a range of biological activities that are of interest to drug development professionals.
-
Antimicrobial Activity: Short-chain fatty acids are known to possess antimicrobial properties. The antifungal potential of extracts from Calotropis procera, which contains this compound, has been reported, although the specific contribution of this compound to the overall activity is yet to be determined.
-
Anti-inflammatory Effects: A study on 4-phenyl-3-butenoic acid, a structural analogue, demonstrated its ability to inhibit carrageenan-induced edema in rats, suggesting a potential anti-inflammatory mechanism.[8] Given the role of inflammation in a multitude of diseases, this warrants further investigation into the anti-inflammatory potential of this compound.
-
Cytotoxic Activity: The potential cytotoxic effects of this compound against various cell lines could be an area of interest for oncology research.
The exploration of these potential activities could pave the way for the development of new therapeutic agents derived from this naturally occurring plant metabolite.
Section 6: Future Directions and Concluding Remarks
The study of this compound in plants is a field ripe for further exploration. Key areas for future research include:
-
Broadening the Scope of Occurrence: Comprehensive screening of a wider range of plant species, particularly those known for their aromatic properties or traditional medicinal uses, is needed to map the distribution of this compound.
-
Elucidating the Biosynthetic Pathway: The use of modern molecular biology techniques, such as gene silencing and enzyme characterization in Nicotiana tabacum and Calotropis procera, will be crucial in definitively identifying the biosynthetic pathway.
-
Defining Physiological Roles: In-depth ecological studies are required to understand the specific roles of this compound in plant defense, pollination, and communication.
-
Investigating Pharmacological Potential: A systematic evaluation of the antimicrobial, anti-inflammatory, and other biological activities of purified this compound is essential to assess its potential for drug development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Jasmonic Acid Signaling Pathway in Plants. (2019). International Journal of Molecular Sciences.
- The role of volatiles in plant communication. (2018). Plant, Cell & Environment.
- Plant-Insect Interactions: The Role of Chemical Communication. (n.d.). Pennsylvania State University - NIFA Reporting Portal.
- The Good Scents Company. (n.d.). This compound.
- Wikiwand. (n.d.). List of additives in cigarettes.
- ChemBK. (2024). 4-Methylpent-3-enoic acid.
- This compound 504-85-8 wiki. (n.d.). LookChem.
- Taylor & Francis Online. (n.d.). Physiological function and ecological aspects of fatty acid-amino acid conjugates in insects.
- PubMed. (n.d.). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino).
- MDPI. (2023). A Comprehensive Study on the Acidic Compounds in Gas and Particle Phases of Mainstream Cigarette Smoke.
- MDPI. (n.d.). Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice.
- Quit Clinics. (n.d.). How Many Chemicals Are There in Cigarette Tobacco.
- PubMed Central. (n.d.). Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues.
- Google Patents. (n.d.). US4959209A - Use of N,N-diethyl-m-toluamide and/or the ethyl ester of 2-methyl-3-pentenoic acid as insect attractants.
- ResearchGate. (2025). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid.
Sources
- 1. This compound, 504-85-8 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4959209A - Use of N,N-diethyl-m-toluamide and/or the ethyl ester of 2-methyl-3-pentenoic acid as insect attractants - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Biosynthesis pathway of 4-Methyl-3-pentenoic acid in microorganisms
An In-Depth Technical Guide to the Biosynthesis of 4-Methyl-3-pentenoic Acid in Microorganisms
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a branched-chain unsaturated carboxylic acid with potential applications in the pharmaceutical and chemical industries. While its presence has been noted in some natural sources, its microbial biosynthetic pathway is not well-elucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway for this compound in microorganisms, drawing parallels with established metabolic routes. It is designed to serve as a foundational resource for researchers aiming to discover, characterize, and engineer this novel pathway for biotechnological applications. The guide details the hypothetical enzymatic steps, proposes candidate enzymes, and provides in-depth experimental protocols for pathway validation, including gene identification, enzyme characterization, and metabolite analysis.
Introduction: The Significance of this compound
This compound, also known as pyroterebic acid, is a C6 branched-chain fatty acid.[1][2] Its structure, featuring a terminal isopropylidene group, suggests a biosynthetic origin related to isoprenoids, a large and diverse class of natural products.[3][4] While the specific biological roles of this compound are not extensively studied, related branched-chain fatty acids are known to be involved in various cellular processes and can serve as precursors for valuable biofuels and specialty chemicals.[5][6] The elucidation of its biosynthetic pathway in microorganisms could unlock the potential for its sustainable production through metabolic engineering.[7]
This guide will explore a hypothetical biosynthetic pathway for this compound, grounded in established biochemical principles. We will delve into the likely metabolic precursors, the key enzymatic transformations, and the experimental strategies required to validate this proposed route.
A Putative Biosynthetic Pathway: Connecting Isoprenoid Metabolism to Fatty Acid Synthesis
The structural hallmark of this compound is its isoprene-like carbon skeleton. This strongly suggests that its biosynthesis initiates from the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[8][9] Microorganisms synthesize IPP and DMAPP through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes, archaea, and some Gram-positive bacteria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is prevalent in most bacteria and plant plastids.[3][4][8]
We propose a three-stage biosynthetic pathway for this compound:
-
Stage 1: Synthesis of the C5 Precursor. Production of DMAPP via the MVA or MEP pathway.
-
Stage 2: Carbon Chain Elongation. A one-carbon elongation of a DMAPP-derived intermediate.
-
Stage 3: Final Functional Group Modification. Oxidation of the elongated intermediate to the corresponding carboxylic acid.
Below is a visual representation of this proposed pathway.
Figure 1: Proposed biosynthetic pathway for this compound.
Stage 1: The Isoprenoid Foundation
The biosynthesis commences with the formation of DMAPP. Depending on the microorganism, this will proceed via one of two pathways:
| Pathway | Key Precursors | Key Enzymes | Typical Organisms |
| Mevalonate (MVA) Pathway | Acetyl-CoA | HMG-CoA synthase, HMG-CoA reductase | Eukaryotes, Archaea, some Gram-positive bacteria |
| MEP Pathway | Pyruvate, Glyceraldehyde-3-phosphate | DXS, DXR | Most bacteria, plant plastids |
Stage 2: The Hypothetical Elongation Step
This is the core of the proposed pathway and requires experimental validation. We hypothesize a mechanism analogous to polyketide or fatty acid synthesis, where a C5 starter unit is elongated. A plausible route involves the conversion of DMAPP to a more reactive intermediate, such as a prenyl halide, which can then undergo a condensation reaction with a C1 or C2 donor.
A candidate C2 donor is malonyl-CoA, a common building block in fatty acid and polyketide synthesis. The condensation of a DMAPP-derived intermediate with malonyl-CoA would yield a C6 backbone.
Stage 3: Formation of the Carboxylic Acid
The final step is the conversion of the elongated C6 intermediate into this compound. If the intermediate is an acyl-CoA thioester, a thioesterase could hydrolyze the thioester bond to release the free fatty acid. Alternatively, an oxidation cascade of a terminal methyl group could lead to the carboxylate.
Experimental Validation: A Step-by-Step Guide
This section provides a detailed framework for the experimental validation of the proposed biosynthetic pathway.
Identification of Candidate Genes
The first step is to identify the genes encoding the hypothetical enzymes. This can be achieved through a combination of bioinformatics and transcriptomics.
Protocol 1: Bioinformatic Gene Mining
-
Hypothesize Enzyme Classes: Based on the proposed reactions (e.g., prenyltransferase, halogenase, condensing enzyme, thioesterase), identify the corresponding enzyme commission (EC) numbers.
-
Database Searching: Use protein BLAST (Basic Local Alignment Search Tool) to search protein databases (e.g., NCBI, UniProt) with known enzyme sequences from related pathways.
-
Genome Mining: In a microorganism of interest (e.g., one known to produce related compounds), search its genome for homologous genes.
-
Genomic Context Analysis: Analyze the genomic neighborhood of the candidate genes. Genes involved in the same pathway are often clustered together in bacterial genomes (operons).
Protocol 2: Transcriptomic Analysis
-
Culturing Conditions: Grow the microorganism under conditions where the production of this compound is expected.
-
RNA Sequencing: Extract total RNA and perform RNA-sequencing (RNA-Seq) to identify genes that are upregulated under the production conditions.
-
Differential Expression Analysis: Compare the transcriptomes of producing and non-producing cultures to identify differentially expressed genes.
-
Candidate Gene Selection: Prioritize candidate genes that fall into the hypothesized enzyme classes and are significantly upregulated.
Enzyme Characterization
Once candidate genes are identified, the next step is to express the corresponding proteins and characterize their enzymatic activity.
Protocol 3: Heterologous Expression and Purification
-
Gene Cloning: Clone the candidate genes into an appropriate expression vector (e.g., pET series for E. coli).
-
Protein Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)) and induce protein expression.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Purity Verification: Verify the purity of the protein using SDS-PAGE.
Protocol 4: In Vitro Enzyme Assays
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the hypothesized substrate(s) (e.g., DMAPP, malonyl-CoA), and necessary cofactors (e.g., Mg²⁺, ATP).
-
Incubation: Incubate the reaction at an optimal temperature and for a specific duration.
-
Product Detection: Analyze the reaction mixture for the presence of the expected product using analytical techniques such as HPLC, GC-MS, or LC-MS.[10]
-
Kinetic Analysis: Determine the kinetic parameters (Kₘ, kcat) of the enzyme by varying the substrate concentration.
Figure 2: Experimental workflow for the validation of the proposed pathway.
In Vivo Pathway Reconstruction
The final step is to reconstruct the entire pathway in a heterologous host to confirm the in vivo production of this compound.
Protocol 5: Heterologous Pathway Expression
-
Pathway Assembly: Assemble the identified genes into a single expression plasmid or integrate them into the host chromosome.
-
Host Strain Engineering: Use a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae) that has been engineered for high precursor supply.[6][11]
-
Fermentation: Cultivate the engineered strain in a suitable fermentation medium.
-
Product Quantification: Extract and quantify the production of this compound from the culture broth using GC-MS or LC-MS.
Metabolic Engineering Strategies for Enhanced Production
Once the biosynthetic pathway is validated, metabolic engineering strategies can be employed to improve the titer, yield, and productivity of this compound.
-
Increasing Precursor Supply: Overexpress key enzymes in the upstream MVA or MEP pathway to increase the intracellular pool of IPP and DMAPP.
-
Enhancing Pathway Flux: Overexpress the newly identified genes for the this compound pathway. Codon optimization of these genes for the expression host can also improve protein translation.
-
Eliminating Competing Pathways: Knock out genes that divert precursors to competing metabolic pathways.
-
Optimizing Fermentation Conditions: Optimize fermentation parameters such as temperature, pH, aeration, and nutrient feed to maximize production.
| Engineering Strategy | Target | Expected Outcome |
| Precursor Enhancement | MVA or MEP pathway genes | Increased IPP and DMAPP availability |
| Pathway Overexpression | Biosynthetic genes for this compound | Increased flux towards the final product |
| Deletion of Competitors | Genes for competing pathways | Redirection of carbon flux |
| Fermentation Optimization | Culture conditions | Improved cell growth and productivity |
Conclusion and Future Outlook
The biosynthesis of this compound in microorganisms represents an exciting and underexplored area of research. This guide has outlined a plausible biosynthetic pathway originating from isoprenoid precursors and has provided a detailed experimental roadmap for its validation. The successful elucidation and engineering of this pathway will not only contribute to our fundamental understanding of microbial metabolism but also pave the way for the sustainable production of this and other valuable branched-chain fatty acids. The methodologies described herein are broadly applicable to the discovery and characterization of other novel biosynthetic pathways, empowering researchers to unlock the vast chemical diversity of the microbial world.
References
- Eisenreich, W., Bacher, A., Arigoni, D., & Rohdich, F. (2004). Biosynthesis of isoprenoids via the non-mevalonate pathway. Cellular and Molecular Life Sciences CMLS, 61(12), 1401-1426.
- Rohmer, M. (1999). The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae and higher plants.
- Kirby, J., & Keasling, J. D. (2009). Biosynthesis of plant isoprenoids: perspectives for microbial engineering. Annual review of plant biology, 60, 335-355.
- Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172-13177.
- Hunter, W. N. (2007). The non-mevalonate pathway of isoprenoid precursor biosynthesis. Journal of Biological Chemistry, 282(30), 21573-21577.
- PubChem. (n.d.). This compound.
- ChemBK. (n.d.). 4-Methylpent-3-enoic acid.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-.
- Keasling, J. D. (2010). Manufacturing molecules through metabolic engineering. Science, 330(6009), 1355-1358.
- Yan, Q., & Pfleger, B. F. (2020). Biosynthesis of medium-chain fatty acids and their derivatives. Current opinion in biotechnology, 65, 12-19.
- Lennen, R. M., & Pfleger, B. F. (2013). Microbial production of fatty acids and their derivatives. Current opinion in biotechnology, 24(6), 1044-1053.
- Peralta-Yahya, P. P., Zhang, F., del Cardayre, S. B., & Keasling, J. D. (2012). Microbial engineering for the production of advanced biofuels.
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Isoprenoid biosynthesis in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic engineering of biocatalysts for carboxylic acids production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]
- 11. Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Bioactivity of 4-Methyl-3-pentenoic Acid: A Technical Guide for Researchers
Abstract
4-Methyl-3-pentenoic acid, a methyl-branched monounsaturated short-chain fatty acid, represents a molecule of burgeoning interest at the intersection of microbiology, plant biochemistry, and human health. Also known by its trivial name, Pyroterebic acid, this compound has been identified as a bacterial metabolite and a constituent of certain plant species.[1] Despite its known presence in biological systems, a comprehensive understanding of its specific biological activities and mechanisms of action remains largely uncharted territory. This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the current knowledge surrounding this compound. By contextualizing its properties within the broader families of branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs), this document will extrapolate potential biological roles and lay a foundational framework for future in-depth investigation. We will explore its chemical identity, delve into potential, yet unconfirmed, biological activities, propose detailed experimental protocols for its study, and outline promising avenues for future research.
Introduction: The Scientific Landscape of this compound
This compound (C6H10O2, CAS 504-85-8) is a volatile organic compound characterized by a six-carbon chain with a methyl branch at the fourth position and a double bond between the third and fourth carbons.[1] Its discovery as a bacterial metabolite suggests a potential role in microbial signaling or competition. Furthermore, its identification in plants like Nicotiana tabacum and Calotropis procera points towards its involvement in plant physiology or defense mechanisms.[1]
While direct evidence of its bioactivity is sparse, its structural classification as a branched-chain fatty acid (BCFA) and a short-chain fatty acid (SCFA) provides a logical starting point for hypothesizing its physiological functions. BCFAs are increasingly recognized for their diverse biological roles, including anti-inflammatory, metabolic, and anti-cancer effects.[2][3][4] Similarly, SCFAs are well-established mediators of gut health, immune regulation, and metabolic homeostasis.[5][6][7][8] This guide will, therefore, navigate the knowns and unknowns, offering a scientifically grounded yet forward-looking perspective on the potential of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [9] |
| Molecular Weight | 114.14 g/mol | [1] |
| CAS Number | 504-85-8 | [9] |
| Appearance | Colorless liquid | |
| Synonyms | Pyroterebic acid, 4-methylpent-3-enoic acid | [1] |
Postulated Biological Activities and Underlying Mechanisms
Based on the activities of related fatty acid families, we can postulate several potential biological roles for this compound. It is crucial to emphasize that these are hypotheses requiring rigorous experimental validation.
Anti-inflammatory Properties
Branched-chain fatty acids have demonstrated potent anti-inflammatory activities.[4][10] The proposed mechanism often involves the modulation of key inflammatory signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB).
Caption: A proposed workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability: Seed cells in a 96-well plate and treat with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours. Assess cell viability using the MTT assay to determine non-toxic working concentrations.
-
LPS Stimulation: Pre-treat macrophages with non-toxic concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant as an indicator of nitric oxide production using the Griess reagent.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key inflammatory mediators such as iNOS, COX-2, and phosphorylated NF-κB.
Protocol 2: Evaluation of Antimicrobial Activity
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method according to CLSI guidelines. Briefly, prepare serial dilutions of the compound in a 96-well plate containing bacterial suspensions in appropriate broth.
-
Determination of MIC: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Future Directions and Unanswered Questions
The field of branched-chain fatty acid research is ripe with opportunities. For this compound, several key questions remain:
-
What are the specific molecular targets of this compound in mammalian cells?
-
Does it act as a ligand for specific receptors, such as G-protein coupled receptors (GPCRs)?
-
What is its role in the gut microbiome, and how does it influence host-microbe interactions?
-
Can it be developed as a therapeutic agent for inflammatory or metabolic diseases?
-
What are its biosynthetic and metabolic pathways in different organisms?
Future research should focus on employing advanced techniques such as transcriptomics, proteomics, and metabolomics to gain a systems-level understanding of the cellular effects of this compound. Furthermore, in vivo studies using animal models of disease are essential to validate its therapeutic potential.
Conclusion
This compound stands as a molecule with intriguing, yet largely unexplored, biological potential. Its structural similarity to bioactive fatty acids suggests a promising area of investigation for researchers in both academia and industry. This technical guide provides a foundational framework to stimulate and guide future research efforts aimed at unraveling the biological activities of this enigmatic compound. The proposed experimental workflows and a focus on mechanistic studies will be instrumental in translating the preliminary understanding of this compound into tangible applications in medicine and biotechnology.
References
- Cellular and physiological effects of short-chain f
- Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity. OUCI. [Link]
- Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. PubMed. [Link]
- Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived F
- Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review.
- Effect of Short-Chain Fatty Acids and Polyunsaturated Fatty Acids on Metabolites in H460 Lung Cancer Cells. PMC. [Link]
- 4-Methyl-3-formyl-pentanoic acid esters.
- Alkyl-4-methyl-3-formyl pentenoates, their preparation, their use in the....
- The effects of short-chain fatty acids on the cardiovascular system. Amsterdam UMC. [Link]
- Health Benefits and Side Effects of Short-Chain F
- This compound. PubChem. [Link]
- How Short-Chain Fatty Acids Affect Health and Weight. Healthline. [Link]
- Alkyl-4-methyl-3-formyl pentenoates, their preparation, their use in the....
- Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. [Link]
- Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. PubMed. [Link]
- The effects of 4-pentenoic and pentanoic acid on the hypoxic rat
- A systematic study of the pyrotechnic effect of metal organic frameworks. ChemComm. [Link]
- 4-pentenoic acid effects on respiration and metabolism of brown f
- Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena. PubMed. [Link]
- A Novel Environment‐Friendly Stearic Acid and Dry Heat Treatment Modified Starch Binder for Pyrotechnic for Fire Extinguishment Applications.
- Detection and formation scenario of citric acid, pyruvic acid, and other possible metabolism precursors in carbonaceous meteorites.
- Experimental Evaluation of Authigenic Acid Suitable for Acidification of Deep Oil and Gas Reservoirs at High Temper
- Methods for Detecting Picric Acid—A Review of Recent Progress. MDPI. [Link]
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]
- 4. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and physiological effects of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
4-Methyl-3-pentenoic Acid: A Volatile Mediator in the Complex Language of Microbes
An In-depth Technical Guide for Researchers
Abstract
Microbial communication, a cornerstone of microbial ecology, governs behaviors from virulence to biofilm formation. While well-characterized quorum sensing (QS) systems based on molecules like acyl-homoserine lactones and autoinducing peptides have been a primary focus, the role of less specific, often volatile, small molecules is an emerging frontier. This guide delves into 4-Methyl-3-pentenoic acid, a methyl-branched short-chain fatty acid identified as a bacterial metabolite.[1][2] We synthesize the current understanding of its chemical properties, explore its demonstrated effects on microbial communities, and provide a technical framework for investigating its potential as a modulator of microbial communication. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel avenues in antimicrobial strategies and microbial ecology.
The Expanding Lexicon of Microbial Communication
Bacteria communicate and coordinate group behaviors through a process known as quorum sensing (QS).[3] This cell-to-cell signaling relies on the production, release, and detection of small signal molecules called autoinducers. When the population density reaches a threshold, the accumulated autoinducer concentration triggers changes in gene expression across the community.[4] This coordinated response allows bacteria to function as multicellular entities, regulating processes such as virulence factor secretion, biofilm formation, and antibiotic resistance.[3][4]
The most extensively studied QS systems include:
-
Acyl-Homoserine Lactone (AHL) Systems: Prevalent in Gram-negative bacteria, such as Pseudomonas aeruginosa, AHLs are key regulators of virulence and biofilm maturation.[5]
-
Autoinducing Peptide (AIP) Systems: Utilized by Gram-positive bacteria, including Staphylococcus aureus, these systems employ small, modified peptides to control pathogenicity via the accessory gene regulator (agr) system.[6][7]
Beyond these canonical systems, a vast vocabulary of other chemical cues mediates microbial interactions. Volatile organic compounds (VOCs) and short-chain fatty acids (SCFAs) can act as signals or weapons in the microbial world, influencing the behavior and growth of neighboring organisms.[1][8] this compound, a bacterial metabolite, belongs to this class of molecules, suggesting a potential role in this broader, more complex web of microbial communication.[2]
Profile of a Potential Signaling Molecule: this compound
This compound, also known as pyroterebic acid, is a monounsaturated, methyl-branched fatty acid.[1][2] Its chemical properties are foundational to understanding its potential biological activity, including its volatility and ability to traverse cell membranes.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][9][10][11] |
| Molecular Weight | 114.14 g/mol | [1][11] |
| CAS Number | 504-85-8 | [9][11][12] |
| Appearance | Colorless Liquid | [9] |
| Boiling Point | ~208-225°C | [9] |
| Synonyms | Pyroterebic acid, 4-methylpent-3-enoic acid | [1][9][11][12] |
| Classification | Short-chain fatty acid, Volatile organic compound | [1][2] |
Its structure, featuring a carboxylic acid head and a short, branched hydrocarbon tail, gives it amphipathic properties. The double bond and methyl branch distinguish it from simple SCFAs, potentially conferring specificity in biological interactions.
Demonstrated Role in Modulating Microbial Ecosystems
Direct evidence for the bioactivity of this compound comes from studies on microbial ecosystems, such as agricultural silage. A study investigating nettle silage found that the addition of this compound significantly altered the microbial community and fermentation outcomes.[13][14]
Key Findings:
-
Inhibition of Spoilage Bacteria: The acid demonstrated an inhibitory effect against Clostridium species, which are often responsible for silage spoilage and the production of undesirable compounds like butyric acid.[13][14] This resulted in better preservation of crude protein.[13]
-
Modulation of Lactic Acid Bacteria (LAB): The treatment influenced the prevalence of different LAB. While some studies suggest certain fatty acids can inhibit beneficial LAB, in this context, it increased the relative abundance of Weissella, a heterofermentative LAB, after 30 days of ensiling.[13][14]
This evidence strongly suggests that this compound can function as a potent modulator of microbial populations. Its action appears to be one of targeted inhibition, a form of chemical interference or competition that is a critical aspect of microbial communication and ecology. The mechanism may involve impairing fatty acid synthesis and disrupting cell membrane integrity in susceptible bacteria.[13]
Technical Guide: Protocols for Interrogating Bioactivity
To systematically investigate the role of this compound in microbial communication, a multi-faceted approach is required. The following protocols provide a framework for moving from broad antimicrobial activity to specific anti-QS effects.
Experimental Workflow Overview
The logical flow of investigation begins with assessing general toxicity, then moves to specific signaling interference, and finally to effects on complex, group-level behaviors.
Caption: Workflow for investigating this compound bioactivity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism. This is crucial to separate direct antimicrobial (bacteriostatic/bactericidal) effects from specific signaling interference.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 96-well microtiter plate with two-fold serial dilutions of the compound in appropriate liquid growth medium (e.g., Luria-Bertani for P. aeruginosa, Tryptic Soy Broth for S. aureus). Final concentrations should span a wide range (e.g., 1 mM down to 1 µM).
-
Include a positive control (medium with bacteria and a known antibiotic), a negative control (medium with bacteria and solvent), and a sterility control (medium only).
-
-
Inoculation:
-
Grow the target bacterial strain to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.
-
-
Analysis:
-
Determine the MIC by visual inspection: the lowest concentration at which no turbidity (growth) is observed.
-
Optionally, measure the OD₆₀₀ of each well using a plate reader for a quantitative assessment.
-
Trustworthiness Check: The inclusion of positive, negative, and sterility controls ensures that any observed inhibition is due to the compound itself and not the solvent, contamination, or inherent lack of bacterial viability.
Protocol 2: Quorum Sensing Reporter Strain Bioassay
Objective: To determine if sub-MIC concentrations of this compound can inhibit or activate a specific QS pathway. This assay uses engineered bacteria that produce a measurable signal (e.g., light, color) when a QS circuit is active.
Methodology:
-
Strain Selection:
-
Choose a relevant reporter strain. For example, P. aeruginosa PAO1-lasB-gfp, which expresses Green Fluorescent Protein (GFP) under the control of the las QS system.
-
-
Assay Setup:
-
In a 96-well plate, add sub-MIC concentrations of this compound (determined in Protocol 1) to the growth medium.
-
Inoculate the wells with the reporter strain (e.g., to a starting OD₆₀₀ of 0.05).
-
For inhibition screening, add the cognate autoinducer (e.g., 3-oxo-C12-HSL for the las system) to induce the QS response.
-
-
Incubation:
-
Incubate the plate under appropriate conditions, measuring both cell density (OD₆₀₀) and the reporter signal (e.g., fluorescence for GFP) at regular intervals (e.g., every hour for 12 hours).
-
-
Data Analysis:
-
Normalize the reporter signal to cell density (e.g., Fluorescence/OD₆₀₀).
-
Compare the normalized signal in treated wells to the untreated control. A significant reduction in signal without a corresponding drop in OD₆₀₀ indicates QS inhibition.
-
Causality Insight: By using sub-MIC concentrations, this protocol specifically tests for interference with the signaling pathway rather than simply killing the bacteria. Normalizing the reporter signal to cell density is a critical self-validating step to ensure that any observed decrease in QS activity is not an artifact of reduced cell growth.
Hypothesized Mechanism of QS Interference
Based on studies of other small molecule inhibitors, this compound could hypothetically interfere with QS by acting as a non-native ligand that binds to the receptor protein (e.g., AgrC in S. aureus), preventing the native autoinducer from binding and activating the downstream signaling cascade.[15]
Caption: Hypothesized antagonistic binding of this compound to a QS receptor.
Protocol 3: Biofilm Inhibition Crystal Violet Assay
Objective: To assess if this compound can inhibit biofilm formation, a key QS-regulated phenotype.
Methodology:
-
Plate Setup:
-
In a 96-well flat-bottom plate, add sub-MIC concentrations of the compound to a rich medium that promotes biofilm formation.
-
Inoculate with bacteria (e.g., to a starting OD₆₀₀ of 0.05).
-
-
Incubation:
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
-
Staining:
-
Carefully remove the planktonic (free-floating) cells by aspirating the medium and gently washing the wells with phosphate-buffered saline (PBS).
-
Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash away the excess stain with PBS and allow the plate to dry.
-
-
Quantification:
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.
-
Measure the absorbance at 590 nm (OD₅₉₀) using a plate reader. A lower absorbance in treated wells indicates biofilm inhibition.
-
Future Directions and Drug Development Implications
The data gathered from these protocols will provide a comprehensive profile of this compound's bioactivity. If it demonstrates potent QS inhibitory effects at sub-MIC concentrations, it becomes a promising candidate for further development.
Next Steps:
-
Mechanism of Action Studies: Investigate whether it acts as a competitive or non-competitive inhibitor of the QS receptor.
-
In Vivo Efficacy: Test its ability to attenuate virulence in animal infection models.
-
Synergy Studies: Explore its potential to enhance the efficacy of conventional antibiotics, as disrupting QS can make bacteria more susceptible to treatment.
For drug development professionals, molecules that disrupt bacterial communication without killing the pathogen—so-called "anti-virulence" agents—are highly attractive. They are predicted to exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.[3] this compound, as a naturally occurring bacterial metabolite, represents a compelling starting point for the design of such novel therapeutics.
Conclusion
This compound is more than a simple metabolic byproduct; it is an active agent in the chemical landscape of microbial ecosystems. While its role as a specific, canonical quorum sensing signal has not been established, its demonstrated ability to inhibit key spoilage bacteria and modulate microbial communities positions it as a significant factor in inter-species competition and communication.[13][14] The technical protocols outlined in this guide provide a robust framework for researchers to dissect its precise mechanisms of action and evaluate its potential as a quorum sensing inhibitor. As the challenge of antimicrobial resistance grows, exploring the nuances of microbial conversations and the molecules that mediate them, like this compound, will be paramount in developing the next generation of therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SIELC Technologies. (2018, May 16). 3-Pentenoic acid, 4-methyl-.
- Li, X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Molecules.
- Cheméo. (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester.
- ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid.
- Ge-Bu-Gong-Mao. (n.d.). This compound 504-85-8 wiki.
- Black, J. L., et al. (2022). Chemical and biomolecular insights into the Staphylococcus aureus agr quorum sensing system: Current progress and ongoing challenges. RSC Chemical Biology.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- Adl, S. M., et al. (2017). Surface-Attached Molecules Control Staphylococcus aureus Quorum Sensing and Biofilm Development. ACS Infectious Diseases.
- Thoendel, M., et al. (2011). Quorum sensing in Staphylococcus infections. Annual Review of Pathology: Mechanisms of Disease.
- PubChem. (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester. National Center for Biotechnology Information.
- O'Loughlin, C. T., et al. (2014). Targeting Staphylococcus aureus Quorum Sensing with Nonpeptidic Small Molecule Inhibitors. Journal of Medicinal Chemistry.
- MDPI. (2023). Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage.
- Murray, E. J., et al. (2021). Quorum-sensing, intra- and inter-species competition in the staphylococci. Journal of Medical Microbiology.
- ResearchGate. (2023, October). Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage.
- The Good Scents Company. (n.d.). This compound.
- Li, G., et al. (2021). Cladodionen Is a Potential Quorum Sensing Inhibitor Against Pseudomonas aeruginosa. Marine Drugs.
- PubMed. (2023). Effect of quorum sensing signal molecular analog 4-hydroxy-5-methyl-3(2H)-furanone on the microbial diversity and flavor characteristics of Sichuan Paocai.
- MDPI. (2023). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors.
- ResearchGate. (2023, October). Natural Products Inhibit Bacterial Growth and Modulate Quorum‐Sensing Systems Las and Rhl in Pseudomonas aeruginosa PA14.
- Sakr, M. M., et al. (2013). Quorum sensing modulates colony morphology through alkyl quinolones in Pseudomonas aeruginosa. BMC Microbiology.
- Frontiers. (n.d.). Smelly Fumes: Volatile-Mediated Communication Between Bacteria and Other Organisms.
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. Surface-Attached Molecules Control Staphylococcus aureus Quorum Sensing and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum sensing modulates colony morphology through alkyl quinolones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and biomolecular insights into the Staphylococcus aureus agr quorum sensing system: Current progress and ongoing challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum-sensing, intra- and inter-species competition in the staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 12. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Staphylococcus aureus Quorum Sensing with Nonpeptidic Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to 4-Methyl-3-pentenoic Acid: Synthesis, Isolation, and Characterization
Abstract
4-Methyl-3-pentenoic acid (C6H10O2), also known as Pyroterebic acid, is a methyl-branched, short-chain unsaturated fatty acid.[1][2] While found in nature, its primary value to the research and development sectors lies in its role as a versatile chemical intermediate.[3] This guide provides an in-depth examination of this compound, covering its natural occurrence, principal synthetic methodologies, detailed protocols for laboratory-scale isolation and purification, and comprehensive techniques for its structural and purity validation. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes established protocols with the underlying chemical principles to provide a practical and authoritative resource.
Introduction and Physicochemical Properties
This compound is a colorless liquid at room temperature, classified as a methyl-branched monounsaturated fatty acid.[1][3] Its structure, featuring a carboxylic acid functional group and a carbon-carbon double bond, makes it a valuable building block in organic synthesis. The presence of the methyl group influences its steric and electronic properties, offering unique reactivity profiles compared to its linear analogues. This compound is soluble in common organic solvents like alcohols and ethers.[3]
Understanding its fundamental properties is critical for designing synthesis and purification strategies. For instance, its boiling point dictates the feasibility of distillation, while its pKa is crucial for developing acid-base extraction protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [3][4] |
| Molecular Weight | 114.14 g/mol | [1][3] |
| CAS Number | 504-85-8 | [3][4] |
| Boiling Point | approx. 208-225 °C | [3] |
| Density | approx. 0.987 g/cm³ | [3] |
| pKa | ~4.60 (at 25 °C) | [3][5] |
| Appearance | Colorless Liquid | [3] |
Discovery and Natural Occurrence
This compound has been identified as a naturally occurring compound in several plant species. It has been reported in Nicotiana tabacum (tobacco) and the medicinal plant Calotropis procera.[1] It is also recognized as a bacterial metabolite, highlighting its role in biological systems.[1][2] Its presence in nature, often as part of a complex mixture of volatile organic compounds, underscores the need for robust isolation and characterization techniques to study its biological function and properties.
Chemical Synthesis Methodologies
The laboratory synthesis of this compound is essential for obtaining the compound in high purity and sufficient quantities for research and development. Several synthetic routes are viable, with the choice often depending on the availability of starting materials, desired scale, and required purity. Two prevalent methods are the Reformatsky reaction and Malonic Ester Synthesis.
Synthesis via the Reformatsky Reaction
The Reformatsky reaction is a classic method for forming carbon-carbon bonds in organic synthesis. It involves the reaction of an alpha-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester.[6][7][8] This intermediate can then be dehydrated to yield an α,β-unsaturated ester, which is subsequently hydrolyzed to the target carboxylic acid.
Causality Behind the Method: The key advantage of using zinc is its ability to form a stable organozinc intermediate (a zinc enolate) from the α-halo ester.[8] Unlike more reactive organometallics like Grignard reagents, the zinc enolate is generally unreactive towards the ester functionality, allowing it to selectively attack the more electrophilic carbonyl carbon of the aldehyde or ketone. This selectivity is crucial for achieving a good yield of the desired β-hydroxy ester intermediate.[8]
Diagram 1: Reformatsky Reaction Workflow
Caption: General workflow for the synthesis and isolation of this compound.
Synthesis via Malonic Ester Alkylation
The malonic ester synthesis is a highly versatile method for preparing carboxylic acids.[9] The process begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a nucleophilic enolate.[10][11] This enolate then undergoes an SN2 reaction with a suitable alkyl halide. For this compound, this would involve a two-step alkylation or using a specific halide that introduces the required carbon skeleton. The resulting substituted malonic ester is then hydrolyzed and subsequently decarboxylated upon heating to yield the final carboxylic acid.[9][10]
Causality Behind the Method: The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) because the resulting carbanion is stabilized by resonance delocalization across two carbonyl groups. This makes deprotonation highly efficient with a standard base like sodium ethoxide. The subsequent hydrolysis of the ester groups followed by heating leads to a β-keto acid intermediate, which readily loses carbon dioxide (decarboxylates) to form the final product. This decarboxylation step is thermodynamically favorable and drives the reaction to completion.
Diagram 2: Malonic Ester Synthesis Pathway
Caption: Key stages in the synthesis of this compound via malonic ester synthesis.
Isolation and Purification Protocol
Regardless of the synthetic route, the crude product will be a mixture containing unreacted starting materials, intermediates, and byproducts. A robust purification strategy is therefore essential. For a short-chain carboxylic acid like this compound, a combination of acid-base extraction and distillation is highly effective.[12]
Expert Insight: The acidic nature of the carboxyl group is the key to an efficient separation. By washing the crude organic mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt. This effectively transfers the desired product from the organic phase to the aqueous phase, leaving neutral and basic impurities behind in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, regenerating the water-insoluble carboxylic acid, which can then be extracted back into a fresh organic solvent.
Step-by-Step General Purification Protocol:
-
Initial Quenching: After the reaction is complete, the mixture is cooled to room temperature. If organometallic reagents were used, the reaction is carefully quenched, often with a saturated aqueous solution of ammonium chloride.
-
Solvent Removal: The bulk of the reaction solvent is removed under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction (Acid-Base): a. The crude residue is redissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). b. The organic solution is transferred to a separatory funnel and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt and move into the aqueous layer. This step should be performed carefully due to potential CO₂ evolution. c. The aqueous layer is collected. This wash can be repeated 2-3 times to ensure complete extraction. d. The combined aqueous layers are then cooled in an ice bath and slowly acidified with a strong acid (e.g., 6M HCl) until the pH is ~1-2. The this compound will precipitate or form an oily layer. e. The acidified aqueous solution is extracted multiple times with a fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: The combined organic extracts containing the purified acid are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.
-
Final Purification (Optional): For very high purity, vacuum distillation can be employed.[12] This is particularly useful for removing non-volatile impurities.
Structural Elucidation and Characterization
Confirming the identity and purity of the isolated compound is a critical final step. A combination of spectroscopic techniques is used for this purpose.
Table 2: Key Spectroscopic Data for Characterization
| Technique | Expected Observations for this compound |
| ¹H NMR | - Broad singlet for the carboxylic acid proton (-COOH).- Signals corresponding to the vinyl proton.- Signals for the two methyl groups, which may appear as a doublet or two singlets depending on the exact structure and resolution.- Signal for the methylene (-CH₂-) group adjacent to the carboxyl group. |
| ¹³C NMR | - Signal for the carbonyl carbon (~170-185 ppm).- Signals for the two sp² carbons of the double bond (~120-140 ppm).- Signals for the sp³ carbons of the methyl and methylene groups.[1] |
| Infrared (IR) Spectroscopy | - Very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carbonyl group (~1700-1725 cm⁻¹).- C=C stretch (~1640-1680 cm⁻¹).[1] |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight (114.14 g/mol ).- Characteristic fragmentation patterns.[1][4] |
Applications in Research and Drug Development
This compound serves as a valuable intermediate in various fields:
-
Fragrance and Flavor Industry: As a short-chain fatty acid, it and its esters can be used as components in perfumes and fragrances to impart specific scents.[3]
-
Organic Synthesis: It is a versatile precursor for synthesizing more complex molecules, including other organic acids, esters, and alcohols.[3]
-
Pharmaceutical and Agrochemical R&D: The structural motif of this compound can be incorporated into larger molecules being investigated for biological activity. The methyl group, in particular, can be a critical element in drug design, influencing factors like metabolic stability, receptor binding affinity, and overall pharmacokinetic properties.[13] Its derivatives may be explored as starting materials for synthesizing novel active pharmaceutical ingredients (APIs).
Conclusion
This compound is a foundational molecule whose importance is defined by its synthetic utility. A thorough understanding of its synthesis via methods like the Reformatsky reaction or malonic ester synthesis, combined with proficient application of acid-base extraction and spectroscopic characterization, allows researchers to reliably produce and validate this compound. This guide provides the necessary technical framework and theoretical underpinnings for professionals to confidently work with this compound in a research and development setting.
References
- ChemBK. (2024). 4-Methylpent-3-enoic acid.
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68158, this compound.
- Rathke, M. W. (n.d.). The Reformatsky Reaction. Organic Reactions.
- ResearchGate. (n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. Request PDF.
- YouTube. (2021, November 18). reformatsky reaction and its example and mechanism.
- BYJU'S. (n.d.). Reformatsky reaction.
- Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Organic Syntheses Procedure.
- Study.com. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.
- Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure.
- National Institutes of Health. (n.d.). This compound | C6H10O2 | CID 68158. PubChem.
- Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?.
- ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
- SpectraBase. (n.d.). 4-Pentenoic acid.
- SlidePlayer. (n.d.). The Malonic Ester Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014523, 3-Pentenoic acid, 4-methyl-, ethyl ester.
- Google Patents. (n.d.). CN101200425A - Method for synthesizing 4-pentenoic acid.
- Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):.
- Google Patents. (n.d.). WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids.
- MDPI. (2024, September 16). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa.
- Filo. (2025, May 26). Show how you could use a malonic ester synthesis to prepare the following.
- Digital Commons @ EMU. (n.d.). On-trap derivatization of short-chain fatty acids.
- National Institute of Standards and Technology. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN101157608A - Method for preparing 4-pentenoic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031562).
- The Good Scents Company. (n.d.). 4-pentenoic acid.
- LookChem. (n.d.). This compound 504-85-8 wiki.
- PubChemLite. (n.d.). This compound (C6H10O2).
- PubMed. (2013). [Application of methyl in drug design].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534895, 4-Pentenoic acid, 3-methyl-, methyl ester.
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. organicreactions.org [organicreactions.org]
- 8. byjus.com [byjus.com]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 10. homework.study.com [homework.study.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of Thermochemical Data in Scientific Research
An In-depth Technical Guide to the Thermochemical Properties of 4-Methyl-3-pentenoic Acid
This guide provides a comprehensive technical overview of the essential thermochemical properties of this compound (CAS 504-85-8). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to elucidate the methodologies and scientific reasoning required for the accurate determination and application of these critical thermodynamic parameters. We will explore both established experimental techniques and powerful computational methods, providing a framework for generating and validating high-quality thermochemical data.
In any chemical endeavor, from process chemistry to rational drug design, a molecule's thermochemical properties—such as its enthalpy of formation, entropy, and heat capacity—are fundamental to understanding its intrinsic stability and reactive potential. For a molecule like this compound, which features both a carboxylic acid moiety and an alkene functional group, these values govern reaction equilibria, predict the feasibility of synthetic routes, and provide insight into potential degradation pathways. In a pharmaceutical context, this data is invaluable for modeling drug-receptor binding energies, predicting metabolic liabilities, and ensuring the long-term stability of active pharmaceutical ingredients (APIs). A thorough characterization of these properties is not merely academic; it is a cornerstone of robust and reliable scientific development.
Core Thermochemical Parameters for this compound
While dedicated experimental studies on this compound are not widely available in the public domain, we can define the key parameters of interest and present estimated values derived from established computational models. This highlights the predictive power of modern computational chemistry while underscoring the need for future experimental validation.
Table 1: Key Thermochemical Properties and Their Significance
| Property | Symbol | Unit | Description and Significance |
| Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | Represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a direct measure of a molecule's energetic stability. |
| Gibbs Free Energy of Formation | ΔfG° | kJ/mol | A measure of the spontaneity of the formation of the compound from its elements. It combines enthalpy and entropy to predict thermodynamic favorability. |
| Enthalpy of Vaporization | ΔvapH° | kJ/mol | The heat required to transform one mole of the substance from a liquid to a gas. This is crucial for understanding volatility and for relating condensed-phase and gas-phase properties. |
| Molar Heat Capacity (gas) | Cp,gas | J/(mol·K) | The amount of heat needed to raise the temperature of one mole of the substance by one degree Kelvin. It is essential for calculating enthalpy and entropy changes with temperature. |
Table 2: Computationally Estimated Thermochemical Data for this compound
| Property | Value | Unit | Source / Method |
| ΔfH°(g) | -324.55 | kJ/mol | Joback Method Estimation[1] |
| ΔfG° | -194.43 | kJ/mol | Joback Method Estimation[1] |
| ΔvapH° | 52.41 | kJ/mol | Joback Method Estimation[1] |
| Critical Pressure (Pc) | 3995.65 | kPa | Joback Method Estimation[1] |
| Normal Boiling Point (Tboil) | 481.08 | K | Joback Method Estimation[1] |
Note: The values presented are estimations from group-contribution methods and should be used as a preliminary guide pending experimental verification.
A Dual-Pillar Approach to Thermochemical Characterization
The most trustworthy thermochemical data is achieved through a synergistic combination of high-precision experimentation and advanced computational modeling. The experimental results provide a "ground truth" benchmark, while computational methods offer deep mechanistic insight and predictive capabilities. This dual-pillar approach forms a self-validating system.
Pillar 1: Experimental Determination via Combustion Calorimetry
The gold standard for determining the enthalpy of formation of an organic compound is constant-volume combustion calorimetry.[2][3] This technique measures the heat released during the complete oxidation of a substance, which can then be used to calculate its enthalpy of formation.
Protocol: Enthalpy of Combustion of this compound
-
Sample Purity Verification: Prior to analysis, the purity of the this compound sample must be confirmed to be >99.9% using techniques like Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC). This is a critical step, as impurities would lead to significant errors.
-
Sample Preparation: A precise mass (typically ~0.5-1.0 g) of the liquid acid is hermetically sealed in a polyethylene bag of known mass and heat of combustion.
-
Calorimeter Setup: The sample is placed in a platinum crucible within a constant-volume "bomb" calorimeter. The bomb is then purged and pressurized to ~3 MPa with pure oxygen to ensure complete and rapid combustion.
-
Isoperibol Calorimetry: The sealed bomb is submerged in a known volume of water in a precisely temperature-controlled jacket (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via a cotton fuse and platinum wire. The temperature of the surrounding water is recorded at short intervals until a stable final temperature is reached.
-
Correction and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings (cooling correction) and the energy of ignition. The energy equivalent of the calorimeter, determined by burning a certified standard like benzoic acid, is used to calculate the total heat released.[4][5]
-
Standard State Correction: The energy of combustion is corrected to standard state conditions, accounting for the formation of nitric acid from trace nitrogen and the difference between the constant volume energy (ΔU) and enthalpy (ΔH).[2]
Expertise & Causality: The choice of a constant-volume bomb simplifies the primary calculation to the change in internal energy (ΔU). Pressurization with excess oxygen is not arbitrary; it is essential to drive the reaction to completion, preventing the formation of CO or other incomplete combustion products that would invalidate the results. Calibration with a standard like benzoic acid ensures the trustworthiness and traceability of the measurement to internationally accepted values.[4]
Diagram 1: Workflow for Combustion Calorimetry
Caption: A comprehensive workflow for determining the enthalpy of formation.
Pillar 2: Computational Prediction via Quantum Chemistry
When experimental data is unavailable or to gain deeper insight into molecular properties, ab initio computational chemistry is an indispensable tool.[6] Methods like Density Functional Theory (DFT) and composite methods like G3MP2 can accurately predict thermochemical properties by solving the electronic structure of the molecule.[7]
Protocol: Ab Initio Calculation of Thermochemical Properties
-
Conformational Analysis: The first step is to identify all low-energy conformers of this compound resulting from rotation around its single bonds. This is crucial for flexible molecules.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[7]
-
Vibrational Frequency Calculation: A frequency analysis is performed on each optimized geometry. This serves two purposes: it confirms the structure is a true energy minimum (no imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
High-Accuracy Energy Calculation: To refine the electronic energy, a higher-level calculation (e.g., using the G3MP2 composite method) is performed on the optimized geometries.[7]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using a well-chosen isodesmic or atomization reaction scheme. These schemes are designed to maximize the cancellation of systematic errors inherent in the computational methods, leading to highly accurate results.[8]
-
Boltzmann Averaging: The final thermochemical properties are calculated as a Boltzmann-weighted average over all stable conformers, ensuring the final value accurately represents the molecular ensemble at a given temperature.[6]
Authoritative Grounding: The choice of computational method is paramount. While DFT (like B3LYP) is excellent for geometries and frequencies, composite methods like the Gaussian-n theories (G3, G4) or CBS-QB3 are specifically parameterized to yield highly accurate thermochemical energies.[9][10] The use of isodesmic reactions is a key strategy to ensure trustworthiness, as it relies on the cancellation of errors rather than absolute accuracy, a more robust approach.
Diagram 2: Logical Flow for Computational Thermochemistry
Caption: A logical workflow for the ab initio prediction of thermochemistry.
Conclusion
The thermochemical properties of this compound are critical parameters for its application in research and development. While direct experimental data remains to be published, this guide establishes a clear and robust framework for its determination. By integrating precision bomb calorimetry for experimental validation with high-level quantum chemical calculations for predictive power and mechanistic insight, researchers can generate the reliable, high-quality data necessary for informed decision-making in drug development, chemical synthesis, and materials science.
References
- Emel'yanenko, V. N., et al. (2008). Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations. The Journal of Physical Chemistry A, 112(17), 4036-45. [Link]
- Chen, J., et al. (2003). DFT Calculation on the Thermodynamic Properties of Polychlorinated Dibenzo-p-dioxins. The Journal of Physical Chemistry A, 107(19), 3666-3674. [Link]
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. In NIST Chemistry WebBook. U.S.
- LibreTexts. (2021). Calorimetry. In Chemistry LibreTexts. [Link]
- Cheméo. (n.d.). Chemical Properties of 4-Pentenoic acid, 3-methyl-, methyl ester (CAS 20459-97-6). [Link]
- Adu-Gyamfi, E., et al. (2022).
- Verevkin, S. P. (2006). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties.
- Verevkin, S. P. (2006). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook. U.S.
- Chen, J., et al. (2003). DFT Calculation on the Thermodynamic Properties of Polychlorinated Dibenzo-p-dioxins. Semantic Scholar. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Chemcasts. (n.d.). Thermophysical Properties of pentanoic acid, 4-methyl-3-oxo-, methyl ester. [Link]
- Flores-Holguín, N., et al. (2019). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. International Journal of Molecular Sciences, 20(19), 4769. [Link]
- Wilhoit, R. C., & Shiao, D. (1964). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids.
- Cheméo. (n.d.). Chemical Properties of 3-Pentenoic acid, 4-methyl- (CAS 504-85-8). [Link]
- Babin, A. Y., et al. (2020).
- Dorofeeva, O. V., & Vogt, F. G. (2016). Long Chain Saturated and Unsaturated Carboxylic Acids: Filling a Large Gap of Knowledge in Their Enthalpies of Formation. The Journal of Organic Chemistry, 81(24), 12335-12344. [Link]
- Attia, A., et al. (2012). Determination of experimental excess molar properties for mixtures of carboxylic acids. MATEC Web of Conferences, 1, 05002. [Link]
- Kim, D., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- Ribeiro da Silva, M. A., et al. (1997). Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids. The Journal of Physical Chemistry A, 101(49), 9405-9410. [Link]
- Dickinson, H. C. (1915). Combustion calorimetry and the heats of combustion of cane sugar, benzoic acid, and naphthalene.
- Emel'yanenko, V. N., et al. (2007). The thermodynamic properties of 4-pentenoic acid.
- Chirico, R. D., & Frenkel, M. (2012). Corrections to standard state in combustion calorimetry: an update and a web-based tool. The Journal of Chemical Thermodynamics, 47, 1-11. [Link]
- NIST. (n.d.). Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. In NIST Chemistry WebBook. U.S.
- Cheméo. (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester. [Link]
- Science Ready. (n.d.).
- NIST. (n.d.). (Z)-3-Pentenoic acid, methyl ester. In NIST Chemistry WebBook. U.S.
- ChemBK. (2024). 4-Methylpent-3-enoic acid. [Link]
- Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers. [Link]
- LookChem. (n.d.). This compound 504-85-8 wiki. [Link]
- Kim, D., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- LibreTexts. (2024). Computation of Thermodynamic Quantities. In Chemistry LibreTexts. [Link]
- Cheméo. (n.d.). Chemical Properties of 4-Pentenoic acid (CAS 591-80-0). [Link]
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. In NIST Chemistry WebBook. U.S.
- Wikipedia. (n.d.). Pentenoic acid. [Link]
- The Human Metabolome Database. (2012). Showing metabocard for 4-Pentenoic acid (HMDB0031602). [Link]
Sources
- 1. 3-Pentenoic acid, 4-methyl- (CAS 504-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toc.library.ethz.ch [toc.library.ethz.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid (Pyroterebic Acid) for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile C6 Building Block
4-Methyl-3-pentenoic acid, a branched-chain unsaturated fatty acid, represents a molecule of significant interest in the realms of organic synthesis and chemical biology. While it may appear as a simple six-carbon structure, its inherent functionalities—a carboxylic acid and a trisubstituted alkene—render it a versatile synthon for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, spectroscopic profile, synthesis, reactivity, and its emerging biological significance, particularly for professionals in drug discovery and development.
Nomenclature and Identification: A Molecule of Many Names
Clarity in chemical communication is paramount. This compound is known by several synonyms, which can often lead to confusion in literature searches and procurement. A comprehensive list of its identifiers is provided below to facilitate accurate identification.
| Identifier Type | Value |
| Primary Common Name | Pyroterebic acid |
| IUPAC Name | 4-methylpent-3-enoic acid[1][2] |
| CAS Registry Number | 504-85-8[1][2] |
| Molecular Formula | C₆H₁₀O₂[1][2] |
| Molecular Weight | 114.14 g/mol [1][2] |
| InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8)[1] |
| InChIKey | CQJHAULYLJXJNL-UHFFFAOYSA-N[1] |
| SMILES | CC(=CCC(=O)O)C[1] |
| Other Synonyms | 3-Pentenoic acid, 4-methyl-; 4-Methylpent-3-enoic acid; Brenzterebinsäure[1][3] |
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical properties and spectroscopic signature is fundamental for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | |
| Boiling Point | 208 °C | |
| Melting Point | 98 °C (in ligroine) | |
| Density | 0.987 g/cm³ | |
| pKa | ~4.60 (at 25 °C)[3] | |
| Refractive Index | 1.454 |
Spectroscopic Analysis
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.
-
-
1.6-1.8 ppm (singlet, 6H): The two methyl groups on the double bond are nearly equivalent and appear as a singlet.
-
3.0-3.2 ppm (doublet, 2H): The methylene protons adjacent to the carbonyl group.
-
5.2-5.4 ppm (triplet, 1H): The vinyl proton of the trisubstituted double bond.
-
10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.
-
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton. Predicted and literature-derived chemical shifts (in ppm) are approximately:
-
18-26 ppm: The two methyl carbons.
-
35-40 ppm: The methylene carbon.
-
118-122 ppm: The vinyl carbon bearing the proton.
-
135-140 ppm: The quaternary vinyl carbon.
-
175-180 ppm: The carbonyl carbon of the carboxylic acid.[2]
-
The IR spectrum reveals the presence of key functional groups.[2] The characteristic absorption bands (in cm⁻¹) for this compound are:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
2900-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer. This is a highly diagnostic peak.[4]
-
~1650 cm⁻¹: C=C stretch of the alkene.
-
~1410 cm⁻¹ and ~930 cm⁻¹ (broad): O-H bend of the carboxylic acid.
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns arise from the loss of neutral fragments:[5]
-
Loss of a methyl group (-CH₃): A peak at m/z = 99.
-
Loss of a carboxyl group (-COOH): A peak at m/z = 69, which is often a prominent peak due to the formation of a stable allylic carbocation.
-
McLafferty rearrangement: This rearrangement can lead to a characteristic peak at m/z = 74.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a multi-step process that can be reliably executed in a standard organic chemistry laboratory. The most common route involves a Grignard reaction followed by oxidation.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Methyl-3-penten-1-ol via Grignard Reaction
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Grignard Reagent Formation: In the flask, place magnesium turnings (1.1 eq). Add anhydrous diethyl ether and a small crystal of iodine. From the dropping funnel, add a solution of methyl bromide (1.0 eq) in anhydrous diethyl ether dropwise. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pentenal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methyl-3-penten-1-ol. This intermediate can be purified by distillation.
Step 2: Oxidation to this compound
-
Preparation of Jones Reagent: In a flask, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid and then dilute with water. This should be done carefully in an ice bath.
-
Oxidation Reaction: Dissolve the crude 4-methyl-3-penten-1-ol from Step 1 in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange to green.
-
Work-up: After the addition is complete, stir the reaction for a few hours at room temperature. Quench the excess oxidizing agent by adding a small amount of isopropanol.
-
Extraction and Purification: Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between the carboxylic acid and the alkene functionalities.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding esters.
-
Amide Formation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, produces amides.
-
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 4-methyl-3-penten-1-ol.
Reactivity of the Alkene Group
The trisubstituted double bond is nucleophilic and can participate in various addition reactions. However, its reactivity is somewhat modulated by the electron-withdrawing nature of the carboxylic acid group.
-
Electrophilic Addition: Reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) will proceed, although potentially slower than in isolated alkenes.
-
Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over Pd/C) will reduce the double bond to yield 4-methylpentanoic acid.
Biological Significance and Applications in Drug Development
While historically viewed primarily as a synthetic intermediate, recent research has shed light on the potential biological roles of this compound and related structures.
A Member of the Short-Chain Fatty Acid (SCFA) Family
This compound is a short-chain fatty acid (SCFA). SCFAs, such as butyrate, propionate, and acetate, are well-known metabolites produced by the gut microbiota from the fermentation of dietary fiber.[6] They play crucial roles in maintaining gut homeostasis, modulating the immune system, and influencing host metabolism.[6]
A significant body of research has established that some SCFAs, notably butyrate, are inhibitors of histone deacetylases (HDACs).[7][8] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, SCFAs can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription.[8] This mechanism is a key area of investigation for the development of new anticancer and anti-inflammatory drugs. While direct studies on this compound as an HDAC inhibitor are limited, its structural similarity to other known SCFA HDAC inhibitors suggests this as a promising area for future research.
Signaling Pathways of Short-Chain Fatty Acids
Caption: Potential signaling pathways of SCFAs.
Role as a Synthetic Precursor in Medicinal Chemistry
The dual functionality of this compound makes it an attractive starting material for the synthesis of various heterocyclic and carbocyclic scaffolds used in drug discovery. Its derivatives have been explored in the synthesis of compounds with potential therapeutic applications. For instance, related pyridone-carboxylic acid derivatives have been investigated for their antimicrobial activity.[9] The structural motif of this compound can be found in intermediates for the synthesis of complex molecules, as seen in various patents for pharmaceutical compounds.[10][11][12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as an irritant and may cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion and Future Outlook
This compound, or Pyroterebic acid, is more than just a simple organic molecule. It is a versatile building block with a rich chemistry and an emerging biological profile that places it at the intersection of synthetic chemistry and drug discovery. Its role as a short-chain fatty acid opens up exciting avenues for research into its potential as a modulator of epigenetic and metabolic pathways. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential to unlock its full potential in the creation of novel therapeutics and functional molecules. Further investigations into its specific biological targets and mechanisms of action are warranted and are likely to reveal even more applications for this fascinating C6 synthon.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Lu, Y., et al. (2021). Health Benefits and Side Effects of Short-Chain Fatty Acids. PMC.
- ChemBK. (2024). 4-Methylpent-3-enoic acid.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031602).
- Google Patents. (n.d.). CN100400496C - Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale.
- Google Patents. (n.d.). CN101157608A - Method for preparing 4-pentenoic acid.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- SIELC Technologies. (2018). 3-Pentenoic acid, 4-methyl-.
- Molbase. (n.d.). 4-methyl-pent-3-enoic acid.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- Google Patents. (n.d.). EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.
- PubChem. (n.d.). 3-Methyl-4-pentenoic acid. National Center for Biotechnology Information.
- ChemBK. (2024). Pyroterebic acid.
- Wikipedia. (n.d.). Histone deacetylase inhibitor.
- Google Patents. (n.d.). EP0429304A2 - Pyridone-carboxylic acid derivatives and their use as veterinary medicines.
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- Stenutz. (n.d.). This compound.
- SpectraBase. (n.d.). 3-Pentenoic acid, 4-methyl-, ethyl ester.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Pentenoic acid, 4-methyl-, ethyl ester. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101200425A - Method for synthesizing 4-pentenoic acid.
- PubMed. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Google Patents. (n.d.). US8592597B2 - Pyrrole compounds.
- MDPI. (2018). The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors.
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.
- Google Patents. (n.d.). US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 9. EP0429304A2 - Pyridone-carboxylic acid derivatives and their use as veterinary medicines - Google Patents [patents.google.com]
- 10. EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid - Google Patents [patents.google.com]
- 11. US8592597B2 - Pyrrole compounds - Google Patents [patents.google.com]
- 12. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 4-Methyl-3-pentenoic Acid from Simple Precursors
Introduction
4-Methyl-3-pentenoic acid, also known as pyroterebic acid, is a valuable organic intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds.[1][2] Its structure, featuring a terminal isopropylidene group and a carboxylic acid moiety, makes it a versatile building block for more complex molecules. This document provides detailed protocols and scientific rationale for the synthesis of this compound from simple, readily available laboratory precursors. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, emphasizing reproducibility, scalability, and a deep understanding of the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several classic organic transformations. The choice of a specific route often depends on the availability of starting materials, desired scale, and the specific equipment at hand. This guide will detail three robust and well-established methods:
-
The Reformatsky Reaction: A direct and efficient method involving the reaction of an α-haloester with a ketone in the presence of zinc metal.[3][4]
-
The Wittig Reaction: A powerful olefination reaction that allows for the stereoselective formation of the carbon-carbon double bond.[5][6]
-
The Malonic Ester Synthesis: A classic and versatile method for the synthesis of carboxylic acids from diethyl malonate.[7][8]
Each of these methods offers distinct advantages and presents a unique set of experimental considerations, which will be discussed in detail.
Method 1: Synthesis via the Reformatsky Reaction
The Reformatsky reaction provides a direct route to β-hydroxy esters, which can be subsequently dehydrated and hydrolyzed to afford the target α,β-unsaturated acid.[9] This method is particularly advantageous due to its use of relatively mild conditions and the tolerance of a variety of functional groups.[4] The key step involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-haloester and zinc, which then adds to a carbonyl compound.[3][10]
Reaction Scheme:
Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Acetone | 58.08 | 0.791 | 5.8 g (7.3 mL) | 0.1 |
| Ethyl bromoacetate | 167.00 | 1.505 | 16.7 g (11.1 mL) | 0.1 |
| Zinc dust (<10 micron) | 65.38 | - | 7.8 g | 0.12 |
| Iodine | 253.81 | - | a few crystals | catalytic |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 100 mL | - |
| Sulfuric acid, 10% aq. | 98.08 | - | 50 mL | - |
| Sodium hydroxide | 40.00 | - | 8.0 g | 0.2 |
| Hydrochloric acid, conc. | 36.46 | - | as needed | - |
| Diethyl ether | 74.12 | 0.713 | as needed | - |
| Anhydrous magnesium sulfate | 120.37 | - | as needed | - |
Procedure:
Step 1: Formation of the β-Hydroxy Ester
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust and a few crystals of iodine.
-
Gently heat the flask with a heat gun under a stream of dry nitrogen to activate the zinc. The purple color of the iodine will fade.
-
Allow the flask to cool to room temperature and add 20 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of acetone (0.1 mol) and ethyl bromoacetate (0.1 mol) in 80 mL of anhydrous THF.
-
Add approximately 10 mL of the acetone/bromoacetate solution to the zinc suspension. The reaction should initiate, as evidenced by a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add 50 mL of 10% sulfuric acid to quench the reaction and dissolve any unreacted zinc.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude β-hydroxy ester.
Step 2: Dehydration and Hydrolysis
-
The crude β-hydroxy ester can be dehydrated by heating with a catalytic amount of iodine. Alternatively, for a more controlled dehydration, the procedure described by Cason and Rinehart using phosphorus oxychloride in pyridine can be employed.[11]
-
Following dehydration to the unsaturated ester, add a solution of sodium hydroxide (0.2 mol) in 50 mL of water and 50 mL of ethanol.
-
Heat the mixture at reflux for 1 hour to hydrolyze the ester.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine (50 mL), dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by distillation under reduced pressure.
Causality and Experimental Choices
-
Zinc Activation: The use of iodine is crucial for activating the surface of the zinc metal, which can otherwise be passivated by a layer of zinc oxide.
-
Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture, so anhydrous solvents and reaction conditions are necessary to prevent its decomposition.
-
Controlled Addition: The dropwise addition of the carbonyl and α-haloester solution helps to control the exothermicity of the reaction.
-
Dehydration: The dehydration of the β-hydroxy ester is a critical step to form the desired double bond. While simple heating with iodine can work, more sophisticated methods may be required for higher yields and purity.[11]
Method 2: Synthesis via the Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides (Wittig reagents).[12] For the synthesis of this compound, a stabilized ylide containing an ester functionality is reacted with acetone.[6] The resulting α,β-unsaturated ester is then hydrolyzed to the target carboxylic acid. The thermodynamic stability of the triphenylphosphine oxide byproduct drives the reaction to completion.[13]
Reaction Scheme:
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Ethyl (triphenylphosphoranylidene)acetate | 348.38 | - | 34.8 g | 0.1 |
| Acetone | 58.08 | 0.791 | 6.4 g (8.1 mL) | 0.11 |
| Toluene, anhydrous | 92.14 | 0.867 | 200 mL | - |
| Sodium hydroxide | 40.00 | - | 8.0 g | 0.2 |
| Hydrochloric acid, conc. | 36.46 | - | as needed | - |
| Diethyl ether | 74.12 | 0.713 | as needed | - |
| Anhydrous magnesium sulfate | 120.37 | - | as needed | - |
Procedure:
Step 1: Wittig Reaction
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl (triphenylphosphoranylidene)acetate (0.1 mol) and anhydrous toluene (200 mL).
-
Add acetone (0.11 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the toluene by rotary evaporation.
-
The residue will contain the product and triphenylphosphine oxide. Add 100 mL of diethyl ether and stir. The triphenylphosphine oxide will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold diethyl ether.
-
Combine the filtrates and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation to yield the crude ethyl 4-methyl-3-pentenoate.
Step 2: Hydrolysis
-
To the crude ester, add a solution of sodium hydroxide (0.2 mol) in 50 mL of water and 50 mL of ethanol.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine (50 mL), dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.
-
Purify the product by distillation under reduced pressure.
Causality and Experimental Choices
-
Stabilized Ylide: The use of a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, is advantageous as it is commercially available and relatively stable to air and moisture, simplifying the experimental setup.[14] Stabilized ylides typically favor the formation of the (E)-alkene.[6]
-
Reaction Time: Wittig reactions with stabilized ylides are generally slower than with non-stabilized ylides and often require heating for extended periods to achieve good conversion.
-
Purification: The removal of the triphenylphosphine oxide byproduct is a key purification step. Its low solubility in nonpolar solvents like diethyl ether allows for its separation by precipitation and filtration.
Method 3: Synthesis via Malonic Ester Synthesis
The malonic ester synthesis is a robust method for preparing carboxylic acids.[15][16] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[7][8] For the synthesis of this compound, the alkylating agent would be a 3-methyl-2-butenyl halide (prenyl halide).
Reaction Scheme:
Caption: Workflow for the synthesis of this compound via malonic ester synthesis.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Diethyl malonate | 160.17 | 1.055 | 16.0 g (15.2 mL) | 0.1 |
| Sodium ethoxide | 68.05 | - | 6.8 g | 0.1 |
| Prenyl bromide | 149.02 | 1.34 | 14.9 g (11.1 mL) | 0.1 |
| Ethanol, absolute | 46.07 | 0.789 | 150 mL | - |
| Sodium hydroxide | 40.00 | - | 12.0 g | 0.3 |
| Sulfuric acid, conc. | 98.08 | - | as needed | - |
| Diethyl ether | 74.12 | 0.713 | as needed | - |
| Anhydrous magnesium sulfate | 120.37 | - | as needed | - |
Procedure:
Step 1: Alkylation
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (0.1 mol) in absolute ethanol (100 mL).
-
Add diethyl malonate (0.1 mol) dropwise to the sodium ethoxide solution.
-
After the addition is complete, add prenyl bromide (0.1 mol) dropwise to the reaction mixture.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine (50 mL), dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield the crude alkylated malonic ester.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated ester, add a solution of sodium hydroxide (0.3 mol) in 100 mL of water.
-
Heat the mixture at reflux for 2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture in an ice bath and carefully acidify by the slow addition of concentrated sulfuric acid until the solution is strongly acidic (pH < 2). Carbon dioxide will be evolved during this step.
-
Gently heat the acidified mixture on a steam bath for 30 minutes to complete the decarboxylation.
-
Cool the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine (50 mL), dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.
-
Purify the product by distillation under reduced pressure.
Causality and Experimental Choices
-
Base Selection: Sodium ethoxide is used as the base to deprotonate the diethyl malonate. Using the same alkoxide as the ester group prevents transesterification side reactions.[8]
-
Alkylation: The enolate of diethyl malonate is a soft nucleophile and readily undergoes SN2 reaction with primary alkyl halides like prenyl bromide.
-
Hydrolysis and Decarboxylation: Saponification of the diester followed by acidification leads to a β-keto acid (in this case, a malonic acid derivative), which readily decarboxylates upon heating to yield the final product.[16]
Conclusion
This guide has detailed three reliable and versatile methods for the synthesis of this compound from simple precursors. The Reformatsky reaction offers a direct approach from acetone, while the Wittig reaction provides excellent control over the double bond formation. The malonic ester synthesis represents a classic and robust, albeit longer, alternative. The choice of method will ultimately be guided by the specific needs and resources of the research setting. By understanding the underlying principles and carefully following the provided protocols, researchers can confidently synthesize this valuable chemical intermediate for their applications.
References
- ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid.
- Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?
- Wikipedia. (n.d.). Reformatsky reaction.
- Study.com. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.
- Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids).
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Wikipedia. (n.d.). Wittig reaction.
- Google Patents. (n.d.). CN101200425A - Method for synthesizing 4-pentenoic acid.
- PubChem. (n.d.). 4-Methylpent-3-enenitrile.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Mol-Instincts. (n.d.). This compound 504-85-8 wiki.
- Pearson. (n.d.). Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
- Google Patents. (n.d.). CN100400496C - Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale.
- Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid.
- ResearchGate. (n.d.). Hydrolysis of 3-butenenitrile and 4-pentenenitrile by the nitrilase....
- YouTube. (2014, April 1). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism).
- Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
- ResearchGate. (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester.
- PrepChem.com. (n.d.). Synthesis of 3-pentenenitrile.
- PrepChem.com. (n.d.). Synthesis of 4-pentenenitrile.
- Google Patents. (n.d.). CN101157608A - Method for preparing 4-pentenoic acid.
- Google Patents. (n.d.). EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.
- Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- PubChem. (n.d.). 4-Methyl-3-oxopentanenitrile.
- ACS Publications. (2021, January 9). Gas-Phase Pyrolysis of trans 3-Pentenenitrile: Competition between Direct and Isomerization-Mediated Dissociation.
- PubChem. (n.d.). Pentanenitrile, 3-hydroxy-4-methyl-, (3R)-.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. homework.study.com [homework.study.com]
- 16. chemistnotes.com [chemistnotes.com]
Application Note: Synthesis of 4-Methyl-3-pentenoic Acid via Grignard Carboxylation
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of 4-methyl-3-pentenoic acid, a valuable building block in organic synthesis, utilizing the robust and versatile Grignard reaction. The protocol details the formation of a specific Grignard reagent followed by its carboxylation using solid carbon dioxide (dry ice). This method offers a reliable pathway to the target carboxylic acid, extending the carbon chain of the starting halide by one carbon. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses key considerations for reaction success, purification, and characterization of the final product.
Introduction
This compound is an organic compound with applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] The Grignard reaction represents a powerful and fundamental tool in organic chemistry for the formation of carbon-carbon bonds.[2] The carboxylation of a Grignard reagent, through its reaction with carbon dioxide, is a classic and efficient method for the preparation of carboxylic acids.[3][4][5][6][7][8] This process is particularly advantageous as it allows for the conversion of an organic halide into a carboxylic acid with an additional carbon atom.[3][6]
This application note will focus on the synthesis of this compound from prenyl bromide (1-bromo-3-methyl-2-butene) via the formation of a prenylmagnesium bromide Grignard reagent, followed by quenching with solid carbon dioxide.
Reaction Mechanism
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: Prenyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form prenylmagnesium bromide.[2][9][10] The magnesium inserts into the carbon-bromine bond, creating a highly nucleophilic carbon center.[8]
-
Carboxylation and Protonation: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).[3] This addition reaction forms a magnesium carboxylate salt.[4] Subsequent acidification with a strong aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound.[3][4][7]
Mechanistic Representation
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from prenyl bromide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.43 g (0.1 mol) | Activate prior to use. |
| Iodine | I₂ | 253.81 | 1 small crystal | As an activator. |
| Prenyl Bromide | C₅H₉Br | 149.03 | 14.9 g (0.1 mol) | Ensure it is dry. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Must be completely dry. |
| Dry Ice | CO₂ | 44.01 | ~100 g | Crushed into a powder. |
| 6M Hydrochloric Acid | HCl | 36.46 | ~100 mL | For work-up. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing | |
| Brine | NaCl(aq) | - | For washing | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
Place the magnesium turnings (2.43 g, 0.1 mol) and a small crystal of iodine in the flask.
-
Assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve the prenyl bromide (14.9 g, 0.1 mol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the prenyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining prenyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation and Work-up:
-
In a separate beaker, crush approximately 100 g of dry ice into a powder.
-
Once the Grignard reagent has cooled to room temperature, slowly pour it onto the crushed dry ice with vigorous stirring. A thick precipitate will form.
-
Allow the mixture to warm to room temperature, and the excess carbon dioxide will sublime.
-
Slowly and carefully add 100 mL of 6M hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Trustworthiness and Self-Validation
-
Initiation of Grignard Reaction: The disappearance of the characteristic purple color of iodine serves as a visual indicator that the magnesium surface has been activated and the reaction has likely begun.
-
Exothermic Nature: The Grignard formation is exothermic. Maintaining a gentle reflux by controlling the addition rate of the alkyl halide provides real-time feedback on the reaction's progress.
-
Acid-Base Extraction: The washing step with sodium bicarbonate is a crucial self-validating step. Effervescence indicates the presence of an acidic product (the desired carboxylic acid), which is then converted to its water-soluble sodium salt, allowing for separation from non-acidic organic impurities. Re-acidification of the bicarbonate washings should regenerate the carboxylic acid, confirming its presence.
Expected Results and Data
| Property | Expected Value |
| Chemical Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 220-225 °C at atmospheric pressure |
| ¹H NMR (CDCl₃, δ) | ~1.7 ppm (s, 3H), ~1.8 ppm (s, 3H), ~3.1 ppm (d, 2H), ~5.2 ppm (t, 1H), ~11-12 ppm (br s, 1H) |
| IR (neat, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1710 (C=O stretch), ~1670 (C=C stretch) |
Troubleshooting and Field-Proven Insights
-
Failure to Initiate Grignard Reaction: This is the most common issue. Ensure all glassware is scrupulously dry and the ether is anhydrous. Activating the magnesium by crushing it in the flask or adding a small amount of a pre-formed Grignard reagent can be effective.[11]
-
Low Yield: Incomplete reaction of the Grignard reagent with carbon dioxide can lead to low yields. Ensure the dry ice is finely crushed to maximize surface area and that the Grignard reagent is added slowly to prevent excessive sublimation of CO₂.
-
Side Reactions: Grignard reagents are strong bases and can be quenched by any protic source, including water or alcohols.[8] The presence of any incompatible functional groups on the starting halide will also prevent the successful formation of the Grignard reagent.[3][4]
Conclusion
The synthesis of this compound via the carboxylation of prenylmagnesium bromide is an effective and illustrative example of the power of Grignard reagents in organic synthesis. By following the detailed protocol and adhering to the necessary precautions, researchers can reliably produce this valuable chemical intermediate. The principles outlined in this application note are broadly applicable to the synthesis of a wide range of carboxylic acids.
References
- JoVE. (2025).
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]
- Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. [Link]
- Master Organic Chemistry. (n.d.).
- University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. [Link]
- ChemBK. (2024). 4-Methylpent-3-enoic acid. [Link]
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Wikipedia. (n.d.). Grignard reagent. [Link]
- Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. [Link]
- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. [Link]
- Research and Reviews. (2021).
- Pearson. (n.d.).
- Organic Syntheses. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. rroij.com [rroij.com]
- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. transformationtutoring.com [transformationtutoring.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. praxilabs.com [praxilabs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note and Protocols for the Oxidation of 4-Methyl-3-pentenol to 4-Methyl-3-pentenoic Acid
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the chemical oxidation of 4-methyl-3-pentenol to its corresponding carboxylic acid, 4-methyl-3-pentenoic acid. This transformation is a crucial step in the synthesis of various organic molecules and fine chemicals.[1] This document explores two robust and widely applicable oxidation methodologies: the classic Jones oxidation and the modern, milder TEMPO-catalyzed oxidation. Each protocol is presented with a step-by-step guide, a discussion of the underlying reaction mechanism, and critical considerations for successful execution. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound and its Synthesis
This compound, also known as pyroterebic acid, is a valuable methyl-branched, short-chain monounsaturated fatty acid.[2][3] Its structure lends itself to applications as an intermediate in the synthesis of more complex organic compounds, including those in the cosmetics and fragrance industries.[1] The efficient synthesis of this carboxylic acid from its corresponding alcohol, 4-methyl-3-pentenol, is a common yet nuanced challenge in organic chemistry.
The primary transformation involves the oxidation of a primary alcohol to a carboxylic acid. This process requires a careful selection of oxidizing agents to achieve high yield and purity while avoiding unwanted side reactions, particularly at the allylic position and the carbon-carbon double bond present in the substrate. This guide will detail two effective methods to achieve this transformation.
Chemical Structures:
Method 1: Jones Oxidation
The Jones oxidation is a classic and cost-effective method for the oxidation of primary alcohols to carboxylic acids.[6][7][8] It utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, commonly known as the Jones reagent.[7][9]
Expertise & Experience: Why Choose Jones Oxidation?
The primary advantage of the Jones oxidation lies in its potency and economic feasibility.[6][7] The reagent is a strong oxidizing agent, ensuring the complete conversion of the primary alcohol to the carboxylic acid.[10] While there are concerns about the potential for this reagent to arrest the oxidation of allylic alcohols at the aldehyde stage, careful control of reaction conditions can drive the reaction to the desired carboxylic acid.[6][11][12] However, it is crucial to acknowledge the toxicity and carcinogenic nature of hexavalent chromium compounds, necessitating stringent safety protocols.[7][8]
Reaction Mechanism
The mechanism of the Jones oxidation proceeds through the formation of a chromate ester intermediate.[6][10] This is followed by an elimination step to yield an aldehyde, which is then hydrated in the aqueous acidic medium to a gem-diol. This hydrate is subsequently oxidized by another equivalent of the Jones reagent to the final carboxylic acid.[9][10] The chromium(VI) is reduced to chromium(III), which is observable by a color change from orange-red to green.[6][8]
Diagram: Mechanism of Jones Oxidation
Caption: A simplified workflow of the Jones oxidation mechanism.
Experimental Protocol
Safety First: Chromium trioxide is highly toxic, corrosive, and a known carcinogen.[13][14][15] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[14][15][16] Have an emergency shower and eyewash station readily accessible.[16]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 4-Methyl-3-pentenol | 100.16 | 10.0 g (0.1 mol) |
| Chromium Trioxide (CrO₃) | 99.99 | 23.3 g (0.233 mol) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 20.3 mL |
| Acetone | 58.08 | 200 mL |
| Isopropanol | 60.10 | ~20 mL |
| Diethyl Ether | 74.12 | 500 mL |
| Saturated Sodium Bicarbonate Solution | - | 200 mL |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g |
Procedure:
-
Preparation of Jones Reagent: In a flask immersed in an ice bath, cautiously and slowly add 20.3 mL of concentrated sulfuric acid to 70 mL of deionized water. Once the solution has cooled, dissolve 23.3 g of chromium trioxide in this acidic solution.
-
Reaction Setup: In a separate 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4-methyl-3-pentenol in 100 mL of acetone. Cool the flask to 0-5 °C using an ice-water bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol over a period of approximately 1 hour. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The color of the reaction mixture should change from orange-red to a bluish-green, indicating the reduction of Cr(VI) to Cr(III).[6][12]
-
Quenching: Cool the reaction mixture back down to 0-5 °C and slowly add isopropanol dropwise until the orange-red color is no longer visible, ensuring all Cr(VI) has been quenched.
-
Work-up:
-
Pour the reaction mixture into 500 mL of cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation.
Method 2: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that serves as a catalyst for the selective oxidation of primary alcohols. This method is significantly milder than Jones oxidation and is compatible with a wider range of functional groups.
Expertise & Experience: Why Choose TEMPO-Catalyzed Oxidation?
The primary advantage of the TEMPO-catalyzed oxidation is its high selectivity for primary alcohols and its mild reaction conditions, which minimize the risk of side reactions.[17] This method avoids the use of heavy metals, making it a more environmentally benign alternative.[18] A two-step, one-pot procedure using sodium hypochlorite (NaOCl) as the initial oxidant followed by sodium chlorite (NaClO₂) ensures a high yield of the carboxylic acid.[19]
Reaction Mechanism
The catalytic cycle begins with the oxidation of TEMPO to the active N-oxoammonium salt by the co-oxidant (e.g., NaOCl).[20] This N-oxoammonium salt then oxidizes the primary alcohol to an aldehyde, and in the process is reduced back to the hydroxylamine form. The hydroxylamine is then re-oxidized to TEMPO, completing the catalytic cycle. The intermediate aldehyde is subsequently oxidized to the carboxylic acid by a second oxidant, such as sodium chlorite.[19]
Diagram: TEMPO-Catalyzed Oxidation Workflow
Caption: The catalytic cycle and overall reaction of TEMPO-catalyzed oxidation.
Experimental Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 4-Methyl-3-pentenol | 100.16 | 10.0 g (0.1 mol) |
| TEMPO | 156.25 | 0.31 g (0.002 mol) |
| Sodium Hypochlorite (NaOCl, 10-15% solution) | 74.44 | ~75 mL |
| Sodium Chlorite (NaClO₂) | 90.44 | 13.6 g (0.15 mol) |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 18.0 g (0.15 mol) |
| Dichloromethane (DCM) | 84.93 | 200 mL |
| 2-Methyl-2-butene | 70.13 | 20 mL |
| Saturated Sodium Sulfite Solution | - | 100 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed |
| Brine | - | 100 mL |
| Anhydrous Sodium Sulfate | 120.37 | ~10 g |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-methyl-3-pentenol and 0.31 g of TEMPO in 100 mL of dichloromethane.
-
Initial Oxidation to Aldehyde: To the stirred solution, add a solution of sodium hypochlorite (~75 mL) dropwise at 0-5 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Preparation of Chlorite Solution: In a separate beaker, dissolve 13.6 g of sodium chlorite and 18.0 g of sodium dihydrogen phosphate in 100 mL of deionized water.
-
Oxidation to Carboxylic Acid: Add the freshly prepared sodium chlorite solution to the reaction mixture, followed by 20 mL of 2-methyl-2-butene (to scavenge hypochlorite). Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours.
-
Quenching and Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with a saturated sodium sulfite solution (100 mL) to quench any remaining oxidants.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Data Summary and Comparison
| Parameter | Jones Oxidation | TEMPO-Catalyzed Oxidation |
| Oxidizing Agent | Chromium Trioxide (CrO₃) in H₂SO₄/Acetone | TEMPO (catalyst) with NaOCl and NaClO₂ (co-oxidants) |
| Reaction Conditions | 0 °C to room temperature, strongly acidic | 0 °C to room temperature, biphasic (DCM/water) |
| Advantages | Inexpensive, potent oxidant | Mild, selective, environmentally friendlier |
| Disadvantages | Toxic and carcinogenic Cr(VI), harsh conditions | More expensive reagents, multi-step one-pot procedure |
| Typical Yield | High | High |
Conclusion
Both the Jones oxidation and the TEMPO-catalyzed oxidation are effective methods for the synthesis of this compound from 4-methyl-3-pentenol. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and safety considerations. The Jones oxidation is a powerful and economical choice for robust substrates, provided that stringent safety measures are in place. For more sensitive substrates or when a greener chemical process is desired, the TEMPO-catalyzed oxidation offers a milder and more selective alternative.
References
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Chemistry Steps. (n.d.). Jones Oxidation.
- Organic Chemistry Tutor. (n.d.). Jones Oxidation.
- Tojo, G., & Fernández, M. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 1-35). Springer.
- Wikipedia. (2023, October 29). Jones oxidation.
- ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664–1665.
- ResearchGate. (n.d.). Simplified mechanism of TEMPO-mediated oxidation.
- ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS.
- New Jersey Department of Health. (n.d.). CHROMIC TRIOXIDE HAZARD SUMMARY.
- Zhao, M., Li, J., Mano, E., Song, Z. J., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry, 64(8), 2564–2566.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 2). TEMPO-Bleach Oxidation.
- Chem-Station. (2014, March 24). TEMPO Oxidation.
- Espino-Pérez, L. G., et al. (2016). ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers. Molecules, 21(10), 1283.
- Redox. (2022, February 22). Safety Data Sheet Chromium Trioxide.
- Sdfine. (n.d.). Chromium trioxide.
- Rafiee, M., Konz, Z. M., Graaf, M. D., Koolman, H. F., & Stahl, S. S. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-.
- Stenutz. (n.d.). This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 504-85-8 [chemicalbook.com]
- 4. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. Chromium Trioxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. redox.com [redox.com]
- 16. nj.gov [nj.gov]
- 17. TEMPO [organic-chemistry.org]
- 18. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 19. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Methyl-3-pentenoic Acid in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 4-methyl-3-pentenoic acid, a seemingly simple six-carbon unsaturated carboxylic acid, emerges as a versatile and powerful tool for synthetic chemists. Its unique structural features—a terminal isopropylidene group and a carboxylic acid moiety—provide two orthogonal points for chemical modification, enabling a diverse range of transformations. This guide delves into the practical applications of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of valuable γ-lactones and as a potential precursor for irregular monoterpenoids.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 504-85-8 | [N/A] |
| Molecular Formula | C₆H₁₀O₂ | [N/A] |
| Molecular Weight | 114.14 g/mol | [N/A] |
| Boiling Point | approx. 220-225 °C | [1] |
| Density | approx. 0.98 g/cm³ | [1] |
| pKa | ~4.60 (at 25 °C) | [N/A] |
| Appearance | Colorless liquid | [1] |
Safety Summary: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Application I: Synthesis of γ-Lactones via Iodolactonization
The γ-lactone motif is a prevalent structural feature in a vast array of natural products and pharmacologically active compounds. The intramolecular cyclization of unsaturated carboxylic acids, known as lactonization, is a powerful strategy for the construction of these valuable heterocycles. This compound is an excellent substrate for halolactonization, particularly iodolactonization, which proceeds under mild conditions to afford the corresponding γ-iodomethyl-γ,γ-dimethyl-γ-butyrolactone.
Mechanistic Rationale
The iodolactonization of this compound is a classic example of an electrophilic addition to an alkene, followed by an intramolecular nucleophilic attack. The generally accepted mechanism proceeds through the following key steps:
-
Activation of Iodine: In the presence of a base, such as sodium bicarbonate, the carboxylic acid is deprotonated to form the more nucleophilic carboxylate.
-
Formation of an Iodonium Ion: The electron-rich double bond of the carboxylate attacks molecular iodine (I₂), displacing an iodide ion and forming a cyclic iodonium ion intermediate.[2]
-
Intramolecular Cyclization: The tethered carboxylate anion then acts as an intramolecular nucleophile, attacking one of the carbons of the three-membered iodonium ring.[3] This intramolecular cyclization is highly favored due to the formation of a stable five-membered ring (a γ-lactone). The attack follows Markovnikov's rule, with the nucleophile attacking the more substituted carbon of the double bond, leading to the formation of a tertiary carbocation-like transition state, which is more stable.
-
Product Formation: The ring-opening of the iodonium ion results in the formation of the γ-lactone with an iodomethyl substituent.
Caption: Iodolactonization workflow of this compound.
Protocol: Iodolactonization of this compound
This protocol is adapted from a general and highly reliable procedure for the iodolactonization of unsaturated acids, providing a method to produce γ-iodomethyl-γ,γ-dimethyl-γ-butyrolactone.[4]
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 0.5 M aqueous solution of sodium bicarbonate (2.0 eq). Stir the solution at room temperature until the acid has completely dissolved to form the sodium carboxylate salt.
-
Addition of Iodine: To the stirred solution, add a saturated solution of iodine in diethyl ether portion-wise until the dark color of the iodine persists. Alternatively, solid iodine (2.0-2.5 eq) can be added in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude γ-iodomethyl-γ,γ-dimethyl-γ-butyrolactone.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: A Building Block for Irregular Monoterpenoids
The structural motif of this compound, with its gem-dimethyl group on a double bond, is reminiscent of the "head" of many isoprenoid compounds. This makes it a potentially valuable starting material for the synthesis of irregular monoterpenoids, such as lavandulol, which do not follow the typical head-to-tail isoprene rule.[5] Lavandulol and its derivatives are prized for their characteristic fragrance and are used in the perfume industry.[6]
Synthetic Strategy: A Proposed Route to Lavandulol
A plausible synthetic route to lavandulol from this compound involves the strategic introduction of the remaining carbon atoms and functional group manipulations. The following is a proposed synthetic pathway based on established organic transformations.
Caption: Proposed synthetic workflow to lavandulol.
Explanatory Protocol: Synthesis of Lavandulol from this compound (Proposed)
This proposed protocol outlines the key transformations required to synthesize lavandulol. Each step would require optimization and detailed characterization.
Step 1: Reduction of the Carboxylic Acid
The carboxylic acid functionality of this compound can be selectively reduced to the corresponding primary alcohol, 4-methyl-3-penten-1-ol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or by using borane (BH₃).
Step 2: Conversion to an Alkyl Halide
The resulting alcohol is then converted into a more reactive alkyl halide, for example, 4-methyl-3-penten-1-yl bromide, using a reagent like phosphorus tribromide (PBr₃). This transformation converts the hydroxyl group into a good leaving group for the subsequent coupling reaction.
Step 3: Grignard Formation and Coupling
The alkyl bromide is treated with magnesium metal in anhydrous ether to form the corresponding Grignard reagent. This organometallic species is then reacted with a suitable electrophile to introduce the remaining carbon atoms of the lavandulol skeleton. A potential coupling partner would be isopropenyl magnesium bromide, which can be prepared from 2-bromopropene. This coupling reaction would form the carbon skeleton of lavandulol.
Step 4: Final Workup and Purification
The reaction would be quenched with an aqueous acid solution, followed by extraction, drying, and purification by column chromatography to yield lavandulol.
Conclusion
This compound is a versatile and economically significant building block in organic synthesis. Its bifunctional nature allows for the straightforward construction of valuable γ-lactones through well-established iodolactonization protocols. Furthermore, its structural features make it an attractive starting material for the creative synthesis of more complex natural products, such as irregular monoterpenoids. The protocols and strategies outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this powerful synthetic tool.
References
- (2009). Iodolactonization: Past and Present Examples. Current Organic Chemistry, 13(7), 720-730. [Link]
- Laya, M. S., Banerjee, A. K., & Cabrera, E. V. (2009). Iodolactonization: Past and Present Examples.
- Oderinde, M. S., Hunter, H. N., Bremner, S. W., & Organ, M. G. (2012). Iodolactonization: synthesis, stereocontrol, and compatibility studies. European Journal of Organic Chemistry, 2012(1), 175-182. [Link]
- Brenna, E., Gatti, F. G., & Scarpella, S. (2020). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI. [Link]
- Maji, M., & Danda, A. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
- Bartlett, P. A., & Bermejo Gonzalez, F. (1988). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 66, 104. [Link]
- Jiang, Z., et al. (2022). Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 10, 999865. [Link]
- Gadda, G., Gatti, F. G., & Brenna, E. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches.
- Liu, T., et al. (2023).
- Gadda, G., Gatti, F. G., & Brenna, E. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches.
- (n.d.). 4-Methylpent-3-enoic acid. ChemBK. [Link]
- (n.d.). PREPARATION OF LAVANDULOL.
- Gliszczynska, A., & Wawrzenczyk, C. (2012). Chemomicrobial synthesis of (R)-and (S)-lavandulol.
- Khan, I., et al. (2022). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Molecules, 27(19), 6246. [Link]
- (2022).
- Pinheiro, S., et al. (2012). A Synthesis of (–)-(R)- and (+)-(S)-Lavandulol, (+)-Lavandulyl 2-Methylbutanoate, and (+)-Lavandulyl Senecioate through Orthoester Johnson–Claisen Rearrangement.
- Dragojlovic, V. (2009). Iodolactonization of 4-Pentenoic Acid.
- Douglas, C. J., & Nicewicz, D. A. (2014). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters, 16(18), 4814-4817. [Link]
- Ye, Z., & Tu, H. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(14), 9406-9461. [Link]
- (n.d.). Process for the preparation of hydroxy substituted gamma butyrolactones.
- Le, K. A., et al. (2015). The first synthesis of a borylated α-methylene-γ-butyrolactone. Beilstein Journal of Organic Chemistry, 11, 237-242. [Link]
- Farmer, J. L., et al. (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Organic Chemistry Frontiers, 1(4), 342-345. [Link]
- De, S., Alsaeedi, M. S., & Das, D. (2024). Enantioselective iodolactonization reaction of 4‐Arylmethyl‐4‐pentenoic acid.
Sources
Application Notes and Protocols: Esterification of 4-Methyl-3-pentenoic Acid
Document ID: AN-ESTER-4M3P-202601
Abstract: This document provides a comprehensive technical guide for the esterification of 4-methyl-3-pentenoic acid, a valuable methyl-branched, monounsaturated fatty acid.[1][2] It is intended for researchers, chemists, and process development professionals. This guide details multiple robust esterification methodologies, including the classic Fischer-Speier esterification, the mild Steglich esterification for sensitive substrates, and modern enzymatic approaches. Each section provides a theoretical basis, step-by-step protocols, and key considerations for reaction optimization and product characterization.
Introduction
This compound is a short-chain fatty acid with a distinctive chemical structure featuring a terminal isopropylidene group.[1] Its esters are of significant interest in the flavor, fragrance, and specialty chemical industries, often imparting unique fruity or fatty notes.[3] The presence of the β,γ-double bond relative to the carboxyl group introduces specific reactivity considerations that must be managed during synthesis. Notably, under harsh acidic conditions, there is a risk of isomerization of the double bond to the more thermodynamically stable α,β-conjugated position.[4][5] Therefore, the choice of esterification method is critical to preserving the structural integrity of the target molecule.
This guide explores three distinct and widely applicable esterification strategies, providing the rationale and detailed protocols to empower researchers to select and execute the optimal method for their specific application.
General Experimental Workflow
A successful esterification protocol follows a logical sequence from reaction setup to final product characterization. The following workflow is broadly applicable to the methods described herein.
Caption: General experimental workflow for esterification.
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
Principle & Rationale: The Fischer-Speier esterification is a classic, cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] The reaction is an equilibrium process.[6][7] To drive the equilibrium towards the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct, for instance, with a Dean-Stark apparatus.[6][8][9]
Causality Behind Choices:
-
Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]
-
Excess Alcohol: Using the alcohol as the solvent ensures its high concentration, shifting the equilibrium to favor ester formation.[7][10]
-
Temperature: Heating under reflux increases the reaction rate. However, for this compound, excessively high temperatures or prolonged reaction times with strong acid can risk isomerization of the β,γ-double bond to the α,β-position. A moderate temperature is a prudent choice.
Mechanism: The reaction proceeds via a series of reversible protonation, nucleophilic attack, and dehydration steps.[7]
Caption: Simplified mechanism of Fischer-Speier esterification.
Detailed Protocol: Synthesis of Methyl 4-methyl-3-pentenoate
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-50 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add a large excess of anhydrous methanol (e.g., 20 mL per 1 g of acid).[10]
-
While stirring, carefully and slowly add concentrated sulfuric acid dropwise. Caution: The addition is exothermic.[10]
-
Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[8][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a separatory funnel containing deionized water. Extract the product with an organic solvent like diethyl ether (3 x 20 mL).[10]
-
Combine the organic layers and wash sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[10][11]
-
Purify the resulting crude ester by fractional distillation under reduced pressure to obtain the pure methyl 4-methyl-3-pentenoate.[8][12]
Method 2: Steglich Esterification (DCC/DMAP Coupling)
Principle & Rationale: The Steglich esterification is a powerful and mild method that is particularly effective for substrates that are sensitive to acid or for forming esters with sterically hindered alcohols.[13][14] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[15] The reaction proceeds under neutral conditions at room temperature, minimizing the risk of side reactions like isomerization.[15]
Causality Behind Choices:
-
DCC: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. It also acts as a dehydrating agent, consuming the water generated during the reaction to form the insoluble dicyclohexylurea (DCU) byproduct.[13][15]
-
DMAP: DMAP is a hyper-nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a reactive acylpyridinium salt. This intermediate is more reactive towards the alcohol and, crucially, does not undergo the intramolecular rearrangement to a stable N-acylurea that can plague DCC couplings without DMAP.[13][15][16]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent side reactions with water.[16]
Mechanism: The key to this reaction is the in-situ generation of a highly reactive acyl-pyridinium intermediate.
Caption: Logical flow of the Steglich esterification.
Detailed Protocol: Synthesis of Benzyl 4-methyl-3-pentenoate
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.5 eq)[16]
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)[16]
-
Dichloromethane (DCM), anhydrous
-
Silica gel for filtration/chromatography
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq), benzyl alcohol (1.0 eq), and DMAP (0.15 eq) in anhydrous DCM in a round-bottom flask with a magnetic stir bar.[16]
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.5 eq) in a small amount of anhydrous DCM.[16]
-
Add the DCC solution dropwise to the stirred reaction mixture at 0°C.[16]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1.5-4 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[16]
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the precipitated DCU, washing the filter cake thoroughly with DCM.[16]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[16]
Method 3: Lipase-Catalyzed Esterification
Principle & Rationale: Enzymatic esterification using lipases offers a "green" and highly selective alternative to traditional chemical methods.[17][18] Lipases are enzymes that naturally hydrolyze esters but can be used to catalyze ester synthesis in non-aqueous or low-water environments.[18] This method is characterized by extremely mild reaction conditions (often near room temperature) and high selectivity, which is ideal for sensitive substrates.[17]
Causality Behind Choices:
-
Enzyme: Lipases (e.g., from Candida rugosa or Rhizomucor miehei) are robust enzymes that can function in organic solvents.[17][19] Immobilized lipases are often preferred as they can be easily recovered and reused.
-
Solvent: A non-polar organic solvent like hexane or toluene is typically used to minimize enzyme denaturation and shift the equilibrium towards synthesis by solubilizing the substrates while precipitating the water byproduct.
-
Water Removal: The removal of water is critical. This is often achieved by adding molecular sieves to the reaction mixture or conducting the reaction under vacuum.
General Protocol: Enzymatic Synthesis of an Alkyl 4-methyl-3-pentenoate
Materials:
-
This compound (1.0 eq)
-
Primary or secondary alcohol (1.0-1.5 eq)
-
Immobilized lipase (e.g., Novozym 435)
-
Hexane or Toluene, anhydrous
-
Molecular sieves (3Å or 4Å), activated
Procedure:
-
To a flask, add this compound, the desired alcohol, and an anhydrous solvent like hexane.
-
Add activated molecular sieves (approx. 10% w/v) to sequester the water that will be formed.
-
Add the immobilized lipase preparation (typically 5-10% by weight of the substrates).
-
Seal the flask and place it in an orbital shaker or use magnetic stirring at a controlled temperature (e.g., 30-50°C).
-
Monitor the reaction progress over 24-72 hours using GC or TLC.
-
Once the reaction has reached equilibrium or completion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.
-
Wash the filtrate with a dilute aqueous base (e.g., NaHCO₃) to remove any unreacted acid.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by vacuum distillation or column chromatography as needed.
Data Summary and Comparison
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Lipase-Catalyzed Esterification |
| Conditions | Acidic (H₂SO₄), Reflux | Neutral, Room Temp | Neutral, 30-50°C |
| Substrate Scope | Good for simple alcohols | Excellent; good for sensitive substrates | Excellent; highly selective |
| Key Reagents | Strong acid catalyst | DCC, DMAP | Lipase enzyme |
| Byproducts | Water | Dicyclohexylurea (DCU) | Water |
| Advantages | Low cost, simple reagents | Mild conditions, high yield, broad scope[13] | "Green," highly selective, reusable catalyst |
| Disadvantages | Harsh conditions, risk of isomerization | Stoichiometric byproduct, cost of reagents | Slower reaction times, enzyme cost |
Product Characterization
Confirmation of the ester product structure and purity is essential. The primary methods are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
IR Spectroscopy: The formation of the ester is confirmed by the appearance of a strong C=O stretching band typically in the range of 1735-1750 cm⁻¹ and a C-O stretch between 1000-1300 cm⁻¹.[20] Simultaneously, the broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) will disappear.[21]
-
¹H NMR Spectroscopy: Successful esterification is indicated by the appearance of new signals corresponding to the protons of the alcohol moiety. For example, in methyl 4-methyl-3-pentenoate, a sharp singlet for the -OCH₃ group would appear around 3.7 ppm.[20] The protons on the carbon adjacent to the carbonyl (at C2) will typically resonate around 2.2 ppm.[20][22]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the ester will appear as a characteristic signal in the 170-175 ppm range.
References
- BenchChem. Application Notes and Protocols: Esterification of Sterically Hindered Alcohols with ADDP.
- Organic Chemistry Portal. Steglich Esterification.
- University of Calgary. Spectroscopy Tutorial: Esters.
- BenchChem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
- Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Organic Chemistry Portal. Fischer Esterification.
- Wikipedia. Steglich esterification.
- Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols.
- Dhar, R. K., & Dey, D. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(10), 5346-5425.
- The Baran Laboratory, Scripps Research. Acid to Ester - Common Conditions.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- Chemistry Steps. Fischer Esterification.
- Master Organic Chemistry. Mitsunobu Reaction.
- ZambiaFiles. Fischer–Speier esterification.
- ResearchGate. IR, ¹H, and ¹³C NMR characterization of esters, epoxides, and α-hydroxy ethers.
- BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- Gallou, F., et al. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Green Chemistry, 24(2), 736-741.
- Chemistry Steps. Mitsunobu Reaction.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. How to purify esterefication product?.
- HSCprep. Fisher Esterification: Synthesis and Purification of Esters.
- LookChem. General procedures for the purification of Esters.
- Reddit. Is it possible to identify an ester accurately using IR spectroscopy?.
- YouTube. Esters 4. Organic Preparation & Purification of an Ester.
- Mol-Instincts. This compound 504-85-8 wiki.
- Journal of the American Chemical Society. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters.
- ChemBK. 4-Methylpent-3-enoic acid.
- Brandeis University. Enzymatic production of fatty acid alkyl esters with a lipase preparation from Candida sp. 99‐125.
- The Journal of Organic Chemistry. β,γ-unsaturated acids and esters by photochemical isomerization of α,β-congeners.
- AOCS. Enzymatic Interesterification.
- The Good Scents Company. This compound.
- YouTube. How to Determine Structure of an Ester from Proton NMR Spectrum.
- MDPI. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers.
- CoLab. Acid-catalyzed isomerizations of .beta.,.gamma.-unsaturated ketones.
- Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids.
- SciELO. Lipase Catalyzed Ester Synthesis for Food Processing Industries.
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Ambeed [ambeed.com]
- 5. Acid-catalyzed isomerizations of .beta.,.gamma.-unsaturated ketones | CoLab [colab.ws]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. purdue.edu [purdue.edu]
- 22. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Synthesis of 4-Methyl-3-pentenoic Acid Esters for Fragrance Applications
Introduction
Esters are a cornerstone of the fragrance industry, responsible for the characteristic fruity and floral scents found in countless consumer products.[1][2] Among these, esters of 4-methyl-3-pentenoic acid are particularly valued for their complex and pleasant aromas, often described as fruity, green, and slightly sweet. These compounds, such as methyl 4-methylpent-3-enoate and ethyl 4-methylpent-3-enoate, serve as vital components in the perfumer's palette. The synthesis of these γ,δ-unsaturated esters requires a strategic approach to establish the specific carbon framework and double bond geometry, which are crucial for the desired olfactory profile.
This document provides a detailed guide for researchers and chemists on the principal synthetic methodologies for preparing this compound and its esters. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and outline the necessary analytical techniques for characterization and quality control, ensuring the synthesis of high-purity fragrance ingredients.
Part 1: Strategic Approaches to Synthesis
The synthesis of this compound esters can be broadly categorized into two strategic pathways: 1) construction of the γ,δ-unsaturated ester backbone via a carbon-carbon bond-forming reaction, or 2) synthesis of the parent carboxylic acid followed by esterification. The choice of strategy depends on the availability of starting materials, desired scale, and required stereochemical control.
1.1.[3][3]-Sigmatropic Rearrangements: The Johnson-Claisen Rearrangement
The Claisen rearrangement is a powerful and highly reliable method for forming carbon-carbon bonds.[3][4] Specifically, the Johnson-Claisen rearrangement provides a direct and stereoselective route to γ,δ-unsaturated esters like those of this compound.[5][6]
Causality of the Reaction: This reaction involves heating an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid.[3][5] The allylic alcohol for our target molecule is 3-methyl-2-buten-1-ol (prenol). The reaction proceeds through a key intermediate, a ketene acetal, which then undergoes a concerted, thermally-driven[7][7]-sigmatropic rearrangement. The chair-like transition state of this pericyclic reaction dictates the stereochemistry of the final product, making it a highly predictable and elegant synthetic tool.[4] The reaction is driven by the formation of a thermodynamically stable carbonyl group.[3]
Caption: Johnson-Claisen rearrangement workflow.
Wittig-Type Reactions
The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental for alkene synthesis.[8] They can be employed to construct the α,β-unsaturated ester skeleton by reacting an aldehyde with a stabilized phosphorus ylide.[7][9] For the synthesis of this compound esters, this approach would typically involve a different disconnection, building the molecule in a stepwise fashion. While versatile, controlling the E/Z selectivity can be a challenge depending on the ylide used.[8] The HWE reaction often provides excellent selectivity for the (E)-alkene.[8]
Synthesis via the Carboxylic Acid and Subsequent Esterification
An alternative and highly practical approach involves first synthesizing the parent acid, this compound, and then converting it to various esters.
-
Synthesis of this compound: The Carroll rearrangement offers a classic route. This reaction transforms a β-keto allyl ester into a γ,δ-allylketone through a[7][7]-sigmatropic rearrangement followed by decarboxylation.[10][11] For instance, the Carroll rearrangement of allyl acetoacetate would yield a ketone precursor that can be further elaborated to the desired acid.
-
Fischer Esterification: This is the most common and industrially viable method for producing esters from carboxylic acids and alcohols.[12][13] The reaction is catalyzed by a strong acid (e.g., H₂SO₄) and is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[14][15] This method's primary advantage is its cost-effectiveness and scalability.
Caption: Key steps of the Fischer esterification mechanism.
Part 2: Comparative Analysis of Synthetic Routes
| Synthetic Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
| Johnson-Claisen Rearrangement | Allylic alcohol, Orthoester | Heat (100-200 °C), weak acid catalyst (e.g., propionic acid)[3][5] | High stereoselectivity, direct route to γ,δ-unsaturated esters, good yields. | High temperatures may be required, orthoesters can be expensive. |
| Wittig/HWE Reaction | Aldehyde, Phosphorus Ylide | Base (e.g., NaH, NaOMe) | High versatility, milder conditions than rearrangements.[9][16] | Ylide preparation required, potential for byproduct separation issues, stereoselectivity can be a concern. |
| Fischer Esterification | Carboxylic acid, Alcohol | Strong acid catalyst (H₂SO₄), heat, often with water removal.[13][14] | Economical, scalable, suitable for a wide range of alcohols. | Reversible reaction requiring specific conditions to drive to completion, not suitable for acid-sensitive substrates. |
Part 3: Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Concentrated acids are highly corrosive.[2]
Protocol 1: Synthesis of Ethyl 4-methyl-3-pentenoate via Johnson-Claisen Rearrangement
Principle: This protocol utilizes the Johnson-Claisen rearrangement to directly synthesize the target ester from 3-methyl-2-buten-1-ol (prenol) and triethyl orthoacetate.
Materials and Reagents:
-
3-methyl-2-buten-1-ol (Prenol)
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-buten-1-ol (0.10 mol), triethyl orthoacetate (0.30 mol, 3 equivalents), and propionic acid (0.01 mol).
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 140 °C) using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction and Neutralization: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution to neutralize the propionic acid (Caution: CO₂ evolution)[17], and then with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester is purified by fractional distillation under reduced pressure to yield pure ethyl 4-methyl-3-pentenoate.
Protocol 2: Synthesis of Methyl 4-methyl-3-pentenoate via Fischer Esterification
Principle: This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials and Reagents:
-
This compound
-
Methanol (excess, serves as solvent and reactant)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (0.10 mol) in methanol (100 mL).[12]
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (2 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[18] Driving the reaction to completion is key for this equilibrium-based process.[13]
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 150 mL of cold water.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.[19][20]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude methyl 4-methyl-3-pentenoate.
-
Purification: Purify the ester by vacuum distillation.
Part 4: Characterization and Quality Control
For fragrance applications, purity is paramount. The presence of unreacted starting materials or byproducts can drastically alter the final scent profile. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the purity and confirming the identity of volatile fragrance compounds.[21][22][23]
Protocol 3: GC-MS Analysis of Synthesized Esters
Objective: To confirm the identity and determine the purity of the synthesized this compound ester.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977C MSD or equivalent.
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is typically suitable.
-
Carrier Gas: Helium or Hydrogen.[24]
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. (This is a generic program and must be optimized).
-
Injector Temperature: 250 °C.
-
MSD Transfer Line: 280 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified ester (e.g., 1% in acetone or ethanol).[21]
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
Data Acquisition: Acquire data in full scan mode.
-
Data Analysis:
-
Identification: Compare the obtained mass spectrum of the major peak with a reference library (e.g., NIST).[21]
-
Purity Assessment: Determine the relative peak area of the target ester. Purity for fragrance applications should typically be >98%.
-
Impurity Identification: Identify any minor peaks by library matching to understand the nature of any impurities.
-
Caption: General workflow for purification and analysis.
Part 5: Olfactory Properties
The choice of alcohol in the esterification step directly influences the final aroma. While subtle, these differences are critical in fine fragrance composition.
| Ester | CAS Number | Typical Olfactory Description |
| Methyl 4-methyl-3-pentenoate | 2258-65-3[25] | Fruity, green, slightly herbaceous |
| Ethyl 4-methyl-3-pentenoate | 6849-18-9[26] | Fruity, pineapple, slightly waxy |
| Isoamyl 4-methyl-3-pentenoate | N/A | Deeper fruity, pear-like, with green undertones |
References
- Wikipedia. (n.d.). Claisen rearrangement.
- Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement.
- Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Scientific Reports, 5, 16740.
- AZoM. (2021, October 12). Characterizing Essential Oils with GC-MS.
- Goossen, L. J., et al. (2004).
- Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity.
- Areme. (n.d.). GC-MS Method for Essential Oil Analysis.
- New Directions Aromatics. (2020, June 9). An Easy-To-Understand Guide To GCMS Testing For Essential Oils.
- Santa Monica College. (n.d.). Synthesis of Fragrant Esters.
- Semantic Scholar. (n.d.). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction.
- Agilent Technologies. (2024, January 26). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source.
- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
- Wikipedia. (n.d.). Wittig reaction.
- Thomson, R. J., & MacMillan, D. W. C. (2002). Development of a new Lewis acid-catalyzed[3][3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(38), 11392-11393.
- El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- MedhaVatika. (2025, July 10). Ester Synthesis (Fruity smells with alcohol/acids).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements.
- BYJU'S. (n.d.). Claisen Rearrangement.
- ResearchGate. (2025, August 10). Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry.
- Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor.
- Scribd. (n.d.). Preparation of Synthetic Fruit Flavors.
- Bellevue College. (n.d.). Synthesis of Esters.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- ResearchGate. (n.d.). Johnson-Claisen Rearrangement of α-hydroxy-β, γ-unsaturated Esters.
- Wikipedia. (n.d.). Carroll rearrangement.
- Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube.
- ResearchGate. (2016, April 15). How to purify esterefication product?.
- ResearchGate. (n.d.). Carroll rearrangement.
- The Good Scents Company. (n.d.). This compound.
- Organic Chemistry Tutorials. (2025, July 24). The Claisen rearrangement is a general synthesis of γ,δ-unsaturated carbonyl compounds.
- ResearchGate. (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester.
- PubChem. (n.d.). This compound.
- ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid.
- JETIR. (n.d.). Synthesis of Perfumery Esters using Green Catalyst.
- ResearchGate. (n.d.). Carroll rearrangement and subsequent decarboxylation.
- SIELC Technologies. (2018, May 16). 3-Pentenoic acid, 4-methyl-, ethyl ester.
- Chembase.cn. (n.d.). This compound 504-85-8 wiki.
- The Good Scents Company. (n.d.). This compound.
- PubChem. (n.d.). 3-Pentenoic acid, 4-methyl-, methyl ester.
- Beilstein-Institut. (2021, May 31). [3][3]-Sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues.
Sources
- 1. imbibeinc.com [imbibeinc.com]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sites.nvcc.edu [sites.nvcc.edu]
- 18. scienceready.com.au [scienceready.com.au]
- 19. coachbenner.weebly.com [coachbenner.weebly.com]
- 20. youtube.com [youtube.com]
- 21. azom.com [azom.com]
- 22. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 23. areme.co.jp [areme.co.jp]
- 24. agilent.com [agilent.com]
- 25. 3-Pentenoic acid, 4-methyl-, methyl ester | C7H12O2 | CID 549735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 3-Pentenoic acid, 4-methyl-, ethyl ester | SIELC Technologies [sielc.com]
Application of 4-Methyl-3-pentenoic acid in the flavor and fragrance industry
An In-Depth Technical Guide to 4-Methyl-3-pentenoic Acid in the Flavor and Fragrance Industry
Introduction: Unveiling the Potential of a Unique Fatty Acid
This compound, also known by its synonym Pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1][2] While not as commonly known as other flavor acids, it serves as a valuable component and synthetic intermediate within the specialized field of flavor and fragrance creation. Its unique structure contributes to nuanced sensory profiles in a variety of consumer products. This guide provides a comprehensive overview of its properties, applications, and the technical protocols required for its effective use by researchers and product developers.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application. These parameters influence its solubility, volatility, and stability in various formulations.
| Property | Value | Source(s) |
| CAS Number | 504-85-8 | [3][4] |
| Molecular Formula | C6H10O2 | [1][3] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 206-208 °C | [4] |
| Density | ~0.973 - 0.979 g/cm³ @ 25°C | [4][6] |
| Refractive Index | ~1.443 - 1.449 @ 20°C | [4][6] |
| pKa | 4.60 @ 25°C | [3][7] |
| Solubility | Soluble in alcohol, slightly soluble in water. | [5][6] |
| Vapor Pressure | 0.091 mmHg @ 25°C (estimated) | [4] |
Sensory Profile and Natural Occurrence
Organoleptic Properties: The precise odor and flavor profile of this compound is not extensively documented in public literature, with some databases noting a lack of descriptive data.[4][6] However, related short-chain and branched fatty acids often exhibit cheesy, fruity, sour, or pungent characteristics.[8][9] For instance, 4-pentenoic acid is described as having a cheese-like aroma with dairy and fruity notes, while 4-methyl valeric acid has a pungent, cheesy profile.[8][9] The application of this compound in various food categories suggests it contributes a specific, desirable nuance, likely of a subtle fruity or cheesy character, that enhances the overall flavor profile.
Natural Occurrence: this compound has been identified as a volatile organic compound in nature. It is reported to be found in Nicotiana tabacum (tobacco) and the medicinal plant Calotropis procera.[1] It has also been detected in beer, where numerous fatty acids contribute to the final aroma and taste complexity.[4]
Application in the Flavor Industry
As a designated flavoring agent, this compound is utilized across a range of food products to impart or modify flavor.[1][6] Its use is governed by established safety thresholds and recommended dosage levels to achieve the desired sensory effect without introducing off-notes.
Recommended Usage Levels in Food Categories:
| Food Category (EC No. 1565/2000) | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (01.0) | 3.0 | 15.0 |
| Fats and oils (02.0) | 2.0 | 10.0 |
| Edible ices (03.0) | 3.0 | 15.0 |
| Processed fruit (04.1) | 2.0 | 10.0 |
| Confectionery (05.0) | 10.0 | 50.0 |
| Bakery wares (07.0) | 10.0 | 50.0 |
| Meat and meat products (08.0) | 2.0 | 10.0 |
| Soups, sauces, spices, etc. (12.0) | 5.0 | 25.0 |
| Non-alcoholic beverages (14.1) | 3.0 | 15.0 |
| Data sourced from The Good Scents Company, based on industry surveys.[6] |
Role as a Fragrance Intermediate
While direct application of this compound in fragrance formulations is not common, its chemical structure is highly relevant.[6] The acid serves as a crucial precursor for the synthesis of various esters. These esters, unlike the parent acid, often possess pleasant and complex aromas. For example, patents filed by International Flavors & Fragrances describe how esters of the isomeric 2-methyl-3-pentenoic acid can impart desirable fruity, chamomile, peppery, and floral notes to fragrance compositions, particularly for strawberry and raspberry profiles.[10] This highlights the value of the pentenoic acid backbone in creating novel aroma molecules.
Protocols for Synthesis and Analysis
Synthesis Protocol: Malonic Ester Synthesis Approach
A common and versatile method for preparing carboxylic acids like this compound is through malonic ester synthesis. This method builds the carbon skeleton systematically. A related patent for synthesizing 4-pentenoic acid uses this approach.[11]
Workflow for Synthesis of this compound
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound [flavscents.com]
- 5. This compound, 504-85-8 [perflavory.com]
- 6. This compound, 504-85-8 [thegoodscentscompany.com]
- 7. Page loading... [guidechem.com]
- 8. 4-pentenoic acid, 591-80-0 [thegoodscentscompany.com]
- 9. 4-methyl valeric acid, 646-07-1 [thegoodscentscompany.com]
- 10. US4000327A - Flavoring with cis esters of 2-methyl-3-pentenoic acid - Google Patents [patents.google.com]
- 11. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]
Quantitative Analysis of 4-Methyl-3-pentenoic Acid in Bacterial Cultures via Silylation and GC-MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and validated protocol for the quantification of 4-methyl-3-pentenoic acid, a volatile, methyl-branched short-chain fatty acid, from bacterial culture supernatants.[1] As a bacterial metabolite, the accurate measurement of this compound is crucial for studies in microbial metabolism, host-microbiome interactions, and the discovery of novel bioactive molecules.[1][2] The inherent volatility and polarity of short-chain fatty acids (SCFAs) present analytical challenges.[3][4] This method overcomes these challenges by employing a robust liquid-liquid extraction (LLE) followed by chemical derivatization (silylation) to enhance volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details every step from sample preparation to data analysis, ensuring high sensitivity, specificity, and reproducibility for researchers in microbiology and drug development.
Introduction: The Scientific Rationale
This compound is a naturally occurring short-chain fatty acid (SCFA) identified as a bacterial metabolite.[1][2] The quantification of specific SCFAs produced by bacteria is fundamental to understanding the metabolic pathways that govern microbial physiology and their interaction with their environment or host. In fields like gut microbiome research, specific bacterial metabolites can serve as critical signaling molecules influencing host health and disease, including conditions like inflammatory bowel disease, obesity, and diabetes.[4][5][6]
The primary analytical challenge in quantifying compounds like this compound lies in their chemical properties. The carboxylic acid functional group makes the molecule polar and prone to hydrogen bonding, which results in poor chromatographic peak shape and low volatility, making it unsuitable for direct GC analysis.[3][7] To address this, a derivatization step is essential. This protocol employs silylation, a common and highly effective technique where the active hydrogen on the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[3][8] This transformation drastically increases the molecule's volatility and thermal stability, making it ideal for GC-MS analysis.
This guide provides a field-proven workflow, explaining not just the "how" but the critical "why" behind each step, ensuring that researchers can implement and validate this method with confidence.
The Analytical Workflow: A Validated System
The entire process, from bacterial culture to final concentration, is designed as a self-validating system. The inclusion of an internal standard from the very first step of sample preparation is critical, as it corrects for any analyte loss during extraction and derivatization, as well as variations in injection volume, thereby ensuring the accuracy and trustworthiness of the final quantitative result.[9]
Caption: Workflow for quantifying this compound.
Detailed Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is designed to isolate SCFAs from the aqueous culture medium into an organic solvent. Acidification is a critical step to protonate the carboxylate ions, rendering them more soluble in the organic phase.[5][10]
Materials:
-
Bacterial culture supernatant
-
Internal Standard (IS) stock solution (e.g., 1 mg/mL Heptadecanoic acid in methanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microcentrifuge tubes (2 mL) and glass vials (4 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Harvest bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).[8]
-
Carefully transfer 1 mL of the supernatant to a clean 4 mL glass vial.
-
Spike the sample by adding a known amount of the internal standard. For example, add 10 µL of a 1 mg/mL Heptadecanoic acid stock solution.
-
Acidify the supernatant to a pH < 2 by adding approximately 50 µL of concentrated HCl. Vortex briefly. This step ensures that the carboxylic acids are in their non-ionized form.
-
Add 1 mL of MTBE to the vial. Cap tightly and vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge the vial at 3,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (MTBE) to a new clean vial.
-
Repeat the extraction (steps 5-7) on the remaining aqueous layer with another 1 mL of MTBE and combine the organic extracts.
-
Add a small amount of anhydrous Na₂SO₄ to the combined organic extract to remove any residual water. Let it sit for 5 minutes.
-
Transfer the dried organic extract to a new vial for the derivatization step.
Protocol 2: Silylation (Derivatization)
This procedure converts the extracted acids into their volatile trimethylsilyl (TMS) esters, which are amenable to GC analysis.[7][11]
Materials:
-
Dried organic extract from Protocol 1
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (reaction solvent)
-
Nitrogen gas stream
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Evaporate the organic solvent from the extract to complete dryness under a gentle stream of nitrogen gas. This is crucial as the silylation reagent is sensitive to moisture.[5]
-
To the dried residue, add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.
-
Heat the vial at 70°C for 30 minutes to complete the derivatization reaction.
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
Protocol 3: GC-MS Analysis
The derivatized sample is now analyzed. The GC separates the components of the mixture, and the MS provides detection and quantification. Using Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for the target analytes.[5]
Instrumentation and Parameters: The following table provides typical starting parameters for a standard GC-MS system. These should be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | A widely used, reliable system for this type of analysis.[9][12] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column | Provides good separation for a wide range of derivatized organic compounds.[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS applications. |
| Injection Volume | 1 µL | Standard volume; can be adjusted based on concentration. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for moderately concentrated samples. |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A general-purpose temperature ramp to separate compounds with different boiling points.[8] |
| MS System | Agilent 5977 MSD or equivalent | A sensitive and robust mass selective detector. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[8] |
| MS Source Temp. | 230°C | Optimal temperature for ionization while minimizing degradation. |
| MS Quad Temp. | 150°C | Standard setting for quadrupole mass analyzers. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target and internal standard. |
| SIM Ions (Example) | This compound-TMS: m/z 171 (Quantifier), m/z 117 (Qualifier)Heptadecanoic acid-TMS (IS): m/z 327 (Quantifier), m/z 73 (Qualifier) | Specific ions are chosen based on the mass spectrum of the derivatized standards for unambiguous identification. |
Data Analysis, Quantification, and Method Validation
Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in a clean solvent.
-
Spike each calibration standard with the same constant concentration of the internal standard used for the samples.
-
Derivatize the entire set of standards using the same procedure (Protocol 2) as the unknown samples.
-
Analyze the derivatized standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the known concentration of the analyte. The resulting curve should be linear with a correlation coefficient (R²) > 0.99.[9]
Quantification:
-
Calculate the peak area ratio (AreaAnalyte / AreaIS) for your unknown samples.
-
Determine the concentration of the analyte in the vial (µg/mL) by using the linear regression equation from your calibration curve.
-
Calculate the original concentration in the bacterial supernatant by accounting for the initial sample volume and any dilution factors used during preparation.
Method Validation Summary: A full method validation should be performed to ensure reliable results.[8][13] The table below summarizes key validation parameters and their typical acceptance criteria for bioanalytical methods.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Confirms a direct proportional relationship between concentration and instrument response.[14] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected above the background noise.[13] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; with acceptable precision and accuracy. | The lowest concentration of analyte that can be accurately and precisely quantified.[13] |
| Precision (%RSD) | Within-run (repeatability) < 15% Between-run (reproducibility) < 20% | Measures the closeness of agreement between a series of measurements from the same sample.[14] |
| Accuracy (% Recovery) | 85-115% of the nominal value | Measures the closeness of the measured value to the true value, often assessed via spike-recovery experiments.[14] |
Conclusion
This application note presents a robust, sensitive, and reliable GC-MS method for the quantification of this compound in bacterial cultures. By combining a streamlined liquid-liquid extraction with a proven silylation derivatization protocol, this workflow effectively overcomes the analytical difficulties associated with short-chain fatty acids. The detailed steps and explanations of the underlying scientific principles provide researchers with the necessary tools to accurately measure this and other related bacterial metabolites, thereby advancing our understanding of microbial systems.
References
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- SIELC Technologies. (n.d.). Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column.
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7595–7608. [Link]
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-247. [Link]
- Patel, K. (2015). Characterization of short chain fatty acids in microbial cultures by DART-MS and GC-MS. Digital Commons @ EMU. [Link]
- Zhang, X., & Nickerson, K. W. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68158, this compound.
- MIDI, Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). [Link]
- ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
- Zhang, X., & Nickerson, K. W. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
- da Silva, F. F., & de Souza, C. G. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 1-6.
- SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
- Lennen, R. M., & Pfleger, B. F. (2013).
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- Cord-Landwehr, S., et al. (2016). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Biotechnology for Biofuels, 9, 183. [Link]
- Kim, Y., et al. (2019). Volatile Fatty Acid Production from Food Waste Leachate Using Enriched Bacterial Culture and Soil Bacteria as Co-Digester. Microorganisms, 7(10), 442. [Link]
- Kim, K. S., et al. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 11(11), 724. [Link]
- Vieira, A. T., et al. (2019). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of Visualized Experiments, (149), e59849. [Link]
- ResearchGate. (2021).
- Han, J., et al. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 93(17), 6727–6736. [Link]
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. commons.emich.edu [commons.emich.edu]
- 4. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Quantitative Analysis of 4-Methyl-3-pentenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and detailed protocol for the analysis of 4-Methyl-3-pentenoic acid, a volatile, methyl-branched short-chain fatty acid, using Gas Chromatography-Mass Spectrometry (GC-MS). [1][2]The inherent challenges of analyzing carboxylic acids by GC-MS, such as low volatility and potential for peak tailing, are addressed through a robust derivatization strategy. [3][4]This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a self-validating system from sample preparation to data analysis.
Introduction
This compound (C6H10O2, MW: 114.14 g/mol ) is a naturally occurring compound found in various plants and is also recognized as a bacterial metabolite. [1][2]Its role as a volatile organic compound makes it a significant analyte in flavor and fragrance studies, as well as in metabolomics research. [1][5]Accurate and reliable quantification of this and other short-chain fatty acids is crucial for understanding biological processes and for quality control in various industries.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. [6]However, the direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their high polarity and low volatility, which can lead to poor chromatographic peak shape and low sensitivity. [3][4]To overcome these limitations, a derivatization step is often necessary to convert the carboxylic acid into a more volatile and less polar ester derivative. [3][7]This application note details a validated method employing a silylation-based derivatization followed by GC-MS analysis.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (IS): (e.g., Heptadecanoic acid)
-
Methanol (anhydrous)
-
Sodium sulfate (anhydrous)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
-
Micropipettes and tips
-
Vortex mixer
-
Heating block or oven
-
Centrifuge
Standard and Sample Preparation
Causality behind Experimental Choices: The choice of a silylation agent like BSTFA with a TMCS catalyst is based on its high reactivity towards active hydrogens in carboxylic acids, efficiently converting them into their more volatile trimethylsilyl (TMS) esters. [8][9]This increases their volatility and reduces their polarity, making them amenable to GC analysis. [7][9]Anhydrous solvents are critical to prevent the hydrolysis of the silylating reagent and the derivatized analyte. [9] Protocol 2.2.1: Stock and Working Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous methanol in a volumetric flask.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Heptadecanoic acid) in the same manner.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solutions with anhydrous methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each working standard should also contain the internal standard at a constant concentration.
Protocol 2.2.2: Sample Preparation and Derivatization
-
Sample Aliquoting: Pipette 100 µL of the sample (or working standard) into a 2 mL autosampler vial.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample and calibration standard.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as water will interfere with the derivatization reaction. [9]4. Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried residue and vortex briefly to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Cooling and Reconstitution: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
Causality behind Experimental Choices: A non-polar or mid-polar capillary column is suitable for the separation of the relatively non-polar TMS-derivatized fatty acids. The temperature program is optimized to ensure good separation of the target analyte from other matrix components and to provide a sharp peak shape. Electron ionization (EI) is a standard and robust ionization technique for GC-MS that produces reproducible mass spectra.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis and Interpretation
Analyte Identification
The identification of the TMS-derivatized this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of the underivatized this compound shows characteristic fragments, but the derivatized form will have a different fragmentation pattern. The NIST Mass Spectral Library can be a valuable resource for comparing experimental spectra with reference spectra. [10]
Quantification
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve. The use of an internal standard helps to correct for variations in sample preparation and instrument response.
Workflow and Diagrams
Experimental Workflow Diagram
Caption: Overall workflow for the GC-MS analysis of this compound.
Derivatization Reaction Diagram
Caption: Silylation derivatization of this compound.
Expected Results and Troubleshooting
The described method should yield a sharp, symmetrical chromatographic peak for the TMS-derivatized this compound, well-separated from the solvent front and other potential matrix components. The mass spectrum in EI mode is expected to show a molecular ion peak (M+) and characteristic fragment ions that can be used for confirmation.
Troubleshooting:
-
Poor Peak Shape/Tailing: This may indicate incomplete derivatization or active sites in the GC system. Ensure all reagents are anhydrous and the derivatization reaction goes to completion. Check the inertness of the GC inlet liner and column.
-
Low Sensitivity: This could be due to sample loss during preparation, inefficient derivatization, or instrument issues. Optimize evaporation and derivatization steps. Ensure the MS is properly tuned.
-
Variable Results: The use of an internal standard should minimize variability. If issues persist, re-evaluate the precision of pipetting and the consistency of the derivatization reaction conditions.
Conclusion
This application note presents a robust and reliable GC-MS method for the quantitative analysis of this compound. The described sample preparation, including a crucial derivatization step, and the optimized instrument parameters provide a solid foundation for achieving accurate and reproducible results. This protocol is designed to be a self-validating system, ensuring high-quality data for researchers and scientists in various fields.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid.
- Poole, C. F. (2003). Acids: Derivatization for GC Analysis.
- Veselá, V., Kubáň, V., & Opekar, F. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. PubMed, 28(5), 489-97.
- Bochner, F., Fruhwirth, G. O., & Innerhofer, G. (2013). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. PubMed Central, 4(1), 10.
- Perestrelo, R., Silva, C., & Câmara, J. S. (2019). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. ResearchGate.
- Li, Y., Wang, Y., Zhang, L., Wang, Z., & Zhang, Y. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels, 38(12), 10107–10114.
- Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Ziołkowski, J., & Trzeszczyński, J. (1981). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Biblioteka Nauki.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Foote, A. P., Hales, K. E., & Freetly, H. C. (2018). TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. PubMed Central, 96(8), 3323-3327.
- Whitman College. (n.d.). GCMS Section 6.12.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- Kim, D., & Mabury, S. A. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed, 95(19), 7648-7655.
- Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
- LookChem. (n.d.). This compound 504-85-8 wiki.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook.
- PubChem. (n.d.). 3-Pentenoic acid, 4-methyl-, methyl ester. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 3-Pentenoic acid, 4-methyl-, ethyl ester.
- Guanouni, A., Llusia, J., Asensio, D., Penuelas, J., & Owen, S. M. (2023). Atmospheric Degradation of Ecologically Important Biogenic Volatiles. Journal of Chemical Ecology, 49(11-12), 653-668.
- Lukić, I., Žanetić, M., Lukić, M., Jukić Špika, M., Budić-Leto, I., & Vrhovsek, U. (2021). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. MDPI, 10(11), 1735.
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
Analysis of 4-Methyl-3-pentenoic Acid: A Comprehensive HPLC Separation Guide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This guide provides a detailed examination and robust protocol for the separation and quantification of 4-Methyl-3-pentenoic acid using High-Performance Liquid Chromatography (HPLC). This compound, a branched-chain unsaturated fatty acid, presents unique challenges for chromatographic separation due to its structural properties and polarity.[1][2] This document outlines a reversed-phase HPLC method coupled with UV detection, leveraging the principles of ion-suppression chromatography to achieve excellent peak shape and resolution. We will explore the fundamental causality behind methodological choices, from stationary phase selection to mobile phase optimization. Included are a step-by-step experimental protocol, guidelines for sample preparation, and a discussion of method validation and troubleshooting. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the analysis of this and similar short-chain fatty acids.
Introduction and Scientific Background
This compound (also known as Pyroterebic acid) is a short-chain fatty acid (SCFA) characterized by a methyl branch and a carbon-carbon double bond in its six-carbon backbone.[1][2] As a member of the SCFA family, it is relevant in various biological and chemical contexts, including as a bacterial metabolite and a potential biomarker.[2] The accurate and precise quantification of such organic acids is crucial for quality control in manufacturing, metabolic studies, and environmental analysis.
The primary challenge in the HPLC analysis of small organic acids like this compound is their high polarity and tendency to exist in an ionized state at neutral pH, leading to poor retention on conventional reversed-phase columns.[3] To overcome this, our method employs ion-suppression reversed-phase chromatography . This technique involves acidifying the mobile phase to a pH significantly lower than the analyte's pKa (~4.60).[4][5] By shifting the equilibrium from the ionized carboxylate form (R-COO⁻) to the neutral carboxylic acid form (R-COOH), the analyte becomes less polar, thereby increasing its interaction with the nonpolar stationary phase and improving chromatographic retention and peak symmetry.[3]
Principle of Separation: The Causality of Method Design
The chosen methodology is grounded in manipulating the analyte's polarity to enhance its interaction with a C18 stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. Its long alkyl chains provide a nonpolar environment ideal for retaining hydrophobic molecules. For an analyte like this compound, which is rendered more nonpolar via ion suppression, the C18 phase offers the necessary retentive capacity for effective separation from polar matrix components. A column with low silanol activity is particularly advantageous as it minimizes secondary ionic interactions with any residual ionized acid, thereby preventing peak tailing.[6]
-
Mobile Phase Composition: The mobile phase is the engine of separation. It consists of two key components:
-
Aqueous Acidic Buffer: Typically HPLC-grade water acidified with phosphoric or formic acid. The acid serves to lower the mobile phase pH to approximately 2.5-3.0, well below the analyte's pKa of ~4.6. This ensures over 99% of the this compound molecules are in their protonated, neutral form.[3][4]
-
Organic Modifier: Acetonitrile (MeCN) is selected for its low viscosity and UV transparency. The proportion of MeCN in the mobile phase is adjusted (either isocratically or via a gradient) to control the elution strength and fine-tune the retention time of the analyte.
-
-
Detection: The conjugated system of the carboxylic acid and the adjacent double bond in this compound allows for direct detection using a UV-Vis or Photodiode Array (PDA) detector. While the absorbance maximum for similar pentenoic acids is around 210 nm, a PDA detector is recommended to confirm peak purity and identity by analyzing the full UV spectrum.[7][8]
Method Development Logic
The following diagram illustrates the logical workflow for developing and optimizing the separation method.
Detailed Experimental Protocol: RP-HPLC-UV Method
This protocol provides a self-validating system for the routine analysis of this compound.
Equipment and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., Luna Omega C18, ZORBAX SB-Aq), 4.6 mm x 150 mm, 5 µm particle size.[3][7]
-
Chemicals:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC or Milli-Q grade)
-
-
Labware: Volumetric flasks, autosampler vials, 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).[9][10]
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for retaining nonpolar analytes.[7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure analyte is in its non-ionized form (pH ~2.5). |
| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to elute the analyte from the column. |
| Elution Mode | Isocratic: 70% A / 30% B | A simple, robust starting point. Adjust %B to target a retention time of 5-10 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Detection | UV/PDA at 210 nm | Wavelength for detecting the carboxyl chromophore near a double bond.[7][8] |
| Run Time | 15 minutes | Sufficient to allow for elution of the analyte and any late-eluting impurities. |
Step-by-Step Procedure
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to 900 mL of HPLC-grade water in a 1 L flask. Bring the final volume to 1000 mL with water. Mix thoroughly.
-
Filtration: Filter both Mobile Phase A and Mobile Phase B (Acetonitrile) through a 0.45 µm filter to remove particulates and degas the solvents. This is critical for preventing pump blockages and ensuring a stable baseline.
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (70:30, A:B).
-
Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dilution: Dilute the sample matrix with the mobile phase to ensure the analyte concentration falls within the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter that could damage the column.[10] This is a mandatory step for all samples.
-
Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blanks, calibration standards (from low to high concentration), and samples.
-
Injection: Inject the prepared standards and samples.
-
Data Analysis: After the run, integrate the peak corresponding to this compound. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Overall Experimental Workflow
Alternative Method: LC-MS Compatibility
For applications requiring higher sensitivity or selectivity, or for analysis in complex biological matrices, coupling the HPLC to a mass spectrometer (MS) is recommended.
To adapt the primary method for MS detection:
-
Mobile Phase Acid: Replace the non-volatile phosphoric acid (H₃PO₄) with a volatile acid like 0.1% formic acid .[6] Phosphoric acid is detrimental to MS sources.
-
Detector: A mass spectrometer (e.g., single quadrupole or triple quadrupole) set to Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode. The molecular ion [M-H]⁻ for this compound would be monitored at an m/z of 113.06.[1][11]
This modification allows for unambiguous identification and quantification, even in the presence of co-eluting impurities that might interfere with UV detection.[11]
Conclusion
The reversed-phase HPLC method detailed in this guide provides a robust, reliable, and reproducible approach for the separation and quantification of this compound. By applying the principles of ion-suppression chromatography, excellent peak shapes and retention are achieved on a standard C18 column with UV detection. The protocol is designed to be a self-validating system, with clear steps for preparation, analysis, and data processing. For enhanced selectivity, an MS-compatible adaptation is also presented. This comprehensive guide serves as a foundational resource for any laboratory tasked with the analysis of this or structurally related short-chain fatty acids.
References
- Castillo Vargas, J. A., et al. (2020). A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). ResearchGate.
- A study of analyzing short-chain fat acid by gradient reversed-phase high-performance liquid chromatography. (2008). ResearchGate.
- SIELC Technologies. Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column.
- Guzmán, L., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI.
- Han, J., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PubMed.
- Castillo Vargas, J. A., et al. (2020). A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). protocols.io.
- Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV).
- PubChem. This compound. National Center for Biotechnology Information.
- Mol-Instincts. This compound 504-85-8 wiki.
- Agilent Technologies. Analysis of Organic Acids in Aqueous Samples.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- ChemBK. 4-Methylpent-3-enoic acid.
- Organomation. HPLC Sample Preparation.
- NIST. 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- ResearchGate. Measurements obtained by UV/Vis spectrometry (left) and HPLC/photodiode-array detector (right).
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. lcms.cz [lcms.cz]
The Strategic Utility of 4-Methyl-3-pentenoic Acid in the Synthesis of High-Value Natural Products
Introduction: A Versatile Isoprenoid Building Block
4-Methyl-3-pentenoic acid, a structurally simple branched-chain fatty acid, serves as a powerful and versatile precursor in the stereoselective synthesis of a variety of complex natural products.[1][2] Its inherent isoprene-like skeleton makes it an ideal starting material for the construction of terpenoids and other isoprenoid-derived compounds, which are classes of natural products with significant biological activity and commercial value. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in natural product synthesis, with a particular focus on insect pheromones. Detailed experimental protocols for key transformations and syntheses are provided to enable the practical application of this valuable building block.
The utility of this compound stems from its readily modifiable carboxylic acid functionality and the presence of a trisubstituted double bond. The carboxylic acid can be transformed into a range of functional groups, including esters, amides, and alcohols, allowing for diverse coupling strategies. The double bond provides a handle for various transformations, such as stereoselective reductions, oxidations, and additions, enabling the construction of chiral centers with high fidelity.
Application in the Synthesis of Insect Pheromones: A Case Study of (S)-4-Methyl-3-heptanone
Insect pheromones are semiochemicals that play a crucial role in the communication and behavior of insects. Their species-specificity and high biological activity make them valuable tools for integrated pest management. (S)-4-Methyl-3-heptanone is the principal alarm pheromone of the leaf-cutting ant Atta texana and is also found in other ant species.[3] The synthesis of this chiral ketone provides an excellent example of the strategic use of this compound derivatives.
A common and efficient strategy for the asymmetric synthesis of (S)-4-methyl-3-heptanone involves the use of the Enders SAMP/RAMP hydrazone method for asymmetric α-alkylation of a ketone derived from this compound.[3][4]
Synthetic Strategy Overview
The overall synthetic strategy can be visualized as a multi-step process starting from this compound.
Figure 1: Synthetic workflow for (S)-4-Methyl-3-heptanone from this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates and the final product.
Protocol 1: Synthesis of Ethyl 4-methyl-3-pentenoate
This protocol describes the conversion of this compound to its ethyl ester, a key precursor for the subsequent Grignard reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Acid Chloride Formation: In a fume hood, to a stirred solution of this compound (1 equivalent) in anhydrous diethyl ether at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.[4][5] After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Esterification: Cool the reaction mixture to 0 °C and add anhydrous ethanol (3 equivalents) dropwise.[6][7] Stir the mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to afford ethyl 4-methyl-3-pentenoate.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Yield (%) |
| Ethyl 4-methyl-3-pentenoate | 142.20 | 164-166 | 85-95 |
Protocol 2: Synthesis of (S)-4-Methyl-3-heptanone via the SAMP-Hydrazone Method
This protocol details the asymmetric synthesis of the target pheromone from 3-pentanone, which can be synthesized from ethyl 4-methyl-3-pentenoate.[3]
Materials:
-
3-Pentanone
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Anhydrous diethyl ether
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexane
-
Propyl iodide
-
Dichloromethane
-
Ozone
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath, Schlenk tube, syringes.
Procedure:
-
Formation of 3-Pentanone SAMP Hydrazone:
-
In a flame-dried flask under an inert atmosphere (Argon), dissolve 3-pentanone (1 equivalent) and SAMP (1.1 equivalents) in anhydrous diethyl ether.
-
Reflux the mixture for 12 hours.
-
After cooling, remove the solvent under reduced pressure. Purify the crude hydrazone by distillation under reduced pressure.[8]
-
-
Asymmetric Alkylation:
-
To a solution of diisopropylamine (1.1 equivalents) in anhydrous diethyl ether at 0 °C, add n-BuLi (1.1 equivalents) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Cool the LDA solution to -78 °C and add a solution of the 3-pentanone SAMP hydrazone (1 equivalent) in anhydrous diethyl ether dropwise. Stir for 2 hours at -78 °C.
-
Add propyl iodide (1.2 equivalents) dropwise and allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.[3]
-
-
Ozonolysis and Cleavage:
-
Dissolve the crude alkylated hydrazone in dichloromethane in a Schlenk tube and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Allow the solution to warm to room temperature. The solvent can be carefully removed under reduced pressure.
-
Purify the resulting (S)-4-methyl-3-heptanone by distillation or column chromatography.[3][8]
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | [α]D (neat) | Enantiomeric Excess (%) | Typical Yield (%) |
| (S)-4-Methyl-3-heptanone | 128.21 | 157-159 | +21.5° | >95 | 60-70 (from hydrazone) |
Application in the Synthesis of Terpenoids: Lavandulol
Lavandulol is an irregular monoterpene alcohol found in lavender oil, valued for its fragrance.[9][10] While its biosynthesis is complex, chemical syntheses often employ isoprenoid building blocks. Derivatives of this compound can serve as precursors for the synthesis of lavandulol and its isomers.
A potential synthetic approach involves the reduction of this compound to the corresponding alcohol, 4-methyl-3-penten-1-ol, which can then be further elaborated.
Protocol 3: Reduction of this compound to 4-Methyl-3-penten-1-ol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Reduction: In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension via a dropping funnel.[8][11]
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser work-up).[12]
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude 4-methyl-3-penten-1-ol by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Yield (%) |
| 4-Methyl-3-penten-1-ol | 100.16 | 153-155 | 80-90 |
This alcohol can then be converted to a suitable electrophile or nucleophile for further carbon-carbon bond-forming reactions to construct the lavandulol skeleton.
Conclusion and Future Perspectives
This compound is a cost-effective and highly adaptable starting material for the synthesis of valuable natural products. The protocols detailed herein for the synthesis of the insect pheromone (S)-4-methyl-3-heptanone and the precursor to the terpenoid lavandulol highlight its strategic importance. The ability to readily manipulate its functional groups and stereoselectively modify its structure provides a powerful platform for accessing a wide range of complex molecular architectures. Future applications of this versatile building block are anticipated in the synthesis of other bioactive natural products, including those with potential pharmaceutical applications. The continued development of novel synthetic methodologies will undoubtedly further expand the utility of this compound in the field of organic synthesis.
References
- Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. PMC - NIH.
- 3-Heptanone, 4-methyl, (S) - Organic Syntheses Procedure.
- Acid to Acid Chloride - Common Conditions.
- Biosynthesis of lavandulol and lavandulyl acet
- Lithium Aluminum Hydride (LiAlH4)
- TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID.
- Esterific
- experiment - 15b.
- converting carboxylic acids into acyl (acid) chlorides - Chemguide.
- This compound | C6H10O2 | CID 68158 - PubChem.
- A Synthesis of (–)-(R)- and (+)-(S)-Lavandulol, (+)-Lavandulyl 2-Methylbutanoate, and (+)
- Ch20: Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary.
- Making esters from alcohols and acids | Class experiment - RSC Educ
- Chem 115 - Andrew G Myers Research Group.
- Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary - ResearchG
- Prepare 3-methyl-3-heptanol from aldehydes or ketones using Grignard procedure.
- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts.
- 3 - Organic Syntheses Procedure.
- Reduction of carboxylic acids to primary alcohols using LiAlH4 - Master Organic Chemistry.
- 4-METHYL-1-PENTEN-3-OL AldrichCPR - Sigma-Aldrich.
- Acyl chloride synthesis - Organic Chemistry Portal.
- 4-Methyl-1-penten-3-ol | C6H12O | CID 20929 - PubChem.
- An In-depth Technical Guide to 4-Methyl-1-pentene - Benchchem.
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI.
- 3-Penten-1-ol, 4-methyl- - the NIST WebBook.
Sources
- 1. JPS58148832A - Preparation of lavandulol - Google Patents [patents.google.com]
- 2. 4-Methyl-1-penten-3-ol | C6H12O | CID 20929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Polymerization of 4-Methyl-3-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential polymerization reactions involving 4-methyl-3-pentenoic acid. While specific literature on the homopolymerization of this particular monomer is scarce, this document leverages established principles of polymer chemistry to propose detailed protocols for its polymerization via free-radical and polycondensation pathways. By examining the reactivity of structurally analogous unsaturated carboxylic acids, this guide offers field-proven insights into reaction design, catalyst selection, and characterization of the resulting polymers. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their exploration of novel polymers derived from this compound for various applications, including drug development.
Introduction to this compound as a Monomer
This compound, also known as pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid with the chemical formula C₆H₁₀O₂[1]. Its structure, featuring both a polymerizable carbon-carbon double bond and a reactive carboxylic acid functional group, presents intriguing possibilities for the synthesis of novel functional polymers.
The presence of the vinyl group suggests its susceptibility to addition polymerization techniques, such as free-radical polymerization, to form a polymer with a carbon backbone and pendant carboxylic acid groups. The carboxylic acid functionality, in turn, opens the door to polycondensation reactions, potentially leading to polyesters or polyamides, and also offers a handle for post-polymerization modification. The methyl branching is anticipated to influence the polymer's properties, potentially enhancing its solubility in organic solvents and affecting its thermal and mechanical characteristics.
This guide will explore the most plausible polymerization routes for this compound, providing detailed experimental protocols based on well-established methodologies for similar monomers.
Polymerization via Free-Radical Mechanisms
Free-radical polymerization is a chain-growth process that is widely used for a variety of vinyl monomers[2][3]. This method is generally tolerant of various functional groups, making it a suitable starting point for the polymerization of this compound. Both conventional and controlled radical polymerization techniques are considered.
Conventional Free-Radical Polymerization
This method offers a straightforward approach to polymerize this compound, likely resulting in a polymer with a broad molecular weight distribution. The choice of initiator and solvent is crucial for controlling the reaction.
-
Initiator: Azo compounds like Azobisisobutyronitrile (AIBN) or peroxides are common choices for initiating free-radical polymerization. The selection depends on the desired reaction temperature, as the initiator's decomposition rate is temperature-dependent.
-
Solvent: The choice of solvent will depend on the solubility of both the monomer and the resulting polymer. Dioxane or toluene are suitable options for many acrylic monomers.
-
Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition and propagation.
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous dioxane (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 43.8 mmol) and AIBN (e.g., 72 mg, 0.44 mmol, 1 mol% relative to monomer) in anhydrous dioxane (20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirring methanol (200 mL).
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions[4][5][6]. This technique is highly versatile and compatible with a wide range of functional monomers.
-
RAFT Agent: The choice of the RAFT agent is critical and depends on the monomer being polymerized. For acrylic monomers, dithiobenzoates or trithiocarbonates are often effective. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid is a suitable candidate.
-
Initiator: A standard radical initiator like AIBN is used in smaller quantities compared to conventional free-radical polymerization.
-
Monomer to RAFT Agent Ratio: This ratio is the primary determinant of the target molecular weight of the polymer.
-
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (e.g., 2.0 g, 17.5 mmol), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (e.g., 48.9 mg, 0.175 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 5.7 mg, 0.035 mmol, RAFT agent/initiator ratio of 5:1) with anhydrous 1,4-dioxane (8 mL).
-
Seal the flask and deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To monitor the reaction, samples can be withdrawn at different time points via a degassed syringe for conversion and molecular weight analysis.
-
After the desired time, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
-
Characterization:
-
NMR Spectroscopy: To determine monomer conversion and confirm polymer structure.
-
GPC: To track the evolution of molecular weight and PDI with conversion.
-
FTIR Spectroscopy: To verify the presence of the carboxylic acid and the end-group from the RAFT agent.
-
Polymerization via Polycondensation
The carboxylic acid functionality of this compound allows for its polymerization through polycondensation reactions. Self-condensation can lead to the formation of polyesters, though this typically requires high temperatures and the removal of a small molecule byproduct (water).
-
Catalyst: Acid catalysts such as p-toluenesulfonic acid or inorganic acids can be used to promote the esterification reaction.
-
Reaction Conditions: High temperatures and vacuum are generally required to drive the equilibrium towards the formation of high molecular weight polymer by removing water.
-
Monomer Purity: High monomer purity is essential for achieving high molecular weights in polycondensation.
-
Materials:
-
This compound (monomer)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add this compound (e.g., 10.0 g, 87.6 mmol) and p-toluenesulfonic acid monohydrate (e.g., 167 mg, 0.88 mmol, 1 mol%).
-
Add toluene (30 mL) to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring under a slow stream of nitrogen.
-
Collect the water in the Dean-Stark trap. The reaction can be monitored by the amount of water collected.
-
Continue the reaction for several hours (e.g., 24-48 hours) until no more water is evolved.
-
Cool the reaction mixture, dissolve it in a suitable solvent like chloroform, and wash with a saturated sodium bicarbonate solution and then with water to remove the catalyst and any unreacted monomer.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the polymer.
-
-
Characterization:
-
NMR Spectroscopy: To confirm the formation of ester linkages.
-
GPC: To determine the molecular weight and PDI.
-
FTIR Spectroscopy: To observe the appearance of the ester carbonyl stretch and the disappearance of the carboxylic acid hydroxyl group.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if any.
-
Data Presentation
Table 1: Proposed Reaction Parameters for the Polymerization of this compound
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Monomer:Initiator/Catalyst Ratio | Expected PDI |
| Conventional Free-Radical | AIBN | Dioxane | 70 | 100:1 | > 1.5 |
| RAFT Polymerization | AIBN / 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Dioxane | 70 | 100:1 (Monomer:RAFT) | < 1.3 |
| Polycondensation | p-Toluenesulfonic acid | Toluene (azeotropic) | Reflux | 100:1 | Variable |
Visualization of Methodologies
Free-Radical Polymerization Workflow
Caption: Logical diagram of the self-condensation polycondensation process.
Potential Applications
Polymers derived from this compound, with their pendant carboxylic acid groups, could find applications in areas where functionality and modifiability are desired. The carboxylic acid groups can impart pH-responsiveness and water solubility to the polymer, making it a candidate for "smart" materials in drug delivery systems.[7] These groups also provide sites for conjugation with therapeutic agents or targeting moieties. Furthermore, the polymer backbone, with its methyl branching, may offer unique properties for creating biocompatible materials for tissue engineering applications.
Conclusion
References
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization-A User Guide. Macromolecules, 50(19), 7433-7447.
- Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.
- Li, M., et al. (2022). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers, 14(23), 5199.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68158, this compound.
- Chemistry For Everyone. (2025, September 5). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? [Video]. YouTube. [Link]
- Wako Pure Chemical Industries. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- Odian, G. (2004).
- Kasi, N. S., et al. (2021).
- Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.
- Chemistry For Everyone. (2025, August 22). How Is Polyacrylic Acid Synthesized? [Video]. YouTube. [Link]
- Wang, W., et al. (2010). Copolymerization of 4-methyl-1-pentene with α,ω-alkenols. Journal of Polymer Research, 17, 1025–1031.
- National Institute of Standards and Technology. (n.d.). 3-Pentenoic acid, 4-methyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound.
- Bozorov, N. I., Kudyshkin, V. O., & Rashidova, S. Sh. (2019). Synthesis of Methylacrylate and Acrylic Acid Copolymers and Their Application as Materials for Restoration.
- ResearchGate. (n.d.). Free-Radical Polymerization.
- LibreTexts Chemistry. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives.
- Google Patents. (n.d.). CN101157608A - Method for preparing 4-pentenoic acid.
- Ataman Kimya. (n.d.). ACRYLIC AND MALEIC COPOLYMERS.
- LibreTexts Chemistry. (2015, July 7). Free Radical Polymerization.
- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
- ResearchGate. (n.d.). Copolymerization of 4-methyl-1-pentene with α,ω-alkenols.
- MDPI. (2022, November 9). Syndiotactic Poly(4-methyl-1-pentene)-Based Stereoregular Diblock Copolymers: Synthesis and Self-Assembly Studies.
- Flinders University. (n.d.). Solvent Effects On Free Radical Polymerization.
- Marquette University. (n.d.). Graft Copolymerization of Methacrylic Acid, Acrylic Acid and Methyl Acrylate onto Styrene–Butadiene Block Copolymer.
- ResearchGate. (n.d.). Formation of α,β-unsaturated carboxylic acids 3a-f by decarboxylative....
- ResearchGate. (n.d.). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts.
Sources
- 1. EP0042794B1 - Alkyl-4-methyl-3-formyl pentenoates, their preparation, their use in the preparation of the 4-methyl-3-formyl-3-pentenoic acid and the intermediates - Google Patents [patents.google.com]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Methyl-3-pentenoic Acid in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Functional Monomer
4-Methyl-3-pentenoic acid, a methyl-branched unsaturated carboxylic acid, presents a unique molecular architecture for the synthesis of advanced functional polymers.[1] Its structure, featuring a terminal carboxylic acid group and an internal double bond, offers a versatile platform for creating materials with tailored properties. The carboxylic acid moiety provides a reactive handle for post-polymerization modification, bioconjugation, and imparting pH-responsiveness. The double bond, although sterically hindered to some extent, can participate in polymerization reactions, allowing for its incorporation into polymer backbones.
These application notes explore the potential of this compound as a key building block in the development of novel materials, with a focus on stimuli-responsive polymers and polymer-drug conjugates. The following sections provide detailed protocols for the synthesis and characterization of polymers incorporating this functional monomer, offering a foundational guide for researchers venturing into this promising area of material science. While direct polymerization of this compound can be challenging due to the potential for side reactions involving the carboxylic acid group, its derivatives, such as its esters, can be more readily polymerized using controlled radical polymerization techniques.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| CAS Number | 504-85-8 | [1] |
| Boiling Point | 208 °C | ChemBK |
| Density | 0.987 g/cm³ | ChemBK |
| pKa | ~4.60 | [2] |
Application I: Synthesis of pH-Responsive Polymers
The carboxylic acid group of this compound makes it an excellent candidate for the development of pH-responsive polymers. In an aqueous environment, the carboxyl groups will be deprotonated at pH values above the pKa of the polymer, leading to electrostatic repulsion between the polymer chains and a subsequent expansion of the polymer coil. Conversely, at pH values below the pKa, the carboxyl groups will be protonated, reducing electrostatic repulsion and causing the polymer to collapse. This reversible pH-dependent conformational change can be harnessed for various applications, including controlled drug release and smart sensors.
Protocol 1: Synthesis of Methyl 4-Methyl-3-pentenoate (MMPA)
To facilitate controlled polymerization, the carboxylic acid of this compound is first protected by converting it to a methyl ester.
Materials:
-
This compound (1 eq.)
-
Methanol (excess, as solvent and reactant)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-methyl-3-pentenoate.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of a pH-Responsive Homopolymer via RAFT Polymerization of MMPA
This protocol describes the synthesis of a well-defined homopolymer of MMPA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.[3]
Materials:
-
Methyl 4-methyl-3-pentenoate (MMPA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Schlenk flask, magnetic stirrer, nitrogen inlet, oil bath.
Procedure:
-
In a Schlenk flask, dissolve MMPA, CPADB, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [MMPA]:[CPADB]:[AIBN] should be carefully controlled to target a specific molecular weight and low polydispersity. A typical ratio would be 100:1:0.2.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for monomer conversion.
Protocol 3: Hydrolysis of Poly(MMPA) to Yield pH-Responsive Poly(this compound)
The final step to obtain the pH-responsive polymer is the hydrolysis of the methyl ester groups to carboxylic acid groups.
Materials:
-
Poly(methyl 4-methyl-3-pentenoate) (PMMPA)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane/Water mixture
-
Hydrochloric acid (HCl)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the PMMPA in a mixture of 1,4-dioxane and water.
-
Add an excess of sodium hydroxide and stir the mixture at an elevated temperature (e.g., 60 °C) for 24 hours.
-
After cooling, neutralize the solution with hydrochloric acid.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the final poly(this compound).
Expected Outcome: A water-soluble polymer that exhibits a significant change in hydrodynamic volume in response to changes in pH.
Caption: Conceptual diagram of drug conjugation to the polymer backbone.
Characterization of Synthesized Polymers
Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and functional properties.
| Technique | Purpose |
| ¹H NMR Spectroscopy | To confirm the chemical structure of the monomers and polymers, and to determine monomer conversion. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the polymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomers and polymers. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic radius of the polymers in solution and to study their pH-responsive behavior. |
| UV-Vis Spectroscopy | To quantify the amount of conjugated drug in the polymer-drug conjugate. |
Conclusion and Future Perspectives
This compound, although less explored than its isomers, holds significant promise as a functional monomer for the creation of advanced materials. Its unique combination of a carboxylic acid group and a polymerizable double bond provides a versatile platform for designing polymers with tunable properties. The protocols outlined in these application notes provide a starting point for researchers to explore the synthesis of pH-responsive polymers and polymer-drug conjugates based on this monomer. Future research could focus on the development of more complex polymer architectures, such as block copolymers and star polymers, to further enhance the functionality and performance of these materials in various biomedical and technological applications.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 68158, this compound. [Link].
- Syndiotactic Poly(4-methyl-1-pentene)-Based Stereoregular Diblock Copolymers: Synthesis and Self-Assembly Studies. Polymers (Basel). 2022, 14(22), 4833. [Link].
- Alkyl-4-methyl-3-formyl pentenoates, their preparation, their use in the...
- Smart Multifunctional Polymers. NETL. [Link].
- Covalent Polymer-Drug Conjugates. Polymers (Basel). 2014, 6(7), 1945-1973. [Link].
- Polymeric conjugates for drug delivery. Pharmacol Res. 2012, 65(1), 23-38. [Link].
- Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How?. Pharm Sci Res. 2018, 5(3), 98-109. [Link].
- STING-Activating Polymer-Drug Conjugates for Cancer Immunotherapy. bioRxiv. 2024. [Link].
- Alkyl-4-methyl-3-formyl pentenoates, their preparation, their use in the...
- This compound. PubChem. [Link].
- High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers (Basel). 2023, 15(8), 1891. [Link].
- Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts.
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers.
- Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts.
- 4-Methylpent-3-enoic acid. ChemBK. [Link].
- 3-Pentenoic acid, 4-methyl-, methyl ester. PubChem. [Link].
- Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules. 2014, 47(13), 4243-4248. [Link].
- 4-METHYL-1-PENTENE/a-OLEFIN COPOLYMER, COMPOSITION...
- Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids.
- Strong Anionic/Charge-Neutral Block Copolymers from Cu(0)-Mediated Reversible Deactivation Radical Polymerization. Macromolecules. 2022, 55(19), 8784-8794. [Link].
- Influence of Polymer Characteristics on the Self-Assembly of Polymer-Grafted Metal−Organic Framework Particles. eScholarship. [Link].
- Method for preparing 4-pentenoic acid.
- Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers (Basel). 2021, 13(21), 3788. [Link].
- Film of mixture of 4-methyl-1-pentene polymer and phenylene sulfide polymer.
- Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization in an Inverse Microemulsion: Partitioning of Chain Transfer Agent (CTA) and Its Effects on Polymer Molecular Weight. Macromolecules. 2008, 41(17), 6347-6355. [Link].
- This compound. Mol-Instincts. [Link].
- Smart Polymers and Their Applications as Biomaterials.
- Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale.
- 3-Pentenoic acid, 4-methyl-. SIELC Technologies. [Link].
- This compound. Stenutz. [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3-pentenoic Acid
Welcome to the technical support center for the synthesis of 4-methyl-3-pentenoic acid (also known as Pyroterebic acid). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Troubleshooting Common Synthetic Routes
The synthesis of this compound can be approached through several pathways, each with its own set of potential difficulties. We will focus on the most prevalent methods and the issues that can arise.
Route A: The Reformatsky Reaction Approach
This is a classic and effective method for forming the carbon skeleton of the target molecule. The general scheme involves the reaction of acetone with an α-halo ester (like ethyl bromoacetate) in the presence of activated zinc, followed by dehydration and hydrolysis.
Caption: Experimental workflow for the Reformatsky synthesis of this compound.
Q1: My Reformatsky reaction is not initiating. The solution remains colorless and there is no exotherm. What is the likely cause?
A1: The most common cause for a failed initiation is inactive zinc metal. Commercial zinc dust is often coated with a layer of zinc oxide, which prevents the oxidative addition into the carbon-halogen bond of the α-halo ester.[1][2]
Troubleshooting Steps:
-
Zinc Activation (Mandatory): Before starting, you must activate the zinc. There are several effective methods:
-
Acid Wash: Briefly wash the zinc dust with dilute HCl, followed by washes with deionized water, ethanol, and finally diethyl ether, then dry thoroughly under vacuum.
-
Iodine/TMSCl: A small crystal of iodine or a few drops of trimethylsilyl chloride (TMSCl) can be added to the reaction flask with the zinc in an anhydrous solvent (like THF). Gentle heating should cause the iodine color to fade, indicating activation.
-
-
Ensure Anhydrous Conditions: The organozinc reagent is sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Initiation Hotspot: Use a heat gun to gently warm a small spot on the reaction flask to initiate the reaction locally. Once an exotherm is observed and the solution turns cloudy or brownish, the reaction has likely started.
Q2: The reaction started, but my yield of the intermediate β-hydroxy ester is very low. What side reactions could be occurring?
A2: Low yields are typically due to competing side reactions. The Reformatsky enolate is a potent nucleophile, but other pathways can consume your starting materials.[3][4]
Common Side Reactions:
-
Wurtz-type Coupling: The organozinc reagent can react with another molecule of the α-halo ester, leading to the formation of a succinate diester. This is minimized by adding the haloester slowly to the zinc slurry to keep its concentration low.
-
Aldol Condensation of Acetone: If a strong base is inadvertently formed (e.g., from impurities), it can catalyze the self-condensation of acetone.
-
Ester Self-Condensation: While less common because Reformatsky enolates are less basic than Grignard reagents, some self-condensation of the ester can occur, especially at higher temperatures.[1][4]
Optimization Protocol:
-
Inverse Addition: Prepare a slurry of activated zinc in your solvent (e.g., THF). In a separate addition funnel, prepare a solution of the acetone and ethyl bromoacetate. Add this solution dropwise to the zinc slurry. This ensures the organozinc reagent reacts with the ketone as soon as it is formed.
-
Temperature Control: Maintain a gentle reflux. Overheating can favor side reactions.
-
Solvent Choice: THF is generally an excellent solvent as it helps to solvate the organozinc intermediate.[3]
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Addition Order | Zinc added to ester/ketone mix | Ester/ketone mix added to Zinc | Minimizes Wurtz coupling |
| Zinc State | Commercial, unactivated | Activated with I₂ or acid wash | Ensures reaction initiation |
| Solvent | Diethyl Ether | Anhydrous THF | Better solvation of intermediate |
| Temperature | High, vigorous reflux | Gentle, controlled reflux | Reduces side product formation |
Route B: The Malonic Ester Synthesis Approach
This route involves alkylating diethyl malonate with an appropriate prenyl halide (e.g., 3-methyl-2-butenyl bromide), followed by saponification and decarboxylation.
Caption: Decision and side-reaction pathway in the malonic ester synthesis.
Q3: My malonic ester synthesis resulted in a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?
A3: This is a classic problem in malonic ester synthesis.[5][6] The mono-alkylated product still possesses one acidic α-hydrogen, which can be removed by the base to form a new enolate, leading to a second alkylation.
Controlling Alkylation:
-
Stoichiometry is Key: Use only a slight excess (e.g., 1.05 equivalents) of the base (typically sodium ethoxide) relative to the diethyl malonate. This ensures there isn't enough free base remaining to deprotonate the mono-alkylated product efficiently.
-
Temperature Management: Perform the deprotonation and alkylation at a low temperature (e.g., 0 °C or even lower) to control the reaction rate and minimize the chance of the second deprotonation.
-
Reverse Addition: Add the formed enolate solution slowly to the alkylating agent, rather than the other way around. This keeps the concentration of the enolate low.
Q4: The final decarboxylation step is inefficient, requiring very high temperatures and long reaction times. Is there a way to facilitate this?
A4: Incomplete decarboxylation is often due to either insufficient heat or residual base neutralizing the carboxylic acid groups. The mechanism requires a free carboxylic acid.
Protocol for Efficient Decarboxylation:
-
Thorough Acidification: After saponification (hydrolysis of the esters), ensure the reaction mixture is acidified well past neutral (to pH 1-2) with a strong acid like HCl or H₂SO₄. This guarantees the formation of the di-acid.
-
Isolate the Di-acid: If possible, extract the alkylated malonic acid into an organic solvent and dry it before heating. This removes salts and water that can interfere.
-
Heating: Heat the isolated malonic acid derivative neat (without solvent) or in a high-boiling point solvent to around 140-160 °C. Vigorous bubbling (CO₂) should be observed. The reaction is complete when gas evolution ceases.
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the main stability and storage concerns for the final product, this compound?
A5: While generally stable, as an unsaturated carboxylic acid, there are potential long-term stability issues. The MSDS suggests storing it in a cool, dry, well-ventilated place in a tightly sealed container.[7] Potential degradation pathways could include oxidation or polymerization over extended periods, especially if exposed to light, air, or catalytic impurities. For long-term storage, refrigeration (2-8°C) is recommended.[8]
Q6: I'm having trouble removing the triphenylphosphine oxide (TPPO) byproduct from a Wittig synthesis approach. What is the best purification strategy?
A6: The removal of TPPO is a notorious challenge in Wittig reactions due to its high polarity and crystallinity, yet good solubility in many organic solvents.[9]
Purification Strategies:
-
Crystallization: If your product is a non-polar oil or low-melting solid, you can often precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of hexane/ether. The TPPO will crash out and can be filtered off.
-
Column Chromatography: This is the most reliable method. TPPO is quite polar, so it will stick strongly to silica gel. Eluting with a low-polarity mobile phase (e.g., hexane/ethyl acetate gradient) will allow your less-polar product to elute first, leaving the TPPO on the column.
-
Acidic Wash: In some cases, washing the organic layer with a dilute acid solution can help remove some TPPO, but this is generally less effective than the other methods.
Q7: Can I use a different starting ketone for the Reformatsky reaction?
A7: Yes, the Reformatsky reaction is quite versatile and works with a wide range of aldehydes and ketones.[2][3] Using a different ketone will, of course, change the final product. For example, using cyclohexanone instead of acetone would ultimately lead to (cyclohexylidene)acetic acid after dehydration and hydrolysis. The general troubleshooting principles regarding zinc activation and reaction conditions remain the same.
References
- ChemBK. (2024). 4-Methylpent-3-enoic acid. [Link]
- Wikipedia. (n.d.).
- SATHEE. (n.d.).
- Name Reactions in Organic Synthesis. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Quora. (2017).
- Wikipedia. (n.d.). Wittig reaction. [Link]
- University of Pittsburgh. (n.d.). The Wittig Reaction. [Link]
- Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
- University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. resolve.cambridge.org [resolve.cambridge.org]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 4-Methyl-3-pentenoic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of 4-Methyl-3-pentenoic acid (CAS 504-85-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. Our focus is on providing practical, causality-driven solutions to improve both the yield and purity of your final product.
Section 1: Troubleshooting Common Synthesis Pathways
The synthesis of this compound can be approached from several precursors. Each route presents unique challenges. This section addresses the most frequently encountered issues in a question-and-answer format.
Question 1: My yield is consistently low when synthesizing this compound via the oxidation of 4-methyl-3-penten-1-ol. What are the likely causes?
Answer: Low yields in the oxidation of 4-methyl-3-penten-1-ol to the corresponding carboxylic acid are typically rooted in three areas: the choice of oxidant, reaction conditions, and work-up procedure.
-
Oxidant Choice and Stoichiometry: The primary challenge is achieving complete oxidation to the carboxylic acid without cleaving the double bond or causing other side reactions.
-
Strong Oxidants (e.g., Jones Reagent - CrO₃/H₂SO₄): While effective, Jones reagent can sometimes lead to over-oxidation or degradation of the starting material if the temperature is not carefully controlled. It is critical to add the oxidant slowly to the alcohol solution at a low temperature (typically 0-10 °C) to manage the exotherm. Ensure you are using a sufficient molar excess of the oxidant.
-
Two-Step Oxidation: A more controlled and often higher-yielding approach is a two-step process. First, oxidize the primary alcohol to the aldehyde (4-methyl-3-pentenal) using a milder reagent like Pyridinium chlorochromate (PCC). After isolating the aldehyde, perform a subsequent oxidation to the carboxylic acid using a selective oxidant like sodium chlorite (NaClO₂) in the presence of a chlorine scavenger. This avoids the harsh conditions of stronger oxidants.
-
-
Reaction Conditions:
-
Temperature Control: This is paramount. Exothermic reactions can lead to byproduct formation. Maintain the recommended temperature for your chosen procedure throughout the addition of reagents and for the full reaction time.
-
Solvent: Acetone is commonly used for Jones oxidation. Ensure it is of high purity, as contaminants can interfere with the reaction. For other oxidants, ensure your solvent is appropriate and dry.
-
-
Aqueous Work-up: The final product is a carboxylic acid. During work-up, ensure the pH of the aqueous solution is sufficiently acidic (pH ~1-2) before extraction with an organic solvent (e.g., diethyl ether, ethyl acetate). This protonates the carboxylate salt, rendering it soluble in the organic phase. Incomplete acidification is a very common cause of low recovery.
Question 2: I am attempting a malonic ester synthesis route, but my final product is impure, and the yield is poor. What should I investigate?
Answer: The malonic ester synthesis is a classic method that requires precise control over the deprotonation and alkylation steps.[1] Impurities and low yield often stem from issues with the base, alkylating agent, or the final hydrolysis and decarboxylation steps.
-
Base and Deprotonation:
-
Causality: The first step involves deprotonating diethyl malonate at the acidic α-carbon. The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is the standard choice. Using a different base (e.g., NaOH) can cause premature hydrolysis of the ester groups.[1]
-
Troubleshooting: Ensure your base is fresh and anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the enolate. Incomplete deprotonation will leave unreacted diethyl malonate, complicating purification.
-
-
Alkylation Step:
-
Causality: The alkylating agent for this synthesis would be a prenyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene). A common side reaction is elimination, especially if the reaction is heated too aggressively, which forms isoprene and reduces your yield.
-
Troubleshooting: Add the alkylating agent slowly at a controlled temperature. Use a high-quality, fresh alkylating agent.
-
-
Hydrolysis and Decarboxylation:
-
Causality: The final steps involve saponification (hydrolysis) of the diester to a dicarboxylic acid, followed by heating to induce decarboxylation. Incomplete hydrolysis will result in ester impurities. Incomplete decarboxylation will leave the malonic acid derivative in your product.
-
Troubleshooting: Ensure hydrolysis goes to completion by using a sufficient excess of base (e.g., NaOH) and adequate heating. After hydrolysis, acidify the solution thoroughly before heating for decarboxylation. The evolution of CO₂ gas is a good indicator that decarboxylation is proceeding.
-
Question 3: My final product contains a significant amount of an isomeric impurity, likely 4-methyl-2-pentenoic acid. How does this form and how can I prevent it?
Answer: The formation of the conjugated isomer, 4-methyl-2-pentenoic acid, is a common problem driven by thermodynamics. The α,β-unsaturated carbonyl system is often more stable than the β,γ-unsaturated isomer.
-
Mechanism of Isomerization: The double bond can migrate under either acidic or basic conditions, particularly when heated. The presence of trace acid or base during distillation or a prolonged reaction at high temperature can catalyze the shift of the double bond into conjugation with the carbonyl group.
-
Prevention Strategies:
-
Neutralize After Work-up: After your acidic or basic work-up, ensure the crude product is washed with a neutral brine solution until the pH is neutral before any distillation is attempted.
-
Avoid High Temperatures: Use vacuum distillation for purification rather than atmospheric distillation. The lower boiling point under vacuum minimizes the thermal stress on the molecule, reducing the rate of isomerization.
-
Buffer Reactions: If the synthesis conditions are harsh, consider if buffering the reaction mixture is possible to maintain a pH where isomerization is less favorable.
-
Logical Flow: Diagnosing Synthesis Issues
The following diagram outlines a decision-making workflow for troubleshooting common synthesis problems.
Caption: Troubleshooting workflow for synthesis optimization.
Section 2: Purification and Purity Enhancement
Even with an optimized reaction, achieving high purity requires a robust purification strategy.
Question 4: How can I effectively separate this compound from unreacted neutral starting materials like 4-methyl-3-penten-1-ol?
Answer: This separation is best achieved using a liquid-liquid acid-base extraction, which leverages the acidic nature of the carboxylic acid product.
-
Principle: Carboxylic acids are deprotonated by weak bases (e.g., sodium bicarbonate, NaHCO₃) to form water-soluble carboxylate salts. Neutral organic compounds, like alcohols, remain in the organic phase.
-
Workflow:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer contains the neutral impurities.
-
Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of 1-2. The protonated carboxylic acid will precipitate or form an oily layer.
-
Extract the purified product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Question 5: Standard distillation is not separating my target acid from its isomers. What are my options?
Answer: Isomers like 4-methyl-2-pentenoic acid often have very similar boiling points to the desired this compound, making simple distillation ineffective.
-
Fractional Vacuum Distillation: A fractional distillation column (e.g., a Vigreux column) under high vacuum provides greater separating power than a simple distillation. However, this may still be insufficient if boiling points are extremely close.
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative reverse-phase HPLC is an excellent method.
-
Methodology: A C18 column is typically effective. The mobile phase would consist of a mixture of acetonitrile and water, with a small amount of acid (like phosphoric or formic acid) to keep the carboxylic acid protonated.[2][3] The separation is based on the slight differences in polarity between the isomers. This method is scalable and can be used for isolating impurities for characterization.[2][3]
-
-
Crystallization: If a suitable solvent system can be found, fractional crystallization may be an option. This requires experimentation to find a solvent in which the desired isomer is significantly less soluble than the impurities at a low temperature.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the key physical properties I should be aware of?
-
Q: How should I store this compound?
-
A: It should be stored in a cool, dry place, typically refrigerated at 2-8°C, in a tightly sealed container to prevent degradation.[4]
-
-
Q: What are the main synthetic routes to this compound?
Section 4: Protocols and Methodologies
Protocol 1: Synthesis via Jones Oxidation of 4-Methyl-3-penten-1-ol
Disclaimer: This protocol involves hazardous materials. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Materials:
-
4-methyl-3-penten-1-ol
-
Acetone (reagent grade)
-
Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water)
-
Isopropanol
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-methyl-3-penten-1-ol in acetone.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add Jones Reagent (approx. 2.5 equivalents of CrO₃) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The solution will turn a dark green/brown.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess oxidant by carefully adding isopropanol dropwise until the solution remains green.
-
Filter the mixture through a pad of celite to remove chromium salts, washing with acetone.
-
Remove the bulk of the acetone via rotary evaporation.
-
Perform an acid-base extraction as described in Question 4 to isolate the carboxylic acid product.
-
Purify the final product by vacuum distillation.
Data Summary Tables
Table 1: Comparison of Synthetic Precursors
| Starting Material | Key Reagents | Typical Yield | Common Purity Issues |
| 4-Methyl-3-penten-1-ol | CrO₃/H₂SO₄ or PCC/NaClO₂ | 60-85% | Over-oxidation products, unreacted starting material. |
| Diethyl Malonate | NaOEt, Prenyl Bromide | 50-70% | Isomeric impurities, unreacted starting materials.[1] |
| Mesityl Oxide | Varies (e.g., Haloform reaction) | Variable | Isomerization to conjugated acid, side products from condensation.[6][7] |
Table 2: Physical Properties of Target Compound and Key Isomer
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₀O₂ | 114.14 | ~208 |
| 4-Methyl-2-pentenoic acid | C₆H₁₀O₂ | 114.14 | ~205 |
References
- 4-Methylpent-3-enoic acid - ChemBK. (n.d.).
- Separation of 3-Pentenoic acid, 4-methyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- How can we prepare 4-methylpentanoic acid from Malonic ester? (2017, March 7). Quora.
- Mesityl oxide. (n.d.). In Wikipedia.
- 3-Pentenoic acid, 4-methyl-. (n.d.). SIELC Technologies.
- This compound | C6H10O2. (n.d.). PubChem.
Sources
- 1. quora.com [quora.com]
- 2. Separation of 3-Pentenoic acid, 4-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. CAS-141-79-7, Mesityl Oxide for Synthesis (4-Methyl-3-Penten-2-one,I sopropylidene Acetone) Manufacturers, Suppliers & Exporters in India | 149385 [cdhfinechemical.com]
- 7. Mesityl oxide - Wikipedia [en.wikipedia.org]
Side reactions and byproduct formation in 4-Methyl-3-pentenoic acid synthesis
Welcome to the technical support center for the synthesis of 4-methyl-3-pentenoic acid (CAS 504-85-8), a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, presented in a problem-and-solution format.
Problem 1: Low Yield in Malonic Ester Synthesis and Presence of a High-Molecular-Weight Impurity.
Question: "I am attempting to synthesize this compound using a malonic ester synthesis pathway with 3-methyl-2-buten-1-yl bromide as the alkylating agent. My final yield is significantly lower than expected, and mass spectrometry analysis of the crude product shows a significant peak corresponding to a dialkylated byproduct. How can I suppress this side reaction?"
Analysis and Solution:
This is a classic issue in malonic ester synthesis where the monoalkylated intermediate, which still possesses one acidic α-hydrogen, undergoes a second alkylation.[2][3] This dialkylation leads to the formation of a substituted malonic ester that, upon hydrolysis and decarboxylation, yields a more complex carboxylic acid, thus consuming your starting materials and reducing the yield of the desired product.
Causality: The sodiomalonic ester enolate is a potent nucleophile that reacts with the alkyl halide.[3][4] However, the resulting monoalkylated malonic ester can be deprotonated by any remaining base (or even unreacted enolate) to form a new enolate, which then reacts with another molecule of the alkyl halide.
Mitigation Strategy:
-
Control of Stoichiometry: A common method to minimize dialkylation is to use a slight excess of the malonic ester relative to the base and the alkylating agent.[5] This ensures that the alkyl halide is more likely to encounter the enolate of the starting malonic ester rather than the enolate of the monoalkylated product.
-
Order of Addition: Add the alkylating agent slowly to the solution of the formed sodiomalonic ester. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting enolate.
-
Base Selection: Use a base that matches the ester alkyl group (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, which can complicate the product mixture.[2]
Troubleshooting Workflow: Malonic Ester Synthesis
Caption: The two-step hydrolysis of a nitrile to a carboxylic acid.
Problem 3: Isomer Formation During Dehydration in a Reformatsky-Based Synthesis.
Question: "I've successfully formed the β-hydroxy ester via a Reformatsky reaction between acetone and ethyl bromoacetate. However, upon attempting to dehydrate this intermediate to form ethyl 4-methyl-3-pentenoate, I'm getting a mixture of products, including the desired α,β-unsaturated ester and the β,γ-unsaturated isomer. How can I improve the selectivity?"
Analysis and Solution:
The Reformatsky reaction is an excellent method for forming β-hydroxy esters. [6][7]The subsequent dehydration step is critical for forming the desired unsaturated product. The formation of a mixture of α,β- and β,γ-unsaturated isomers is a known side reaction, particularly under certain acidic or basic conditions that can promote double bond migration to the thermodynamically more stable position.
Causality: The dehydration can proceed via different mechanisms (E1 or E2) depending on the conditions. Acid catalysis often favors the formation of the more substituted (and thus more stable) α,β-unsaturated isomer, but can also lead to rearrangements and mixtures if conditions are not optimized.
Mitigation Strategy:
-
Mild Dehydration Conditions: Avoid overly harsh acidic conditions. Reagents like p-toluenesulfonic acid (p-TsOH) in a solvent that allows for azeotropic removal of water (e.g., toluene or benzene using a Dean-Stark apparatus) can be effective.
-
Alternative Reagents: Consider using reagents specifically designed for mild dehydrations, such as Martin's sulfurane or thionyl chloride in pyridine. These often proceed under milder conditions and can offer better selectivity.
-
Purification: If a mixture is unavoidable, careful purification by fractional distillation under reduced pressure or column chromatography may be necessary to isolate the desired isomer. High-performance liquid chromatography (HPLC) can be used to analyze the isomeric purity. [8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages and disadvantages of using a Malonic Ester synthesis versus a Reformatsky reaction for preparing this compound?
A1: The choice of synthetic route often depends on starting material availability, scale, and desired purity.
| Feature | Malonic Ester Synthesis | Reformatsky Reaction |
| Starting Materials | Diethyl malonate, a base, and an appropriate alkyl halide (e.g., 3-methyl-2-buten-1-yl bromide). | An α-halo ester (e.g., ethyl bromoacetate), zinc metal, and a ketone (acetone). [6] |
| Key Steps | Alkylation, Saponification, Decarboxylation. [4] | Organozinc formation, Carbonyl addition, Dehydration, Saponification. [9] |
| Primary Advantage | Generally a robust and well-understood method for carboxylic acid synthesis. Can be a one-pot reaction for the first two steps. | Excellent for forming β-hydroxy esters which are versatile intermediates. The organozinc reagents are less reactive than Grignards, preventing self-condensation of the ester. [6] |
| Potential Byproduct | Dialkylation of the malonic ester, leading to purification challenges and lower yield. [2] | Formation of isomeric unsaturated esters during the dehydration step. Wurtz-type coupling of the organozinc reagent. |
Q2: If I use a Wittig-based approach to form the carbon backbone, how can I control the stereoselectivity (E/Z isomers) of the double bond?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide (Wittig reagent). [10]* Non-Stabilized Ylides: Ylides where the carbanion is adjacent to alkyl or hydrogen groups are highly reactive. These typically favor the formation of the Z-alkene (cis) through a kinetically controlled pathway, especially in salt-free conditions. [10][11]* Stabilized Ylides: Ylides where the carbanion is stabilized by an adjacent electron-withdrawing group (like an ester or ketone) are less reactive. These reactions are often reversible and proceed under thermodynamic control to give predominantly the more stable E-alkene (trans). [10][11]For this compound, which is typically the E-isomer, a stabilized ylide would be preferred in the key olefination step. The Schlosser modification can also be used to favor the E-alkene with non-stabilized ylides. [11] Q3: What are the critical safety precautions when handling reagents like n-Butyllithium or zinc dust required for some of these syntheses?
A3:
-
n-Butyllithium (n-BuLi): This is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water. [12]It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Always wear fire-retardant lab coats, safety glasses, and appropriate gloves. Ensure a Class D fire extinguisher is accessible.
-
Zinc Dust: Finely divided zinc dust can also be pyrophoric, especially when dry. It is a flammable solid. Avoid creating dust clouds. The activation of zinc (e.g., with HCl or I₂) can be exothermic and should be performed with cooling.
-
General Precautions: All reactions involving organometallic reagents or reactive metals should be conducted in a well-ventilated fume hood. Plan your quenching procedure carefully; reactions are often quenched by slow addition to a cooled, non-protic solvent or a saturated ammonium chloride solution.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Malonic Ester Alkylation
This protocol is designed to minimize dialkylation by controlling stoichiometry.
-
Enolate Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add dry ethanol (150 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol to form sodium ethoxide. Allow the reaction to complete.
-
To the cooled sodium ethoxide solution, add diethyl malonate (17.6 g, 0.11 mol, 1.1 eq) dropwise. Stir for 30 minutes at room temperature.
-
-
Alkylation:
-
Slowly add 3-methyl-2-buten-1-yl bromide (14.9 g, 0.1 mol) to the solution over 1 hour, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours until TLC analysis indicates the consumption of the alkyl halide.
-
-
Saponification and Decarboxylation:
-
Cool the reaction mixture and add a solution of potassium hydroxide (28 g, 0.5 mol) in water (100 mL).
-
Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the esters.
-
Distill off the ethanol. Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. Vigorous evolution of CO₂ will occur.
-
Heat the acidified mixture gently to 50-60°C for 30 minutes to ensure complete decarboxylation.
-
-
Work-up and Purification:
-
Cool the mixture and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation to obtain this compound.
-
Protocol 2: Complete Hydrolysis of 4-Methyl-3-pentenenitrile
This protocol uses strong acidic conditions to drive the reaction to completion.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methyl-3-pentenenitrile (9.5 g, 0.1 mol) and 6M aqueous sulfuric acid (100 mL).
-
-
Hydrolysis:
-
Heat the two-phase mixture to a vigorous reflux. The reaction progress can be monitored by GC or TLC by taking small aliquots (ensure to neutralize the acid before spotting on a TLC plate).
-
Continue refluxing for 12-24 hours, or until the amide intermediate is no longer observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.
-
To recover the product: Re-acidify the bicarbonate washings with cold 6M HCl to pH 1-2.
-
Extract the acidified aqueous layer again with diethyl ether (3 x 75 mL).
-
Combine these final organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to yield the crude carboxylic acid, which can be further purified by vacuum distillation.
-
References
- ChemBK. (2024). 4-Methylpent-3-enoic acid. [Link]
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
- Quora. (2017).
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
- Cambridge University Press. (n.d.).
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]
- Wikipedia. (n.d.). Malonic ester synthesis. [Link]
- LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Wikipedia. (n.d.).
- Google Patents. (2008). CN101200425A - Method for synthesizing 4-pentenoic acid.
- Mol-Instincts. (n.d.). This compound 504-85-8 wiki. [Link]
- Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). [Link]
- SIELC Technologies. (2018). 3-Pentenoic acid, 4-methyl-. [Link]
- LibreTexts Chemistry. (2020). 21.10: Malonic Ester Synthesis. [Link]
- Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST WebBook. [Link]
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- ResearchGate. (n.d.).
- The Organic Chemistry Tutor. (2018). Wittig Reaction Mechanism. YouTube. [Link]
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Stenutz. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- Organic Syntheses. (1995). (r)-3-hydroxy-4-methylpentanoic acid. [Link]
- LibreTexts Chemistry. (2023). The Wittig Reaction. [Link]
- Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. [Link]
- Google Patents. (n.d.). EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid....
- PubChem. (n.d.). 3-Methyl-4-pentenoic acid. [Link]
- ResearchGate. (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. [Link]
- PubChem. (n.d.). 3-Pentenoic acid, 4-methyl-, ethyl ester. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 4-Methyl-3-pentenoic Acid
Welcome to the technical support guide for the purification of 4-Methyl-3-pentenoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions that are critical for designing a successful purification strategy.
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile depends heavily on the synthetic route. However, for this compound (a liquid with a pKa of ~4.60[1][2]), common impurities can be categorized as follows:
-
Unreacted Starting Materials & Intermediates: If synthesized via oxidation of 4-methyl-3-pentenol, you may have residual alcohol or the intermediate 4-methyl-3-pentenal[1][3].
-
Side Products: Isomers such as 4-methyl-2-pentenoic acid or 3-methyl-4-pentenoic acid may form under certain reaction conditions[2][4].
-
Catalyst Residues: Inorganic salts or metal residues from the reaction.[3]
-
Neutral Organic Impurities: Non-acidic byproducts or residual organic solvents used in the synthesis or initial workup.
-
Water: Residual water from aqueous workup steps.[3]
Q2: How do I select the best primary purification technique for my crude sample?
A2: The optimal technique depends on the nature of the impurities and the desired final purity. For a liquid carboxylic acid like this compound, the decision process generally follows the workflow below. The key is to first remove the bulk of dissimilar impurities (e.g., neutral compounds) before tackling more challenging separations (e.g., close-boiling isomers).
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide by Technique
This section provides detailed troubleshooting for specific issues you may encounter with the most common purification methods.
Technique 1: Acid-Base Extraction
This technique is exceptionally effective for separating your acidic product from any neutral or basic impurities.[3][5] The principle relies on converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt with a weak base, leaving neutral impurities in the organic phase.
Q: I've formed a stable emulsion at the organic-aqueous interface during extraction. How can I resolve this?
A: Emulsion formation is common when vigorous shaking is employed.[3]
-
Causality: High shear forces create fine droplets of one phase suspended in the other, which are stabilized by surfactants or particulate matter.
-
Immediate Solutions:
-
Patience: Let the separatory funnel stand for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking.
-
Addition of Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.
-
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times, ensuring you vent frequently to release any pressure buildup.[3]
Q: My final yield is very low after re-acidifying and extracting the product. What are the likely causes?
A: Low yield typically points to incomplete extraction or loss of product during the workup.
-
Causality & Solutions:
-
Incomplete Initial Extraction: You may not have extracted all the carboxylate salt into the aqueous phase. Solution: Perform the extraction with the aqueous base 2-3 times, combining the aqueous layers.[3]
-
Incorrect pH for Re-acidification: The pH of the aqueous layer must be sufficiently low to fully protonate the carboxylate back to the free carboxylic acid. The rule of thumb is to acidify to a pH at least 2-3 units below the pKa of the acid.[5] Since the pKa of this compound is ~4.6, you should aim for a final pH of 1-2. Solution: Use a strong acid like 6M HCl, add it dropwise while stirring, and check the pH with litmus or pH paper.[3]
-
Incomplete Final Extraction: The free carboxylic acid may have some solubility in the cold, acidic aqueous phase. Solution: Extract the acidified aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times to ensure complete recovery.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent. Gently invert the funnel 5-10 times. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium 4-methyl-3-pentenoate salt) into a clean Erlenmeyer flask.[3]
-
Repeat: Repeat the extraction of the organic layer (which retains neutral/basic impurities) with fresh NaHCO₃ solution twice more. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is strongly acidic (pH 1-2).[3] The solution may turn cloudy as the water-insoluble free acid forms.
-
Back-Extraction: Transfer the acidified solution to a clean separatory funnel and extract three times with fresh diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid acid.[3][5]
Technique 2: Vacuum Fractional Distillation
Distillation is the primary method for purifying liquids.[3] Because this compound has a high boiling point (~208°C) and contains a double bond, vacuum distillation is essential to prevent thermal decomposition or polymerization.[1][6]
Caption: Key components of a vacuum fractional distillation setup.
Q: My product seems to be decomposing or turning dark in the distillation pot. What should I do?
A: This is a classic sign of thermal instability. Unsaturated acids can polymerize or crack at high temperatures.[6]
-
Causality: The atmospheric boiling point is too high, leading to degradation.
-
Solution: The primary solution is to reduce the system pressure, which lowers the boiling point.
-
Improve Vacuum: Ensure your vacuum pump is working efficiently and that all joints in your glassware are properly sealed with vacuum grease. A good vacuum is critical.
-
Avoid Overheating: Heat the distillation flask gently and evenly using a heating mantle with a stir bar or boiling chips to prevent bumping and localized overheating.[3]
-
Use a Short Path: If the compound is very sensitive, consider a short-path distillation apparatus which minimizes the distance the vapor has to travel.
-
Q: I'm getting poor separation between my product and a close-boiling impurity. How can I improve this?
A: Poor separation occurs when the volatilities of the components are too similar.
-
Causality: The fractionating column is not providing enough theoretical plates to resolve the mixture.[6]
-
Solutions:
-
Increase Column Efficiency: Use a more efficient fractionating column, such as one packed with Raschig rings or metal sponges, instead of a simple Vigreux column. This increases the surface area for vapor-liquid equilibria, enhancing separation.[6]
-
Increase Reflux Ratio: Slow down the rate of distillation. By heating more gently, you allow more condensation/vaporization cycles to occur within the column, which improves separation efficiency.[7]
-
Consider Extractive Distillation: For very difficult separations, an "extractive solvent" can be added. This is a high-boiling, non-reactive solvent that selectively alters the volatility of one component, making the separation easier.[8]
-
Table 1: Estimated Boiling Points at Reduced Pressure (Note: These are estimates. Actual boiling points should be determined experimentally.)
| Pressure (mmHg) | Estimated B.P. of this compound (°C) |
| 760 (atm) | ~208 °C |
| 100 | ~145 °C |
| 20 | ~105 °C |
| 10 | ~90 °C |
| 1 | ~55 °C |
Experimental Protocol: Vacuum Fractional Distillation
-
Setup: Assemble the distillation apparatus as shown in the diagram above. Ensure all glass joints are securely clamped and lightly greased.
-
Charge Flask: Add the crude acid to the distilling flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips.
-
Evacuate: Turn on the condenser cooling water. Close the system and slowly apply the vacuum.
-
Heat: Once the desired pressure is stable, begin gently heating the distilling flask.
-
Collect Fractions: Collect any low-boiling impurities first (the "forerun"). When the temperature at the thermometer stabilizes, switch to a new receiving flask to collect the main product fraction.
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool before slowly re-introducing air to the apparatus.
Technique 3: Flash Column Chromatography
Chromatography is a powerful tool for separating structurally similar impurities that are difficult to remove by other means.[9] However, carboxylic acids present a unique challenge on standard silica gel.
Q: My acid is streaking badly on the TLC plate, giving a "comet tail" instead of a tight spot. Why?
A: This is the most common issue when running carboxylic acids on silica gel.[3]
-
Causality: Silica gel is slightly acidic. Your carboxylic acid can exist in both a neutral (protonated) and an anionic (deprotonated) state on the column. The anionic form interacts very strongly with the polar silica, while the neutral form moves more freely. This equilibrium between forms causes severe tailing.[3]
-
Solution: Suppress the deprotonation. Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[3] This ensures the mobile phase is acidic enough to keep your compound fully protonated, leading to a single interaction mode with the silica and sharp, well-defined bands.
Q: I suspect my compound is decomposing on the silica gel column. How can I check this and what are my options?
A: Acid-labile compounds can degrade on silica. A simple diagnostic test can confirm this.
-
Causality: The acidic nature of the silica surface can catalyze decomposition reactions for sensitive compounds.
-
Diagnostic Test (2D TLC):
-
Spot your crude mixture in one corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
Visualize the plate. If your compound is stable, all spots will lie on the diagonal. If new spots appear "off-diagonal," it indicates decomposition on the silica.[10]
-
-
Solutions:
-
Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. This neutralizes the most acidic sites. However, you must then run the column without an acidic additive in the mobile phase.
-
Change Stationary Phase: Use a less acidic support like neutral alumina or Florisil.[11]
-
Reversed-Phase Chromatography: Use a C18-functionalized silica gel (reversed-phase), where polar compounds elute first. A typical mobile phase would be a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid.[12]
-
Experimental Protocol: Acidified Flash Chromatography
-
Solvent Selection: Use TLC to determine an appropriate mobile phase (e.g., a hexane/ethyl acetate mixture) that gives your product an Rf value of ~0.3. Prepare this eluent and add 1% acetic acid.[3]
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your acidified mobile phase. Ensure there are no air bubbles.[3]
-
Sample Loading: Dissolve your crude acid in a minimum amount of the mobile phase and load it carefully onto the top of the column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder.
-
Elution: Apply positive pressure and begin eluting the column with the acidified mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and the volatile acetic acid using a rotary evaporator (you may need to co-evaporate with a solvent like toluene to fully remove residual acetic acid).
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- LookChem. (n.d.).
- ChemBK. (2024). 4-Methylpent-3-enoic acid.
- Norris, F. A., et al. (1941). FRACTIONAL DISTILLATION OF UNSATURATED FATTY ACIDS: II.
- CMB SpA. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography?
- Silver, J. (2013). How can I purify carboxylic acid?
- Wikipedia. (n.d.).
- Google Patents. (2020).
- SIELC Technologies. (2018). 3-Pentenoic acid, 4-methyl-.
- Doria.fi. (2024).
- LookChem. (n.d.). This compound 504-85-8 wiki.
- Cheméo. (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester.
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemeo.com [chemeo.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Fatty acids fractional and total distillation | CMB SpA [cmb.it]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. WO2020225197A1 - Process for separation of saturated and unsaturated carboxylic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing 4-Methyl-3-pentenoic Acid Synthesis
Welcome to the dedicated support center for the synthesis of 4-Methyl-3-pentenoic acid (CAS 504-85-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and aim to be a self-validating system for protocol optimization.
Question 1: My yield is consistently low after the Grignard reaction step. What are the likely causes and how can I improve it?
Answer: Low yields in Grignard reactions are a frequent issue, almost always stemming from the reagent's high reactivity with protic sources or oxygen. Let's break down the potential causes and solutions:
-
Moisture Contamination: The primary culprit is often trace amounts of water in your glassware, solvent, or starting materials. The Grignard reagent is a strong base and will be quenched by any protic solvent.
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is rigorously dried in an oven at >120°C for several hours and cooled in a desiccator or under a stream of dry nitrogen or argon just before use.
-
Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions. Purchase anhydrous grade or distill from a suitable drying agent like sodium/benzophenone.[1]
-
Starting Materials: Ensure your starting aldehyde (e.g., crotonaldehyde or a related pentenal) is free of water.
-
-
-
Atmospheric Oxygen: Grignard reagents can be oxidized by atmospheric oxygen.
-
Troubleshooting Steps:
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup.[1] Use septa and cannulation techniques for reagent transfer instead of pouring.
-
-
-
Reagent Quality: The quality of the magnesium turnings and the alkyl halide used to prepare the Grignard reagent is crucial.
-
Troubleshooting Steps:
-
Use fresh, high-quality magnesium turnings. If they appear dull, they can be activated by gently crushing them in a mortar and pestle (under an inert atmosphere) or by adding a small crystal of iodine to initiate the reaction.
-
Ensure the alkyl halide (e.g., methyl iodide or methyl bromide) is pure and dry.
-
-
Question 2: During the oxidation of 4-methyl-3-pentenol to the carboxylic acid, I am observing significant side products and incomplete conversion. How can I optimize the oxidation step?
Answer: The oxidation of an allylic alcohol to a carboxylic acid requires careful selection of the oxidant and precise control of reaction conditions to avoid over-oxidation or the formation of undesired byproducts.
-
Incomplete Conversion: This suggests the oxidant is not strong enough or is being consumed by side reactions.
-
Troubleshooting Steps:
-
Choice of Oxidant: A common method is a two-step oxidation: first to the aldehyde, then to the acid.[2] A one-pot conversion can be achieved with a strong oxidant like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). However, this can be harsh.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. If the reaction stalls, a small, fresh portion of the oxidant can be added.
-
-
-
Formation of Side Products: This can be due to the oxidant being too aggressive or the reaction temperature being too high. Allylic systems are particularly sensitive.
-
Troubleshooting Steps:
-
Temperature Control: Perform the oxidation at a reduced temperature. For Jones oxidation, adding the reagent dropwise to the alcohol solution in an ice bath (0°C) is critical to control the exotherm.
-
Alternative Two-Step Oxidation: A milder approach is often more effective.
-
Step 1 (Alcohol to Aldehyde): Use pyridinium chlorochromate (PCC) or a Swern oxidation. These methods are highly selective for the oxidation of primary alcohols to aldehydes and minimize over-oxidation.
-
Step 2 (Aldehyde to Acid): The resulting 4-methyl-3-pentenal can then be oxidized to the carboxylic acid using a milder reagent like sodium chlorite (NaClO₂) with a phosphate buffer, a method known as the Pinnick oxidation. This is highly effective for converting aldehydes to carboxylic acids without affecting other functional groups.
-
-
-
Question 3: I'm using a malonic ester synthesis route, but the final yield is poor after decarboxylation. What could be going wrong?
Answer: The malonic ester synthesis is a robust method, but success hinges on clean alkylation and complete hydrolysis and decarboxylation.[3][4]
-
Inefficient Alkylation: If the initial alkylation with a suitable halide (e.g., 3-methyl-2-butenyl bromide) is not efficient, the final yield will suffer.
-
Troubleshooting Steps:
-
Base and Solvent: Ensure you are using an appropriate non-nucleophilic base like sodium ethoxide in ethanol.[3] The base must be strong enough to completely deprotonate the diethyl malonate.
-
Reaction Time & Temperature: The alkylation reaction may require heating. A patent for a similar synthesis suggests a condensation reaction temperature of 20-40°C for 2-4 hours.[4] Monitor by TLC to ensure full consumption of the starting material.
-
-
-
Incomplete Saponification/Hydrolysis: The ester groups must be fully hydrolyzed to the dicarboxylate salt before acidification and decarboxylation.
-
Troubleshooting Steps:
-
Use a sufficient excess of a strong base like NaOH or KOH and heat the reaction mixture at reflux for several hours to ensure both ester groups are cleaved.[4]
-
-
-
Incomplete Decarboxylation: The final step requires heat to drive off CO₂.
-
Troubleshooting Steps:
-
After acidification of the dicarboxylate, the resulting malonic acid derivative must be heated, often to temperatures above 100°C. The reaction can sometimes be performed by simply distilling the product, which provides the necessary heat.[3] Ensure the temperature is high enough for a sufficient period to see vigorous gas evolution (CO₂) cease.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are several established methods for synthesizing this compound. The choice often depends on the available starting materials and desired scale.
-
Grignard Reaction followed by Oxidation: This common laboratory-scale synthesis involves reacting a suitable pentenal derivative with a methyl Grignard reagent to create the alcohol 4-methyl-3-pentenol. This intermediate is then oxidized to the final carboxylic acid.[2]
-
Malonic Ester Synthesis: This classic C-C bond-forming reaction uses diethyl malonate as a starting material. It is deprotonated with a base, alkylated with an appropriate electrophile (like 1-bromo-3-methyl-2-butene), and then subjected to hydrolysis and decarboxylation to yield the target acid.[3][4]
-
Johnson-Claisen Rearrangement: A method for a related compound involves the reaction of an allylic alcohol with an orthoester (like triethyl orthoacetate) under acidic catalysis.[5] This pericyclic reaction forms a new C-C bond and yields an ester, which is then hydrolyzed to the carboxylic acid.
Q2: What are the key physicochemical properties of this compound?
Understanding the properties of the target molecule is crucial for purification and handling.
Q3: What are the recommended safety precautions when handling this compound and its intermediates?
Safety is paramount. This compound is known to be an irritant.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound and all volatile reagents in a well-ventilated chemical fume hood to avoid inhaling vapors.
-
Reagent Handling: Be particularly cautious with reagents like Grignard reagents (pyrophoric potential), strong acids/bases, and chromium-based oxidants (toxic and carcinogenic).
Q4: How can I effectively purify the final product?
Purification typically involves an initial workup followed by a final purification step.
-
Acid-Base Extraction: After the reaction is complete, the crude product can be purified by dissolving it in an organic solvent (like diethyl ether) and washing with a saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer. This layer is then separated and re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be extracted back into an organic solvent.
-
Distillation: Given its relatively high boiling point (208°C), vacuum distillation is the preferred method for final purification to prevent decomposition at atmospheric pressure.
-
Chromatography: For analytical purposes or small-scale purification, High-Performance Liquid Chromatography (HPLC) can be employed using a reverse-phase column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid.[9]
Protocols & Data
Optimized Reaction Parameters
The following table summarizes key parameters for the Grignard/Oxidation synthesis route.
| Parameter | Grignard Reaction Step | Oxidation Step (Jones) |
| Key Reagents | Magnesium, Methyl Halide, Aldehyde | 4-methyl-3-pentenol, CrO₃, H₂SO₄ |
| Solvent | Anhydrous Diethyl Ether or THF | Acetone |
| Temperature | 0°C to reflux (initiation at RT) | 0°C to 10°C (controlled addition) |
| Atmosphere | Inert (Nitrogen or Argon) | Air |
| Reaction Time | 1-3 hours | 1-4 hours (monitor by TLC) |
| Workup | Quench with sat. aq. NH₄Cl | Quench with isopropanol, extraction |
Experimental Workflow: Grignard Synthesis & Oxidation
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis via Grignard Reaction and Jones Oxidation
Step 1: Preparation of 4-Methyl-3-pentenol
-
Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen. Ensure all glassware is flame-dried or oven-dried.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and heat), add a single crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add a solution of the starting pentenal (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows consumption of the aldehyde.
-
Cool the reaction back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Oxidation to this compound
-
Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then slowly adding water. (Caution: Highly exothermic and carcinogenic).
-
Dissolve the crude 4-methyl-3-pentenol from Step 1 in acetone and cool the solution to 0°C in an ice bath.
-
Add the prepared Jones reagent dropwise to the acetone solution, ensuring the internal temperature does not rise above 10°C. A green precipitate will form.
-
Stir at 0°C for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the excess oxidant by the careful addition of isopropanol until the solution remains blue-green.
-
Remove the acetone under reduced pressure. Partition the remaining residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude acid by vacuum distillation to obtain pure this compound.
References
- 4-Methylpent-3-enoic acid - ChemBK. (2024).
- Braun, M., & Gräf, S. (1995). Stereoselective Aldol Reaction of Doubly Deprotonated (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate (HYTRA): (R)-3-Hydroxy-4-methylpentanoic Acid. Organic Syntheses, 72, 38.
- Shukla, L. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester? Quora.
- Method for synthesizing 4-pentenoic acid. (2008). CN101200425A. Google Patents.
- Method for preparing 4-pentenoic acid. (2008). CN101157608A. Google Patents.
- 3-Pentenoic acid, 4-methyl-. (2018). SIELC Technologies.
- This compound. (n.d.). PubChem.
- 3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook.
- 4-Methyl-3-penten-1-oic acid. (2024). ChemBK.
- This compound. (n.d.). Stenutz.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. quora.com [quora.com]
- 4. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]
- 5. CN101157608A - Method for preparing 4-pentenoic acid - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]
Stability of 4-Methyl-3-pentenoic acid under acidic and basic conditions
Welcome to the technical support guide for 4-Methyl-3-pentenoic acid. This document provides in-depth scientific and practical information regarding the stability of this compound under various chemical environments. It is intended for researchers, chemists, and drug development professionals who are utilizing this molecule in their experimental workflows.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions our team receives regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
As a β,γ-unsaturated carboxylic acid, the primary stability concerns for this compound revolve around the reactivity of its two functional groups: the carbon-carbon double bond and the carboxylic acid moiety. The proximity of these groups allows for intramolecular interactions and rearrangements, particularly under stressful pH and temperature conditions. Key potential degradation pathways include isomerization, cyclization (lactonization), and hydration of the double bond.
Stability Under Acidic Conditions
Exposure to acidic environments can catalyze several degradation pathways for this compound. Understanding these potential reactions is critical for designing experiments, developing formulations, and defining storage conditions.
Q2: What are the main degradation pathways for this compound in an acidic medium?
Under acidic conditions, two primary degradation pathways are of significant concern:
-
Isomerization: The β,γ-double bond can migrate to the α,β-position to form the more thermodynamically stable conjugated isomer, 4-methyl-2-pentenoic acid. This acid-catalyzed rearrangement is common for unconjugated β,γ-unsaturated carbonyl compounds.[1]
-
Acid-Catalyzed Lactonization: The molecule can undergo intramolecular cyclization to form a γ-lactone. This occurs when the carboxylic acid's hydroxyl group acts as an internal nucleophile, attacking the carbocation formed after the protonation of the double bond.[2] The formation of five- or six-membered rings is generally favored.[2] In this case, a five-membered γ-lactone would be the expected product.
A secondary pathway, acid-catalyzed hydration, can also occur, where water adds across the double bond according to Markovnikov's rule, forming an alcohol.[3][4]
Q3: Which degradation product is more likely under acidic conditions: the isomerized acid or the lactone?
The predominant pathway depends on the specific reaction conditions, including the strength of the acid, temperature, and the presence of water.
-
Anhydrous acidic conditions may favor isomerization.
-
Aqueous acidic conditions, especially with heating, facilitate both hydration and lactonization. The formation of a stable five-membered lactone ring is often a significant competing reaction.[2]
The diagram below illustrates the potential degradation pathways in an acidic environment.
Caption: Potential degradation pathways of this compound under acidic conditions.
Stability Under Basic Conditions
The behavior of this compound changes significantly in a basic environment due to the deprotonation of the carboxylic acid group.
Q4: How does this compound behave in a basic solution?
The most immediate reaction in a basic solution is the deprotonation of the carboxylic acid (pKa ≈ 4.6) to form the corresponding carboxylate salt, 4-methyl-3-pentenoate. This is a standard acid-base neutralization reaction.[5]
R-COOH + OH⁻ → R-COO⁻ + H₂O
This deprotonation generally increases the compound's stability. The negatively charged carboxylate is less electrophilic and is a deactivated nucleophile for intramolecular reactions like lactonization.
Q5: Is degradation still a concern under basic conditions?
While more stable than in acid, degradation can still occur under harsh basic conditions (e.g., high concentration of base, elevated temperatures). The primary concerns would be:
-
Base-Catalyzed Isomerization: Similar to acid catalysis, a strong base can facilitate the isomerization of the double bond to the more stable conjugated α,β-position.[1]
-
Other Reactions: Although less likely for this specific structure, prolonged exposure to harsh basic conditions could potentially lead to other, more complex degradation pathways.
In general, for storage and most experimental applications, converting this compound to its carboxylate salt in a mildly basic solution (pH 8-9) enhances its aqueous solubility and chemical stability.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding stability and are mandated by regulatory bodies like the ICH.[6][7][8] Below are common issues encountered during these studies.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| No significant degradation (<5%) observed after initial stress. | 1. Stress conditions are too mild (concentration, temperature, or duration).[7] 2. The compound is inherently stable under the tested conditions. | 1. Increase the molarity of the acid/base (e.g., from 0.1M to 1M). 2. Increase the temperature (e.g., reflux at 60-80°C).[9] 3. Extend the duration of the stress test. |
| Degradation is too rapid (>30-40% in the first time point). | 1. Stress conditions are too harsh.[10] | 1. Decrease the molarity of the acid/base. 2. Lower the reaction temperature (e.g., conduct the study at room temperature instead of elevated temperatures). 3. Shorten the exposure time and take more frequent early time points. |
| Multiple unexpected peaks appear in the analytical chromatogram (e.g., HPLC). | 1. Secondary degradation of primary degradants. 2. Interaction with co-solvents or impurities. 3. The analytical method lacks specificity. | 1. Use milder stress conditions to favor the formation of primary degradants. 2. Run a blank stress study with only the solvent/vehicle to identify artifacts. 3. Re-evaluate and optimize the analytical method (e.g., gradient, column chemistry) to ensure separation of all species. |
| Poor mass balance in the assay. | 1. Some degradants are not being detected by the analytical method (e.g., lack a chromophore for UV detection). 2. Formation of volatile degradants. 3. Adsorption of the compound or degradants onto the container surface. | 1. Use a universal detection method like mass spectrometry (LC-MS) or a Charged Aerosol Detector (CAD). 2. Use a headspace GC-MS to analyze for volatile products. 3. Consider using silanized glassware to minimize adsorption. |
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized workflow for assessing the stability of this compound, in line with ICH Q1A guidelines.[6][11][12] The goal is to achieve 5-20% degradation of the active substance.[10]
Workflow Overview
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
-
Acidic Stress Condition:
-
In a reaction vial, add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath or oven set to 60°C.
-
Prepare a control sample by adding 1 mL of stock solution to 9 mL of purified water under the same conditions.
-
-
Basic Stress Condition:
-
In a separate vial, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Cap the vial and place it in the same 60°C incubator.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
For acidic samples: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH).
-
For basic samples: Immediately neutralize the aliquot by adding an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl).
-
Dilute the quenched sample with the analytical mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the T=0 samples, control samples, and all stressed time-point samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation relative to the T=0 sample.
-
References
- ICH Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.).
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- LibreTexts Chemistry. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Nature. (n.d.). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
- Wikipedia. (n.d.). Saponification.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- ResearchGate. (n.d.). Lactonization reactions of unsaturated carboxylic acids.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Chemistry Stack Exchange. (2017, October 25). Intramolecular lactonisation in an unsaturated carboxylic acid.
- ACS Publications. (2022, October 13). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes.
- LibreTexts Chemistry. (2023, January 22). Saponification.
- EBSCO. (n.d.). Saponification | Research Starters.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- National Center for Biotechnology Information. (n.d.). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- YouTube. (2013, April 16). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction.
- LibreTexts Chemistry. (2023, September 11). 8.4: Hydration- Acid Catalyzed Addition of Water.
Sources
- 1. Ambeed [ambeed.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Saponification - Wikipedia [en.wikipedia.org]
- 6. database.ich.org [database.ich.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation Pathways of 4-Methyl-3-pentenoic Acid
Welcome to the technical support guide for investigating the degradation pathways of 4-Methyl-3-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of metabolizing this methyl-branched unsaturated fatty acid. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and interpret your experimental results effectively.
PART 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have before embarking on degradation studies. Understanding the molecule's intrinsic properties is the first step in designing a robust experiment.
Q1: What are the key physicochemical properties of this compound that influence degradation studies?
Understanding the molecule's basic properties is critical for everything from sample preparation to analytical method development. This compound, also known as pyroterebic acid, is a short-chain, methyl-branched monounsaturated fatty acid.[1][2] Its structure presents unique challenges compared to simple straight-chain fatty acids.
The carboxylic acid group dictates its polarity and solubility, while the double bond and methyl branch create steric hindrance and specific sites for enzymatic interaction. These features are crucial because they determine which enzymes will recognize and process the molecule.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Degradation Studies |
| Molecular Formula | C₆H₁₀O₂ | Essential for mass spectrometry analysis and metabolite identification.[3] |
| Molecular Weight | 114.14 g/mol | Used for calculating concentrations and for mass spectrometry.[1][3] |
| Boiling Point | ~208 °C | Relevant for Gas Chromatography (GC) method development.[4] |
| pKa | ~4.60 | Dictates the charge state in physiological buffers, affecting solubility and interaction with enzymes and membranes.[4] |
| Structure | Methyl-branched, monounsaturated | The methyl group and C=C double bond are key features that sterically hinder and define the enzymatic degradation pathway, differentiating it from standard fatty acid β-oxidation. |
Q2: What is the expected primary metabolic pathway for this compound degradation?
While specific literature on this compound is sparse, we can infer its likely degradation by drawing parallels with similar structures, such as 4-pentenoic acid.[5][6] The primary route for fatty acid catabolism is mitochondrial beta-oxidation. However, the "non-standard" structural features of this compound necessitate additional enzymatic steps.
The degradation is expected to proceed as follows:
-
Activation: The carboxylic acid is first activated to its coenzyme A (CoA) thioester, 4-methyl-3-pentenoyl-CoA. This is a prerequisite for entry into the beta-oxidation spiral.
-
Beta-Oxidation: The pathway will likely attempt to proceed via standard beta-oxidation. However, the double bond at the β-γ position (C3-C4) and the methyl group at C4 will halt the cycle, requiring specialized isomerase and hydratase enzymes to resolve these "roadblocks."
The metabolism of the structurally similar 4-pentenoic acid is known to produce reactive intermediates like 3-keto-4-pentenoyl-CoA, which can act as an inhibitor of key enzymes like 3-ketoacyl-CoA thiolase.[5][6] It is plausible that the degradation of this compound could generate similarly reactive or inhibitory metabolites, a critical consideration for in vitro experimental design.
Q3: How do the methyl group and the C3-C4 double bond complicate its degradation compared to a simple saturated fatty acid?
A simple saturated fatty acid like valeric acid (pentanoic acid) undergoes straightforward beta-oxidation.[7] The methyl group and the double bond in this compound introduce significant hurdles:
-
The C3-C4 Double Bond: Standard beta-oxidation involves forming a double bond between the alpha and beta carbons (C2-C3). The existing C3-C4 bond in this molecule must be isomerized (moved) before the cycle can proceed. This requires an enzyme like enoyl-CoA isomerase.
-
The C4-Methyl Group: Once the double bond is resolved and the cycle proceeds, the methyl group will eventually be positioned on the beta-carbon. This creates a branch that prevents the action of standard beta-oxidation enzymes. This requires a specific set of enzymes, often seen in the breakdown of branched-chain fatty acids, to process this structure.
This inherent complexity means that the degradation rate may be slower than for simple fatty acids, and the process may stall if the necessary specialized enzymes are not present or active in your experimental system.
PART 2: Experimental Design & Troubleshooting Guide
This section provides practical guidance for setting up and troubleshooting your degradation experiments.
Q4: How do I design an in vitro study to monitor the degradation of this compound?
A well-designed in vitro study is essential for elucidating the degradation pathway. The choice of experimental system is paramount and depends on the specific questions being asked.
Experimental Workflow: In Vitro Degradation Assay
Caption: Workflow for an in-vitro degradation study.
Step-by-Step Protocol:
-
Select Your Biological System:
-
Liver S9/Microsomes/Mitochondria: Use these for a broad screen of metabolic pathways. Mitochondria are the primary site of beta-oxidation.
-
Recombinant Enzymes: If you hypothesize a specific enzyme is involved (e.g., a particular acyl-CoA synthetase or isomerase), use a purified recombinant version for definitive proof.
-
-
Cofactor Preparation: Ensure all necessary cofactors for fatty acid oxidation are present. This includes ATP and Coenzyme A (for activation), and NAD+/FAD (for beta-oxidation). For reductive processes, include NADPH.[5] The absence of a single cofactor can halt the entire pathway.
-
Incubation:
-
Pre-warm your biological system and cofactor mix to 37°C.
-
Initiate the reaction by adding this compound (typically in the 1-50 µM range).
-
Incubate at 37°C with gentle shaking.
-
-
Time-Course Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the appearance of metabolites.
-
Quenching: Stop the reaction immediately at each time point by adding a cold quenching solution, such as 2-3 volumes of acetonitrile or methanol. This precipitates proteins and halts enzymatic activity.
-
Sample Cleanup: Centrifuge the quenched samples to pellet the precipitated protein. The supernatant can be directly analyzed or subjected to further cleanup like Solid Phase Extraction (SPE) if necessary.
-
Analysis: Use a validated analytical method (see Q5) to quantify the remaining parent compound and identify any metabolites formed.
Q5: What are the common analytical challenges in quantifying this compound and its metabolites?
Accurate quantification is the bedrock of any degradation study. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used, but each has specific considerations.
Table 2: Comparison of Analytical Methods
| Feature | GC-MS | LC-MS/MS |
| Sample Prep | Requires derivatization (e.g., silylation, methylation) to make the carboxylic acid volatile. | Minimal prep; direct injection of supernatant is often possible. |
| Throughput | Lower due to derivatization step and longer run times. | High, with typical run times of <10 minutes. |
| Sensitivity | Can be very high, but depends on derivatization efficiency. | Generally excellent, especially with tandem MS for high specificity. |
| Metabolite ID | Good for identifying stable, volatile metabolites. Fragmentation libraries are extensive. | Ideal for identifying polar, non-volatile metabolites (e.g., CoA esters, hydroxylated species). |
| Recommendation | Good for targeted analysis of the parent compound. | The preferred method for discovery metabolomics and pathway elucidation due to its versatility and ability to detect a wider range of metabolites without derivatization. |
Pro-Tip: When developing an LC-MS/MS method, use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile/methanol containing a small amount of acid (e.g., 0.1% formic acid).[8] This ensures the carboxylic acid is protonated for good chromatographic peak shape. Monitor for the parent-to-product ion transition in negative ion mode for high specificity.
Q6: I'm observing unexpected or no degradation. What are the likely causes?
This is a common and frustrating issue. A systematic troubleshooting approach is key.
Troubleshooting Guide: No/Low Degradation Observed
Caption: Troubleshooting flowchart for degradation experiments.
Key Causality Checks:
-
Enzyme Inactivity: Always run a positive control with a known substrate for your enzyme system (e.g., a standard fatty acid for mitochondrial preps) to confirm the system is active.
-
Missing Cofactors: Beta-oxidation is a multi-step process. The absence of ATP or Coenzyme A will prevent the initial activation step, halting everything.
-
Substrate/Metabolite Inhibition: As seen with 4-pentenoic acid, the compound or its metabolites might inhibit the very enzymes needed for its breakdown.[6] If you suspect this, test a lower initial concentration of the substrate.
-
Incorrect Biological System: The enzymes required to handle the methyl branch or the double bond may not be present in your chosen system. For instance, some specialized enzymes are peroxisomal rather than mitochondrial.
PART 3: Advanced Topics & Plausible Pathways
Q7: What are potential alternative or side pathways for degradation?
While beta-oxidation is the most probable primary route, other pathways could be involved, especially if beta-oxidation is slow or stalled.
-
Omega-Oxidation: Cytochrome P450 enzymes (specifically from the CYP4A family) can hydroxylate the terminal methyl group, leading to a dicarboxylic acid. This is a common "salvage" pathway for fatty acids that are difficult to degrade via beta-oxidation.
-
Double Bond Oxidation: The C3-C4 double bond could be a target for epoxidation by P450s, followed by hydrolysis to a diol. This would create a highly polar metabolite.
-
Prenylation-like Reactions: Although less common for a free fatty acid, enzymes known as prenyltransferases can catalyze the addition of prenyl groups to other molecules.[9][10] It is a remote possibility that enzymes could interact with the prenyl-like structure of this compound in unexpected ways.
Hypothesized Degradation Pathway of this compound
The following diagram illustrates the most likely beta-oxidation pathway, highlighting the steps requiring specialized enzymes.
Caption: Hypothesized beta-oxidation pathway.
Q8: How can forced degradation studies inform metabolic pathway prediction?
Forced degradation, or stress testing, is a powerful tool used in pharmaceutical development to understand a molecule's intrinsic stability.[11] By subjecting this compound to harsh conditions (acid, base, oxidation, heat, light), you can generate degradation products abiotically.
Why is this useful? The degradation products formed under these stress conditions can often mimic those produced by metabolic enzymes. For example:
-
Oxidative Stress (e.g., H₂O₂): Can produce hydroxylated or epoxidized products, mimicking the action of Cytochrome P450 enzymes.
-
Acid/Base Hydrolysis: Can indicate the most labile bonds in the molecule.
By identifying these "predicted" degradation products with LC-MS/MS, you can create a targeted list of masses to look for in your biological experiments. This "heads-up" can significantly accelerate the identification of real metabolites.[11]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Parales, R. E., et al. (2020). The ever-expanding limits of enzyme catalysis and biodegradation: polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds. PubMed Central.
- Schulz, H. (1983). Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. PubMed.
- ResearchGate. (2020). Enzymatic studies on aromatic prenyltransferases.
- Human Metabolome Database. (n.d.). 4-Methyl-2-pentenoic acid (HMDB0031561).
- ResearchGate. (n.d.). Two distinct old yellow enzymes are involved in naphthyl ring reduction during anaerobic naphthalene degradation.
- Rani, S., & Singh, M. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- National Institutes of Health. (2012). Enzymatic basis of ribosomal peptide prenylation in cyanobacteria.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 4-Pentenoic acid (HMDB0031602).
- MDPI. (2022). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil.
- ChemBK. (n.d.). 4-Methylpent-3-enoic acid.
- ACS Publications. (n.d.). Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid.
- Wikipedia. (n.d.). Valeric acid.
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Valeric acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic basis of ribosomal peptide prenylation in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 4-Methyl-3-pentenoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for handling synthetic 4-Methyl-3-pentenoic acid. This guide is designed for professionals in research and drug development who encounter challenges in achieving the high purity required for their applications. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. For syntheses employing the Wittig reaction, the most significant and often challenging impurity is triphenylphosphine oxide (TPPO) , a byproduct of the ylide reagent.[1][2] Other common impurities include:
-
Unreacted Starting Materials: Such as the precursor aldehyde or ketone and the phosphonium salt.
-
Geometric Isomers: Depending on the stereoselectivity of the reaction, you may find E/Z isomers of the target molecule.[3][4]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, diethyl ether, toluene).
-
Side-Reaction Products: Impurities arising from side reactions, which vary based on the specific conditions used.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A multi-pronged approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the carboxylic acid and detecting non-volatile impurities like TPPO.[1] Reverse-phase methods are commonly employed.[5][6]
-
Gas Chromatography (GC): Useful for analyzing volatile impurities and can also be used to assess the primary compound's purity, often after esterification to a more volatile form like the methyl or ethyl ester.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of your target molecule and for identifying and quantifying impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC (GC-MS) or LC (LC-MS) to identify unknown impurity peaks.[7][9]
Q3: What are the best practices for storing purified this compound?
A3: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[10] While generally stable under normal conditions, unsaturated carboxylic acids can be susceptible to polymerization or oxidation over long periods, especially if exposed to light, heat, or catalysts.[11] Storage at 2-8°C is a common recommendation.[12]
Part 2: Troubleshooting Guide: From Crude Mixture to Pure Compound
This section provides solutions to specific experimental problems you may encounter during the purification process.
Problem 1: My crude product is a sticky, semi-solid mess, and NMR/HPLC analysis confirms high levels of triphenylphosphine oxide (TPPO).
-
Underlying Cause: TPPO is the stoichiometric byproduct of the Wittig reaction and is notoriously difficult to separate from products due to its polarity and high crystallinity, which can often trap the desired compound.[13][14] Standard workups are frequently insufficient for its complete removal.
-
Solution A: Chromatography-Free TPPO Removal (Recommended for Scale-Up)
The principle here is to exploit the differential solubility of TPPO or its complexes in specific solvents. This avoids the time and expense of column chromatography.
Method 1: Precipitation via Non-Polar Solvents TPPO is poorly soluble in non-polar solvents like hexane, pentane, and cyclohexane.[13][15]
-
Concentrate your crude reaction mixture to a thick oil.
-
Add a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether).
-
Slowly add an excess of a non-polar solvent like hexane or pentane while stirring vigorously.
-
TPPO should precipitate as a white solid.
-
Cool the mixture (e.g., 0°C or lower) to maximize precipitation.
-
Filter the solid TPPO and wash it with more cold non-polar solvent.
-
The filtrate contains your product, which can then be concentrated and further purified if needed.
Method 2: Precipitation via Metal Salt Complexation TPPO acts as a Lewis base and can form insoluble complexes with certain metal salts. This is a highly efficient removal method.[16]
-
Dissolve the crude product in a suitable solvent (e.g., ethanol for ZnCl₂, THF or toluene for CaBr₂).[13][16]
-
Add the recommended equivalents of the metal salt (e.g., 2 equivalents of ZnCl₂ relative to the phosphine reagent used).[15]
-
Stir the mixture at room temperature for a few hours.
-
An insoluble metal-TPPO complex will precipitate out of the solution.
-
Filter the solid complex and wash it with a small amount of the solvent.
-
The filtrate, containing your product, can be processed further.
Technique Reagent/Solvent Advantages Disadvantages Source Non-Polar Precipitation Hexane, Pentane, Cyclohexane Simple, inexpensive, avoids additional reagents. May not be quantitative; product can co-precipitate. [13][14][15] ZnCl₂ Complexation Zinc Chloride / Ethanol Highly efficient, forms a granular precipitate. Requires an additional reagent; zinc salts must be removed. [13][15] CaBr₂ Complexation Calcium Bromide / THF, Toluene Very effective, works in common reaction solvents like THF. Requires an additional reagent. [16] -
-
Solution B: Purification by Column Chromatography (Classic Lab-Scale Method)
If precipitation methods fail or for very high purity requirements at a small scale, silica gel chromatography is a reliable option.
-
Concentrate the crude mixture.
-
Adsorb the crude oil onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., Hexane/Ethyl Acetate).
-
Dry-load the adsorbed sample onto the column.
-
Elute the column with a gradient of increasing polarity. Your less polar this compound should elute before the highly polar TPPO.[14]
-
Problem 2: My product is contaminated with unreacted aldehyde starting material.
-
Underlying Cause: The reaction did not go to completion, leaving behind neutral starting material that needs to be separated from your acidic product.
-
Solution: Acid-Base Extraction Workflow
This classic technique leverages the acidic proton of the carboxylic acid functional group, allowing for its selective separation from neutral or basic impurities.[17]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains the aldehyde impurity and can be discarded (after checking via TLC/LCMS to ensure no product remains).
-
Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3).[17] Your product will precipitate or form an oil.
-
Final Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., diethyl ether) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying carboxylic acids from neutral impurities.
-
Problem 3: Analytical data shows the presence of a geometric (E/Z) isomer.
-
Underlying Cause: Wittig reactions, particularly with semi-stabilized ylides, can sometimes yield a mixture of E and Z alkene isomers.[4] Their similar chemical properties make separation challenging.
-
Solution 1: Fractional Distillation
If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective. This method is particularly suited for larger quantities where chromatography is impractical.[18]
-
Solution 2: Preparative Chromatography
For high-purity applications, preparative HPLC or Supercritical Fluid Chromatography (SFC) are the most powerful techniques for separating geometric isomers. These methods offer high resolution but are typically lower in throughput.[5]
Part 3: Decision-Making Framework for Purification
Choosing the right purification strategy from the outset can save significant time and resources. Use the following decision tree to guide your approach based on the primary impurity identified.
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
References
- Shinde, S., Lee, W., & Choi, D. (2021).
- ResearchGate. (2014).
- University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester. [Link]
- Gotor-Fernández, V., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Watson, A. T. (1995). Process for purification of carboxylic acids.
- ChemBK. (2024). 4-Methylpent-3-enoic acid. ChemBK. [Link]
- Rantwijk, F. V., et al. (2020). Process for separation of saturated and unsaturated carboxylic acids.
- ResearchGate. (2011). Purification-of-carboxylic-esters-by-extractive-distillation.
- SIELC Technologies. (n.d.). Separation of 3-Pentenoic acid, 4-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Synerzine. (2018).
- Bludworth, J. E. (1941). Process for purification of carboxylic acids.
- Braun, M., & Gräf, S. (1995). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses. [Link]
- SIELC Technologies. (2018). Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- University of Calgary. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. University of Calgary. [Link]
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST WebBook. [Link]
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. NIST WebBook. [Link]
- Mol-Instincts. (n.d.). This compound 504-85-8 wiki. Mol-Instincts. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
- ResearchGate. (2025). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
- Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
- Toromanoff, E. (1981). Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use.
- PubChem. (n.d.). This compound. PubChem. [Link]
- PubChem. (n.d.). 3-Pentenoic acid, 4-methyl-, ethyl ester. PubChem. [Link]
- PubChem. (n.d.).
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Cheméo. (n.d.). Chemical Properties of 4-Pentenoic acid, 3-methyl-, methyl ester. Cheméo. [Link]
- NIST. (n.d.).
- Li, G., et al. (2008). Method for synthesizing 4-pentenoic acid.
- Wang, Z., et al. (2008). Method for preparing 4-pentenoic acid.
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Separation of 3-Pentenoic acid, 4-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]
- 7. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 8. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 9. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. synerzine.com [synerzine.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. Workup [chem.rochester.edu]
- 15. echemi.com [echemi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 18. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-Methyl-3-pentenoic Acid Esters
Welcome to the technical support center for the synthesis of 4-methyl-3-pentenoic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this important class of compounds. This compound and its esters are valuable intermediates and components in fragrances and pharmaceuticals.[1][2][3] However, their synthesis can present several obstacles.
This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section is structured to address specific, common problems that lead to low yields. Each question represents a frequent challenge observed in the lab, followed by a detailed explanation of the underlying causes and step-by-step protocols for resolution.
Problem 1: Low Conversion of Starting Material
Q: My reaction has stalled, and post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted this compound. What are the likely causes?
A: This is one of the most common issues and typically points to an incomplete reaction, often due to the reversible nature of the most common synthetic route, the Fischer-Speier esterification.[4][5][6]
Underlying Causes & Solutions:
-
Chemical Equilibrium: Fischer esterification is a thermodynamically controlled equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5][7] If the water produced is not removed, the reaction will reach equilibrium with substantial starting material remaining.
-
Solution: Drive the equilibrium towards the product side in accordance with Le Châtelier's principle.[8][9] This is most effectively achieved by removing water as it forms. Using a Dean-Stark apparatus is the standard and most effective method for this.[7][8][10][11] Alternatively, using a large excess of the alcohol reactant can also shift the equilibrium to favor the ester product.[7][12][13] A 10-fold excess of alcohol, for instance, can dramatically increase ester yield.[7]
-
-
Insufficient Catalysis: The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][13][14] Insufficient catalyst will result in a very slow or stalled reaction.
-
Reaction Temperature and Time: Esterification reactions are often slow.[6][14] Inadequate temperature or reaction time will lead to incomplete conversion.
-
Solution: Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. The specific temperature will depend on the alcohol and solvent used (if any). Monitor the reaction progress over time (e.g., by TLC or by observing water collection in the Dean-Stark trap). Typical reaction times can range from 1 to 10 hours or even longer.[4][11] The reaction is complete when no more water is collected in the trap.[15]
-
Experimental Protocol: Fischer Esterification with a Dean-Stark Trap
This protocol outlines the standard procedure for driving the esterification reaction to completion by removing the water byproduct.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[8][15] Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the desired alcohol (1.5-10 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene or hexane).[4][11]
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.02 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap. Upon condensing, the water, being denser than toluene, will separate and collect in the bottom of the trap, while the solvent will overflow and return to the reaction flask.[7]
-
Monitoring and Completion: Continue the reflux until the theoretical amount of water has been collected, and no more water is seen forming in the trap.[11][15]
-
Workup: Cool the reaction mixture. Dilute with an organic solvent like ethyl acetate. Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by a wash with brine.[11] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.
Problem 2: Formation of Isomeric Side Products
Q: My spectral analysis (¹H NMR, GC) indicates the presence of an isomeric ester, likely the conjugated 4-methyl-2-pentenoic acid ester. Why is this happening and how can I prevent it?
A: The formation of the α,β-unsaturated isomer is a common side reaction. The double bond in your starting material is in the β,γ-position relative to the carbonyl group. Under certain conditions, this double bond can migrate to the thermodynamically more stable, conjugated α,β-position.
Underlying Causes & Solutions:
-
Acid-Catalyzed Isomerization: The strong acid catalyst used in Fischer esterification can protonate the double bond, leading to a carbocation intermediate. Subsequent deprotonation can result in the formation of the more stable conjugated alkene.[16] Harsh acidic conditions and prolonged high temperatures increase the likelihood of this side reaction.
-
Solution 1 (Milder Conditions): Use the minimum effective amount of acid catalyst and monitor the reaction closely to avoid unnecessarily long reaction times after completion.
-
Solution 2 (Alternative Methods): If isomerization remains a significant problem, switch to a milder, non-acidic esterification method. Carbodiimide-mediated coupling is an excellent alternative. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an active O-acylisourea intermediate, which then reacts with the alcohol.[17][18] This method is typically performed at room temperature and avoids strong acid, thus preventing double bond migration.[17]
-
Data Presentation: Comparison of Esterification Methods
| Method | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Fischer-Speier | H₂SO₄, p-TsOH | Reflux (60-110 °C), 1-10 h[4] | Inexpensive, simple setup | Equilibrium-limited, risk of isomerization, not suitable for tertiary alcohols[4] |
| Steglich (DCC/DMAP) | DCC, DMAP | Room Temp, CH₂Cl₂ | High yield, mild conditions, avoids isomerization | DCC byproduct can be difficult to remove, DCC is an allergen[17] |
| EDC Coupling | EDC, (DMAP optional) | Room Temp, Aqueous or Organic[19] | Water-soluble byproduct, mild conditions | EDC can be unstable in low pH aqueous media[19] |
Problem 3: Difficulty in Product Isolation and Purification
Q: After the workup, I'm struggling to separate my ester from the unreacted alcohol, especially if a low-boiling alcohol was used in excess. What is the best approach?
A: This is a common challenge, particularly when a large excess of a water-miscible alcohol like ethanol or methanol is used to drive the reaction equilibrium.[20]
Underlying Causes & Solutions:
-
High Solubility of Excess Alcohol: Low molecular weight alcohols have significant solubility in both the aqueous wash solutions and the organic layer, making them difficult to remove completely by simple extraction.
-
Solution 1 (Aqueous Washes): Perform multiple (3-5) washes with water or brine. This will gradually partition the excess alcohol into the aqueous phase. Be aware that this may also lead to some loss of the desired ester if it has partial water solubility.
-
Solution 2 (Distillation): If the boiling point difference between your ester and the excess alcohol is significant (>30-40 °C), fractional distillation is a highly effective purification method.
-
Solution 3 (Chromatography): Column chromatography is a reliable method for separating the ester from residual alcohol and other non-polar impurities. Choose a solvent system (e.g., hexane/ethyl acetate) that provides good separation on TLC.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in the synthesis of this compound esters.
Caption: A decision tree for troubleshooting low ester yields.
Frequently Asked Questions (FAQs)
Q1: Is Fischer esterification suitable for tertiary alcohols? No, tertiary alcohols are prone to elimination (dehydration) under the strong acidic conditions of Fischer esterification, leading to the formation of alkenes instead of the desired ester.[4][12] For these substrates, an alternative method like using the acid chloride or a carbodiimide coupling agent is recommended.
Q2: My starting carboxylic acid is expensive. How can I maximize yield without using a large excess of the alcohol? The most efficient way to maximize conversion of a valuable carboxylic acid is to effectively remove the water byproduct.[6] Using a Dean-Stark apparatus with an azeotropic solvent like toluene is the best practice for this scenario.[7][8] This drives the reaction to completion without requiring a large excess of the other reactant.
Q3: Can I use molecular sieves instead of a Dean-Stark trap? Yes, molecular sieves can be used as an in-situ drying agent to remove the water formed during the reaction and shift the equilibrium.[4] They are a good alternative if the reaction scale is small or if the setup for a Dean-Stark distillation is inconvenient. Ensure the sieves are properly activated before use.
Q4: What is the role of DMAP in carbodiimide-mediated esterifications? In reactions using DCC or EDC, 4-Dimethylaminopyridine (DMAP) is often added as a catalyst. It acts as an acyl transfer agent. The activated O-acylisourea intermediate first reacts with DMAP to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol. This can significantly increase the rate and yield of the esterification, especially with sterically hindered alcohols.
References
- ChemBK. (2024, April 9). 4-Methylpent-3-enoic acid. [Link]
- Clark Landis. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]
- OperaChem. (2024, January 5).
- Wikipedia.
- Puterbaugh, W. H., et al. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap.
- JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
- Wikipedia.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Braun, M., & Gräf, S. (1995). Stereoselective Aldol Reaction of Doubly Deprotonated (R)-(+)-2-Hydroxy-1,2,2-Triphenylethyl Acetate (HYTRA): (R)-3-Hydroxy-4-Methylpentanoic Acid. Organic Syntheses, 72, 38. [Link]
- Ramazani, A., et al. (2018). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water.
- Wikipedia. Carbodiimide. [Link]
- It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]
- PubChem. This compound.
- Glonek, T., et al. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310. [Link]
- Reddit. (2024, February 15).
- Chemistry Steps.
- Organic Chemistry Portal.
- BYJU'S.
- JoVE. (2020, March 26).
- Chemguide.
- NIST. 3-Pentenoic acid, 4-methyl-. NIST WebBook. [Link]
- Google Patents. CN101157608A - Method for preparing 4-pentenoic acid.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- The Organic Chemistry Tutor. (2024, October 18). The Migrating Double Bond - Repetition Course Organic Chemistry 1.6 [Video]. YouTube. [Link]
- jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
- Quora. (2017, March 7).
- SIELC Technologies. (2018, May 16). 3-Pentenoic acid, 4-methyl-, ethyl ester. [Link]
- ResearchGate. (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. [Link]
- Master Organic Chemistry.
- Chemistry LibreTexts. (2020, May 30). 21.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 504-85-8 [chemicalbook.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. Video: Esterification - Concept [jove.com]
- 10. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 16. youtube.com [youtube.com]
- 17. Carbodiimide - Wikipedia [en.wikipedia.org]
- 18. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient 4-Methyl-3-pentenoic Acid Synthesis
Document ID: TSC-CHEM-260108-01
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-methyl-3-pentenoic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond mere procedural lists and explain the fundamental causality behind experimental choices, empowering you to optimize your reactions, diagnose issues effectively, and ensure reproducible, high-yield outcomes.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common high-level questions regarding the catalytic synthesis of this compound, focusing on the prevalent palladium-catalyzed carbonylation routes.
Q1: What are the primary catalytic routes for synthesizing this compound and its esters?
The most prominent and versatile method for synthesizing this compound and its derivatives is the palladium-catalyzed carbonylation of isobutylene or related C4 precursors. This approach involves the insertion of carbon monoxide (CO) and a nucleophile (like water for the acid or an alcohol for the ester) into an unsaturated substrate.
Another documented, though perhaps less direct, industrial method involves the reaction of a C5 alcohol (like prenol) with an orthoacetate under pressure, using catalysts such as zinc chloride or nickel salts to produce the corresponding ester, which can then be hydrolyzed.[1][2] However, for precision and flexibility, palladium catalysis remains the focus of significant research and development.[3]
Q2: How do I select an optimal palladium catalyst and ligand system for isobutylene carbonylation?
The selection is critical and depends on balancing catalyst activity, stability, and selectivity. The "catalyst" is a system composed of a palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and, crucially, a ligand. The ligand stabilizes the palladium center, influences its electronic and steric properties, and dictates the reaction's success.[4][5][6]
Key considerations for ligand selection include:
-
Electron-Richness & Steric Bulk: For reactions involving challenging steps like the oxidative addition of a C-Cl bond, sterically demanding and electron-rich phosphine ligands (e.g., P(t-Bu)₃, biaryl phosphines) are often necessary.[4] These properties enhance the nucleophilicity of the Pd(0) center, facilitating key steps in the catalytic cycle.[4]
-
Bite Angle (for Diphosphine Ligands): In reactions like the carbonylation of pentenoic acid isomers, the P-Pd-P "bite angle" of a bidentate phosphine ligand is a major determinant of regioselectivity.[7] Bulky diphosphine ligands with wide bite angles (>100°) can favor the formation of linear products by preventing unwanted side reactions.[7]
-
Stability: A major challenge in palladium-catalyzed carbonylations is the formation of inactive palladium black (Pd(0) clusters) under CO atmosphere.[3] Well-designed ligands, such as Xantphos and its analogues, can chelate the metal center, enhancing its stability and preventing aggregation.[6]
Q3: What are the key differences between homogeneous and heterogeneous catalysts for this reaction?
Homogeneous Catalysts (e.g., soluble Pd-phosphine complexes) are dominant in this field.
-
Advantages: High activity and selectivity due to well-defined active sites, milder reaction conditions, and the ability to be finely tuned by modifying ligand structures.[5]
-
Disadvantages: Difficult separation of the catalyst from the product, leading to potential product contamination and loss of the expensive metal.
Heterogeneous Catalysts (e.g., Pd on carbon support, zeolites) are less common for this specific transformation but are a major area of industrial chemistry.[8][9]
-
Advantages: Easy separation and recyclability, leading to lower operational costs and cleaner products.
-
Disadvantages: Often require harsher reaction conditions, may exhibit lower selectivity, and can suffer from metal leaching into the reaction medium.
For the synthesis of a fine chemical like this compound, where high selectivity is paramount, homogeneous systems are generally preferred despite the separation challenges.
Q4: What role does the solvent and co-catalyst/acid play?
The solvent is not merely an inert medium; it can influence catalyst solubility and stability.[6] Polar aprotic solvents like diglyme are often employed.
More importantly, an acid co-catalyst, such as methanesulfonic acid (MSA) or trifluoroacetic acid (TFA), is often critical. In hydroxycarbonylation reactions, the acid facilitates the regeneration of the active catalyst ([L₂PdII-H]⁺) from the Pd(0) state, which is formed at the end of each catalytic cycle.[10] This regeneration is crucial for achieving high turnover numbers and an efficient overall reaction rate.[10]
Section 2: Troubleshooting Guide for Catalytic Synthesis
This section provides a structured, cause-and-effect approach to resolving common experimental issues.
Q1: Problem: Low or no conversion of starting material.
This is one of the most common issues and can typically be traced back to catalyst activity, reaction conditions, or reagent quality.
Experimental Workflow for Diagnosing Low Conversion
Caption: Troubleshooting Decision Tree for Low Conversion.
Detailed Breakdown:
-
Catalyst Inactivity:
-
Cause: The most frequent culprit is the degradation of the phosphine ligand through oxidation. Many electron-rich phosphines are sensitive to air. The palladium precursor could also be of poor quality.
-
Solution: Always use fresh, high-purity ligands and palladium salts. Store ligands under an inert atmosphere (Nitrogen or Argon). Consider preparing the active catalyst in situ under strictly anaerobic conditions.
-
-
Incorrect Reaction Conditions:
-
Cause: Carbonylation reactions are highly sensitive to pressure and temperature. Insufficient CO pressure will slow the reaction, while incorrect temperature can lead to catalyst decomposition or side reactions. Poor agitation prevents efficient mixing of the gas (CO) and liquid phases.
-
Solution: Ensure your reactor is properly sealed and can maintain the target CO pressure. Calibrate your temperature controller. Use an appropriate stir rate or mechanical stirring to ensure the reaction is not mass-transfer limited.
-
-
Reagent Impurities:
-
Cause: Inhibitors in your starting materials can poison the catalyst. Water in the solvent can react with intermediates. Oxygen is a known oxidant for the Pd(0) species crucial for the catalytic cycle.
-
Solution: Use anhydrous, degassed solvents. Ensure the purity of your isobutylene feedstock. Use high-purity carbon monoxide.
-
Q2: Problem: Poor selectivity towards this compound (e.g., isomer formation).
Selectivity issues arise when the catalyst promotes alternative, undesired reaction pathways.
-
Cause - Isomerization: Palladium hydrides, which are key intermediates in the catalytic cycle, can catalyze the isomerization of the double bond in the pentenoic acid backbone. This can lead to a mixture of products (e.g., 4-methyl-2-pentenoic acid).
-
Solution - Ligand Control: This is where rational ligand design is paramount. As demonstrated in the synthesis of adipic acid from pentenoic acid mixtures, bulky diphosphine ligands can steer the reaction towards the desired isomer.[7][10] The steric hindrance imposed by the ligand can make the formation of the transition state leading to the undesired isomer energetically unfavorable.
-
Actionable Advice: If you observe isomer byproducts, consider switching to a ligand with greater steric bulk around the palladium center. For example, moving from a less bulky ligand like dppf to a bulkier one like a DTBPX derivative could significantly enhance regioselectivity.[7]
-
Q3: Problem: My catalyst appears to have deactivated prematurely (reaction stops before completion).
Catalyst deactivation is often observed as a reaction that starts well but then plateaus.
-
Cause - Palladium Black Formation: As mentioned, the aggregation of Pd(0) species into inactive palladium black is a common deactivation pathway, especially with insufficient ligand concentration or with ligands that bind weakly.[3]
-
Solution - Ligand Choice & Excess:
-
Use strongly chelating bidentate ligands (e.g., Xantphos, DPEPhos) which are known to stabilize palladium centers and prevent aggregation.[6]
-
A slight excess of the ligand relative to the palladium precursor can sometimes help maintain the catalytically active monomeric palladium species in solution.
-
-
Cause - Product Inhibition: The desired product or a byproduct could potentially coordinate to the palladium center more strongly than the reactants, effectively inhibiting the catalyst.
-
Solution - Process Conditions: If product inhibition is suspected, running the reaction at a lower substrate concentration or considering a continuous flow setup where the product is constantly removed from the reaction zone could be beneficial.
Q4: Problem: I'm observing irreproducible results between batches.
Irreproducibility is a frustrating issue that points to subtle, uncontrolled variables in the experimental setup.
Protocol for Ensuring Reproducibility
Caption: Workflow for Standardizing Experimental Protocol.
-
Cause - Atmospheric Contamination: Minor variations in air/moisture exposure during catalyst preparation can have a major impact.
-
Solution: Perform all catalyst and reagent manipulations in a glovebox or using rigorous Schlenk line techniques.
-
-
Cause - Inconsistent Reagent Quality: Variations between different lots or suppliers of ligands, solvents, or precursors can introduce unknown impurities.
-
Solution: Whenever possible, use reagents from the same lot for a series of experiments. If a new lot is introduced, run a control experiment to validate its performance against the old lot.
-
-
Cause - Thermal Gradients: In larger scale reactions, inefficient stirring can lead to localized hot spots, causing catalyst decomposition in one run but not another.
-
Solution: Ensure stirring is adequate for the vessel size and use a reactor with good heat transfer properties.
-
Section 3: Data & Protocols
Comparative Overview of Ligand Classes for Palladium-Catalyzed Carbonylation
| Ligand Type | Examples | Key Characteristics | Best For... | Potential Issues |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Simple, classic ligands. Properties are tuned by a single phosphorus atom.[6] | Initial screening, reactions where chelation is not critical. | Can lead to catalyst instability (Pd black formation) due to dynamic binding.[3] |
| Bidentate Diphosphines | dppf, BINAP | Form stable chelate rings with the metal center. Properties are tuned by the backbone and P-substituents.[6] | Enhancing catalyst stability and controlling selectivity through bite angle.[7] | Can be more expensive and synthetically complex. |
| Biaryl Monophosphines | SPhos, DavePhos | Sterically bulky and electron-rich. Promote challenging oxidative addition steps.[4] | Cross-coupling reactions, activation of unreactive substrates. | Can be air-sensitive and costly. |
| Wide Bite-Angle Ligands | Xantphos, DTBPX | Bidentate ligands with rigid backbones that force a large P-Pd-P angle.[6][10] | High-selectivity carbonylation, suppressing side reactions.[7] | The rigid backbone may limit flexibility for some transformations. |
Standardized Protocol for a Lab-Scale Synthesis (Screening Reaction)
This is a representative protocol for screening purposes. All steps must be performed under a dry, inert atmosphere (e.g., Argon).
-
Reactor Preparation: A 100 mL high-pressure autoclave equipped with a magnetic stir bar, gas inlet, and thermocouple is dried in an oven at 120 °C overnight and cooled under a stream of argon.
-
Catalyst Precursor Charging: In a glovebox, charge the reactor with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the desired phosphine ligand (e.g., 0.012 mmol, 1.2 equivalents).
-
Solvent and Substrate Addition: Add 20 mL of anhydrous, degassed solvent (e.g., diglyme) to the reactor. This is followed by the addition of the isobutylene precursor and the nucleophile (e.g., water, 30 mmol).
-
Reaction Execution:
-
Seal the reactor and remove it from the glovebox.
-
Pressurize and purge the reactor three times with carbon monoxide (CO) to remove any residual argon.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar).
-
Begin stirring (e.g., 800 RPM) and heat the reactor to the target temperature (e.g., 100 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by observing the pressure drop of the CO supply.
-
After the desired time (or when CO uptake ceases), cool the reactor to room temperature and carefully vent the excess CO in a fume hood.
-
An internal standard is added to the crude reaction mixture, and a sample is taken for analysis (GC/NMR) to determine conversion and yield.
-
References
- D. A. D. A. G. G. D. G. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org.
- (n.d.). Design and Development of Ligands for Palladium-Catalyzed Carbonylation Reactions. Synfacts-2014-09-0922.pdf.
- (n.d.). Catalyst-Controlled Regioselective Carbonylation of Isobutylene Oxide to Pivalolactone | Request PDF. ResearchGate.
- (n.d.). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central.
- Wehman, P., Dol, G. C., Moorman, E. R., Kamer, P. C. J., van Leeuwen, P. W. N. M., Fraanje, J., & Goubitz, K. (1994). Ligand Effects in the Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene. Organometallics, 13(12), 4856–4867.
- (n.d.). CN100400496C - Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale. Google Patents.
- (n.d.). US4663406A - Catalyst systems for the cationic polymerization of isobutylene. Google Patents.
- (2020). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. ResearchGate.
- (n.d.). This compound. Stenutz.
- (n.d.). CN101157608A - Method for preparing 4-pentenoic acid. Google Patents.
- (n.d.). This compound 504-85-8 wiki.
- (n.d.). This compound | C6H10O2. PubChem.
- (n.d.). Palladium Complexes with Bulky Diphosphine Ligands as Highly Selective Catalysts for the Synthesis of (Bio-) Adipic Acid from Pentenoic Acid Mixtures | Request PDF. ResearchGate.
- (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure.
- (2022). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Comptes Rendus de l'Académie des Sciences.
- Gajda, G. J. (1992). Development of a catalyst for conversion of syngas-derived materials to isobutylene. OSTI.GOV.
- (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. ResearchGate.
- (n.d.). Palladium-Catalyzed Hydroxycarbonylation of Pentenoic Acids. Computational and Experimental Studies on the Catalytic Selectivity | Request PDF. ResearchGate.
- (2022). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Comptes Rendus. Chimie, 25(S1), 31–51.
- (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?. Quora.
- (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester | C7H12O2. PubChem.
- (n.d.). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. PubMed Central.
- (2022). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Semantic Scholar.
- (n.d.). 3-Pentenoic acid, 4-methyl-. NIST WebBook.
- (n.d.). 3-Pentenoic acid, 4-methyl-. NIST WebBook.
Sources
- 1. CN100400496C - Method of preparing 3,3-dimethyl-4-pentenoic acid methyl ester with industrial scale - Google Patents [patents.google.com]
- 2. CN101157608A - Method for preparing 4-pentenoic acid - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
Managing exothermic reactions in 4-Methyl-3-pentenoic acid preparation
Technical Support Center: 4-Methyl-3-pentenoic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of managing exothermic reactions, particularly during the Grignard formation step, which is a common and highly energetic route to a key intermediate. Our focus is on providing practical, field-proven insights to ensure both the safety and success of your experiments.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during the synthesis. The underlying principle for safe operation is that the rate of heat generation must not exceed the rate of heat removal.[1][2]
Question 1: My Grignard reaction has a long induction period and won't start. What are the risks and how can I initiate it safely?
Answer:
An induction period in a Grignard reaction is a common but hazardous situation.[3] The primary risk is the accumulation of the alkyl halide in the reaction mixture. When the reaction finally initiates, the large concentration of unreacted starting material can lead to a sudden, violent exotherm that overwhelms the cooling system, causing a dangerous runaway reaction.[4][5]
Causality and Solutions:
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.
-
Solution: Activate the magnesium before adding the bulk of your alkyl halide. Methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[6]
-
-
Presence of Water: Grignard reagents react violently with water.[5][6] Trace amounts of moisture in the glassware or solvent will quench the reaction as it tries to start.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents like THF or diethyl ether must be anhydrous.
-
-
Low Temperature: While cooling is essential for control, excessively low temperatures can prevent initiation.
-
Solution: After adding a small portion of the alkyl halide, gentle warming of a small spot on the flask with a heat gun can initiate the reaction.[7] This must be done with extreme caution, with an efficient cooling bath ready to be applied immediately upon initiation.
-
Question 2: The reaction has initiated, and the temperature is rising uncontrollably. What is the immediate emergency protocol?
Answer:
A rapid, uncontrolled temperature rise indicates a potential runaway reaction where heat is being generated faster than it can be removed.[8][9] Immediate and decisive action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the alkyl halide.[7] This is the most critical first step to stop feeding the reaction.
-
Enhance Cooling: Ensure the cooling bath has maximum surface contact with the flask and has sufficient capacity.[7] If using an ice bath, add more ice and salt to lower the temperature. If using a cryo-cooler, lower the setpoint.
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and prevent the formation of localized hot spots.[8]
-
Prepare for Emergency Quench: If the temperature continues to rise and approaches the boiling point of the solvent, prepare to quench the reaction. This is a last resort. A pre-chilled, less reactive quenching agent like isopropanol should be ready.[10]
Below is a decision-making workflow for managing a temperature excursion.
Caption: Decision workflow for managing a temperature excursion.
Question 3: I am observing a strong exotherm during the workup/quenching step. How can this be managed?
Answer:
Quenching unreacted Grignard reagent and magnesium metal is highly exothermic and can be dangerous if done improperly.[11][12] Adding a protic solvent like water directly to a concentrated Grignard solution can cause the solvent to boil violently, leading to pressure buildup and potential expulsion of flammable materials from the flask.[12][13]
Safe Quenching Strategy:
-
Cooling is Mandatory: Always cool the reaction flask in an ice-water bath before and during the entire quenching process.[12][14]
-
Use a Staged Approach: Quench with reagents of increasing reactivity.[10]
-
Begin by slowly adding a less reactive alcohol, such as isopropanol, until the initial vigorous reaction subsides.[10][14]
-
Follow with a more reactive alcohol like methanol or ethanol.
-
Finally, add water or an aqueous solution (e.g., saturated ammonium chloride) dropwise to destroy any remaining reactive species.[12][14]
-
-
Dilution: Ensure the reaction mixture is sufficiently diluted with an inert solvent (like THF or ether) to help absorb the heat generated during the quench.
Frequently Asked Questions (FAQs)
Q1: How does reaction scale-up affect heat management and exothermic risk?
A1: This is a critical consideration. As you scale up a reaction, the volume increases by the cube of the vessel's radius, but the surface area available for heat exchange only increases by the square of the radius.[2][15] This means that the ability to remove heat becomes progressively less efficient at larger scales, dramatically increasing the risk of a thermal runaway.[2] A reaction that shows only a minor temperature increase at the lab scale could become uncontrollably exothermic at the pilot plant scale.[2] Therefore, a thorough process safety evaluation, including calorimetric studies, is essential before any significant scale-up.[8][15]
Q2: What is reaction calorimetry and how can it help ensure safety?
A2: Reaction calorimetry (RC) is an experimental technique used to measure the heat evolved from a chemical reaction in real-time.[16][17] It provides crucial quantitative data for safety assessments, including:
-
Total Heat of Reaction: Helps determine the total energy that could be released.
-
Rate of Heat Release: Shows how quickly the heat is generated, which is essential for designing an adequate cooling system.[18]
-
Adiabatic Temperature Rise: Calculates the theoretical maximum temperature the reaction could reach if all cooling were lost.[8]
-
Reagent Accumulation: Detects if reagents are being added faster than they are reacting.[1]
This data allows scientists to model worst-case scenarios and ensure that engineering controls are sufficient to handle the exotherm at the intended scale.[15][19]
Q3: What are the best practices for controlling reagent addition in a highly exothermic reaction?
A3: The rate of heat generation in a semi-batch process is directly proportional to the rate of reagent addition.[1] Therefore, controlling the addition rate is the primary method for managing the reaction.
-
Use a Syringe Pump or Addition Funnel: This allows for slow, controlled, and consistent addition.[20] Never add the entire volume of a reactive reagent at once unless the safety of doing so has been rigorously proven.[20]
-
Monitor Internal Temperature: The addition rate should be dictated by the internal reaction temperature, not by a pre-set time.[9] If the temperature rises above a defined safety limit, the addition must be stopped.[20]
-
Dilute the Reagent: Adding a solution of the reagent rather than the neat substance can help moderate the reaction rate and provide additional solvent mass to absorb heat.[20]
Data & Protocols
Table 1: Common Cooling Baths
| Coolant Mixture | Achievable Temperature (°C) | Notes |
| Ice / Water | 0 | Standard for moderate cooling. |
| Ice / Saturated NaCl | -10 to -20 | Effective and inexpensive for sub-zero cooling. |
| Dry Ice / Acetone | -78 | Common for very low-temperature reactions. Use with caution due to flammability of acetone.[20] |
| Dry Ice / Isopropanol | -77 | A slightly less volatile alternative to acetone. |
| Liquid Nitrogen | -196 | Used for extremely low temperatures; can cause solvent freezing if not managed carefully. |
Protocol 1: Safe Quenching of a Grignard Reagent
This protocol assumes the reaction is complete and is designed to safely neutralize residual Grignard reagent and magnesium.
-
Cool the Reaction: Once the primary reaction is complete, ensure the reaction flask is securely placed in an ice-water bath and allow the internal temperature to cool to 0-5 °C.[14]
-
Initial Quench (Alcohol): Under an inert atmosphere, slowly add isopropanol dropwise via an addition funnel or syringe.[10] Monitor the internal temperature and observe for any gas evolution. Maintain the temperature below 20 °C. Continue the slow addition until the visible signs of reaction (bubbling, fuming) subside.
-
Secondary Quench (Water/Aqueous Solution): Once the initial vigorous reaction with the alcohol has ceased, slowly and dropwise add a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This solution is less basic than pure water and helps to dissolve the resulting magnesium salts.
-
Acidification (Optional): If magnesium solids remain, they can be dissolved by the slow addition of a dilute acid, such as 10% sulfuric acid or 1 M HCl.[12][14] Be aware that this will generate hydrogen gas.
-
Workup: Once the quenching is complete and the mixture is at room temperature, it can be transferred to a separatory funnel for standard aqueous workup and extraction.[14]
References
- ChemBK. (2024). 4-Methylpent-3-enoic acid. Retrieved from [https://www.chembk.com/en/chem/4-Methylpent-3-enoic acid]([Link] acid)
- IChemE. (n.d.). Heat flow calorimetry - application and techniques.
- Journal of the Japan Society of Calorimetry and Thermal Analysis. (2008). Thermal Analysis and Calorimetry for Chemical Process Safety.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Prime Process Safety Center. (n.d.). Calorimetric Studies.
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Wiley. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- Mettler Toledo. (2022). Heat Flow and Calorimetry Basics.
- ACS Publications. (n.d.). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
- Funny Ehs info. (2024). Grignard reaction safety.
- ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
- American Chemical Society. (2025). Grignard Reaction.
- ResearchGate. (2007). Safety aspects of the process control of Grignard reactions.
- Mettler Toledo. (n.d.). Chemical Process Safety.
- SciSpace. (2017). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
- University of Illinois. (2019). Scale-up Reactions.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions.
- Chemistry For Everyone. (2025). How Do You Manage Heat During Exothermic Polymerization Reactions?.
- Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid.
- Bartleby. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Chemistry LibreTexts. (2021). Quenching Reactions: Grignards.
- Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?.
- University of Rochester. (n.d.). How To Run A Reaction: The Quench.
Sources
- 1. icheme.org [icheme.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. amarequip.com [amarequip.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. epfl.ch [epfl.ch]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fauske.com [fauske.com]
- 16. youtube.com [youtube.com]
- 17. mt.com [mt.com]
- 18. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 19. Thermal Analysis and Calorimetry for Chemical Process Safety [jstage.jst.go.jp]
- 20. labproinc.com [labproinc.com]
Technical Support Center: Isolating 4-Methyl-3-pentenoic Acid
Welcome to the technical support resource for the work-up and isolation of 4-Methyl-3-pentenoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we will address common challenges and provide field-proven insights to ensure you achieve high purity and yield in your isolation procedures. Our approach is grounded in the fundamental physicochemical properties of the target molecule to explain the "why" behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider for its work-up?
Understanding the fundamental properties of your target compound is the first step to designing a robust isolation protocol. For this compound, the critical parameters are summarized below.
| Property | Value | Significance for Work-up | Source |
| Molecular Formula | C₆H₁₀O₂ | - | [1] |
| Molar Mass | 114.14 g/mol | Essential for calculating molar equivalents and theoretical yields. | [1][2] |
| Appearance | Colorless Liquid | Visual confirmation of the isolated product phase. | [1] |
| Boiling Point | ~208 °C | High boiling point allows for removal of volatile organic solvents under reduced pressure without significant product loss. | [1] |
| Density | 0.987 g/mL | Very close to water, which can make phase separation challenging. Watch for subtle interfaces. | [1] |
| pKa | 4.60 | This is the most critical value for designing an acid-base extraction. It dictates the pH required to protonate (organic soluble) and deprotonate (aqueous soluble) the acid. | [1][3] |
| Solubility | Soluble in alcohols and ethers. Limited water solubility. | Guides the choice of extraction solvents. Ether or ethyl acetate are excellent choices. | [1][4] |
Q2: My synthesis involves an oxidation of 4-methyl-3-penten-1-ol. What are the likely impurities I need to remove?
When synthesizing this compound via oxidation of the corresponding alcohol, you should anticipate several potential impurities:
-
Unreacted Starting Material: The presence of 4-methyl-3-penten-1-ol.
-
Aldehyde Intermediate: If the oxidation is not complete, you may have residual 4-methyl-3-pentenal.
-
Oxidizing Agent Byproducts: The nature of these depends on the reagent used (e.g., manganese salts from KMnO₄, chromium salts from Jones reagent).
-
Solvent: The reaction solvent.
The work-up procedure is designed to systematically remove these components. The unreacted alcohol and aldehyde are neutral organic compounds and will not be extracted into a basic aqueous phase, providing a clean separation from your desired carboxylic acid.
Q3: What is the optimal pH for the aqueous extraction of this compound?
The pKa of this compound is approximately 4.60.[1][3] To effectively separate it from neutral or basic impurities, you must convert it to its carboxylate salt form, which is highly soluble in water.
The Henderson-Hasselbalch equation dictates the ratio of the protonated acid ([HA]) to the deprotonated carboxylate ([A⁻]). To ensure >99% of your acid is in the deprotonated, water-soluble form, you should adjust the pH of the aqueous solution to be at least 2 units higher than the pKa.
Recommendation:
-
For extraction into the aqueous phase: Use a pH of ≥ 7. A 5-10% solution of sodium bicarbonate (NaHCO₃, pH ~8.3) or sodium carbonate (Na₂CO₃, pH ~11) is typically sufficient and mild.
-
For recovery from the aqueous phase: To regenerate the neutral, organic-soluble carboxylic acid, you must lower the pH to be at least 2 units below the pKa. A pH of ≤ 2.5 is recommended. This is typically achieved by adding 1-2 M HCl.
Troubleshooting Guide: Common Work-up Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete extraction from the organic phase. 2. Incomplete re-acidification of the aqueous phase. 3. Product loss during solvent removal. | 1. Perform multiple (at least 3) extractions with the basic aqueous solution. Check the pH of the aqueous layer after each extraction to ensure it remains basic. 2. Add acid dropwise while monitoring with pH paper or a pH meter until the pH is ≤ 2.5. Ensure the solution is well-stirred. 3. Use a rotary evaporator with a controlled water bath temperature (typically ≤ 40°C) to avoid azeotropic distillation with any residual water. |
| Formation of an Emulsion during Extraction | 1. The density of the organic solvent is too close to water. 2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. 2. Gently invert the separatory funnel 10-15 times rather than shaking vigorously. |
| Product is a Wet, Oily Residue | 1. Incomplete drying of the final organic extract. 2. Insufficient amount of drying agent. | 1. After the final extraction and before solvent removal, treat the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). 2. Add the drying agent until it no longer clumps together and flows freely when the flask is swirled. Allow it to sit for 10-15 minutes before filtering. |
| Final Product is Contaminated with Starting Alcohol/Aldehyde | 1. The pH of the initial basic extraction was not high enough. 2. Insufficient mixing during the basic extraction. | 1. Re-dissolve the impure product in an organic solvent (e.g., diethyl ether) and repeat the acid-base extraction procedure, ensuring the pH of the aqueous wash is ≥ 7. 2. Ensure adequate mixing during the extraction to maximize the surface area between the two phases. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol assumes your reaction has been completed and quenched, and you have a crude organic mixture containing this compound along with neutral organic impurities.
Step-by-Step Methodology:
-
Initial Dilution: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 2-3 volumes of the initial reaction volume). Add a similar volume of deionized water.
-
Basification and Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release CO₂ gas that may form.
-
Gently mix the layers by inverting the funnel 10-15 times.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat this extraction process two more times with fresh NaHCO₃ solution, combining all aqueous extracts. This ensures complete transfer of the carboxylate salt to the aqueous phase.
-
-
Wash Neutral Organics (Optional): The combined aqueous extracts can be washed once with a small portion of diethyl ether to remove any residual neutral impurities. Discard this ether wash.
-
Acidification and Re-extraction:
-
Cool the combined aqueous extracts in an ice bath to manage any heat generated during neutralization.
-
Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (verify with pH paper). The solution may become cloudy as the protonated, less soluble acid forms.
-
Add a fresh portion of diethyl ether to the flask and transfer the mixture back to the separatory funnel.
-
Extract the protonated this compound into the new organic layer. Drain the aqueous layer and collect the organic layer.
-
Perform two additional extractions of the aqueous layer with fresh diethyl ether, combining all organic extracts.
-
-
Drying and Concentration:
-
Transfer the combined organic extracts to a clean flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask; add more MgSO₄ until it no longer clumps.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated this compound.
-
Workflow Diagram: Acid-Base Extraction
A visual representation of the logic behind the acid-base extraction protocol.
Caption: Workflow for isolating this compound via acid-base extraction.
Protocol 2: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to assess the purity of the final product, as this compound is sufficiently volatile.
Methodology:
-
Sample Preparation: Prepare a dilute solution of your isolated product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 250.
-
-
Data Analysis: The retention time of the main peak should be consistent with a reference standard if available. The mass spectrum can be compared to library data for confirmation.[2] The percentage purity can be estimated from the relative peak area in the total ion chromatogram (TIC).
References
- 4-Methylpent-3-enoic acid - ChemBK. (n.d.).
- This compound | C6H10O2. (n.d.). PubChem.
- This compound 504-85-8 wiki. (n.d.). LookChem.
- Chemical Properties of 3-Pentenoic acid, 4-methyl- (CAS 504-85-8). (n.d.). Cheméo.
Sources
Storage and handling recommendations for 4-Methyl-3-pentenoic acid
Welcome to the comprehensive technical support guide for 4-Methyl-3-pentenoic acid (CAS 504-85-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this versatile unsaturated carboxylic acid. Here, we address common questions and troubleshooting scenarios encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To maintain its chemical integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C to minimize potential degradation.[2] It is also prudent to store it locked up and away from direct light and heat sources.[3][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
Due to its corrosive nature, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or where splashing is possible, impervious clothing is recommended.
-
Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large spills, a respirator with an organic vapor cartridge is necessary.
Q3: Is this compound compatible with all common laboratory solvents and reagents?
No. As a carboxylic acid and an unsaturated organic compound, it has several incompatibilities. It should be stored separately from:
-
Strong Bases: Violent neutralization reactions can occur.[5][6]
-
Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, permanganates) Can lead to vigorous and potentially explosive reactions.[7][8][9][10]
-
Reducing Agents: Can also lead to exothermic reactions.
-
Metals: May cause corrosion and the evolution of flammable hydrogen gas.
A summary of key incompatibilities is provided in the table below.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Scenario 1: I suspect my sample of this compound has degraded. What are the signs and how can I test for it?
-
Causality: Like many unsaturated compounds, this compound is susceptible to autoxidation upon exposure to air, leading to the formation of peroxides.[3][4][11] This process can be accelerated by light and heat. Polymerization can also occur, especially if stored improperly or for extended periods.
-
Signs of Degradation:
-
Visual Cues: The pure compound is a colorless liquid.[2] A yellow or brownish discoloration can indicate degradation. The presence of solid precipitates or a viscous, syrupy consistency may suggest polymerization.
-
Peroxide Formation: The primary and most hazardous degradation pathway is the formation of explosive peroxides. These are often not visible.
-
-
Troubleshooting Action - Peroxide Testing: Before using any previously opened container of this compound, especially if its storage history is unknown or it has been stored for more than 6-12 months, it is crucial to test for the presence of peroxides.[3][11] A simple and effective method is the use of peroxide test strips.[3][12][13]
Experimental Protocol: Peroxide Testing using Test Strips
-
Preparation: Work in a well-ventilated fume hood and wear appropriate PPE.
-
Sampling: Using a clean glass pipette, transfer a small aliquot (1-2 mL) of the this compound to a clean test tube.
-
Testing: a. Dip the peroxide test strip into the sample for 1 second.[3][13] b. Remove the strip and shake off any excess liquid.[13] c. The presence of hydroperoxides in organic solvents may require adding a drop of deionized water to the test pad after the solvent has evaporated.[13] d. Wait for the time specified by the manufacturer (typically 15-30 seconds) for the color to develop.[3]
-
Interpretation: Compare the color of the test strip to the color chart provided with the kit. A yellow to blue/violet color indicates the presence of peroxides.[12]
-
< 100 ppm: Generally considered safe for use, but caution is still advised.
-
> 100 ppm: The compound should be considered hazardous and should not be distilled or concentrated. Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal.[4]
-
Scenario 2: I am running an esterification reaction with this compound in methanol with a sulfuric acid catalyst, but I am not getting the expected product.
-
Causality: While a standard Fischer esterification might be expected, the presence of the double bond in this compound allows for an intramolecular reaction under acidic conditions. When heated in methanol with a strong acid catalyst like sulfuric acid, an acid-catalyzed addition of methanol across the double bond can occur, followed by an intramolecular cyclization to form a lactone ether, rather than the simple methyl ester.[14]
-
Troubleshooting Action:
-
Confirm Product Identity: Use analytical techniques such as IR and NMR spectroscopy to identify the structure of your product. The unexpected product would likely show an ether linkage and a lactone carbonyl, which would have a different IR stretching frequency than the expected unsaturated ester.
-
Modify Reaction Conditions: To favor the formation of the methyl ester, consider using milder esterification methods that do not involve strong acids and high temperatures, which could promote the intramolecular side reaction. Alternative methods could include using diazomethane (with appropriate safety precautions) or a DCC/DMAP coupling with methanol.
-
Data and Diagrams
Key Storage and Handling Parameters
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [2] |
| Storage Conditions | Dry, cool, well-ventilated, tightly closed container, protected from light | [1][3][4] |
| Incompatible Materials | Strong bases, strong oxidizing agents, reducing agents, metals | [5][6][7][8][9][10] |
| Shelf Life (Opened) | Test for peroxides after 6-12 months | [3][11] |
Logical Flow for Handling a Previously Opened Container
Caption: Decision tree for handling previously opened containers.
References
- Peroxide Tests | Health, Safety and Environment Office. The Hong Kong University of Science and Technology. [Link]
- Organic Peroxides and Peroxide Forming Compounds SOP. (2017, September 27). University of Chicago. [Link]
- Peroxide Formation | Department of Chemistry and Biochemistry.
- Appendix A Peroxide Test Protocol - Environmental Health and Safety. Missouri S&T. [Link]
- Organic Peroxide Formers: Testing and Labeling. University of Southern California Environmental Health & Safety. [Link]
- Hydrogen peroxide formation in the oxidation of carbonyl-containing compounds at ?-CH bonds. (2004, August 7).
- This compound | C6H10O2 | CID 68158. PubChem. [Link]
- 4-Methylpent-3-enoic acid. ChemBK. [Link]
- Oxidative cleavage of unsaturated carboxylic acids (US). (2010, October 12). ucf stars. [Link]
- The reaction of carboxylic acids esters with hydrogen peroxide.
- When 4-methylpent-3-enoic acid is heated in methanol. (2025, March 26). Chegg.com. [Link]
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Global Research Chem. [Link]
- This compound | C6H10O2 | CID 68158. PubChem - NIH. [Link]
- US20140200359A1 - Oxidative cleavage of unsaturated carboxylic acids.
- Oxidation of unsaturated carboxylic acids under hydrothermal conditions. PubMed. [Link]
- TABLE OF INCOMP
- Incompatible Chemicals | Office of Research Environmental Health and Safety. USU. [Link]
- Examples of Incomp
- Safe Storage. [Link]
- List of Incompatible Chemicals – Labor
Sources
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. pdx.edu [pdx.edu]
- 4. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 11. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 12. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 13. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 14. chegg.com [chegg.com]
Validation & Comparative
A Comparative Guide to the Validation of 4-Methyl-3-pentenoic Acid Purity by GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a foundational pillar of experimental validity and product safety. This guide provides an in-depth technical comparison for the validation of 4-Methyl-3-pentenoic acid purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with alternative analytical techniques, and provide a detailed, self-validating protocol.
Introduction: The Significance of Purity for this compound
This compound is a valuable organic compound utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Impurities, which can arise from the synthetic route or degradation, may lead to undesirable side reactions, reduced yield of the final product, and potential safety concerns in pharmaceutical applications. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a critical component of the research and development lifecycle.
Why GC-MS is the Gold Standard for Volatile Carboxylic Acids
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[2] When coupled with a mass spectrometer, it provides unparalleled identification and quantification capabilities.[3] For a moderately volatile compound like this compound, GC-MS offers several distinct advantages:
-
High Resolution: GC columns provide excellent separation of structurally similar compounds, which is crucial for distinguishing between isomers or closely related impurities.
-
High Sensitivity: Mass spectrometry detectors can identify and quantify analytes at very low concentrations, enabling the detection of trace impurities.[3]
-
Definitive Identification: The mass spectrum of a compound is a unique fingerprint, allowing for confident identification of the main component and any co-eluting impurities.
However, the analysis of carboxylic acids like this compound by GC-MS is not without its challenges. Their polar nature can lead to poor peak shape and column bleed. To mitigate this, derivatization is often employed to convert the carboxylic acid into a less polar and more volatile ester, such as a methyl or trimethylsilyl (TMS) ester.[4] This step is critical for achieving sharp, symmetrical peaks and reproducible results.
Comparative Analysis of Purity Validation Techniques
While GC-MS is a superior technique, it is essential to understand its performance in the context of other available analytical methods.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | High sensitivity and specificity for volatile compounds. Provides structural information for impurity identification.[3] | Often requires derivatization for polar analytes, adding a step to sample preparation.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Can analyze a wider range of compounds, including non-volatile impurities. Does not typically require derivatization. | Lower resolution for volatile isomers compared to GC. Can be less sensitive than GC-MS for certain compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for absolute quantification without a reference standard (qNMR). | Relatively low sensitivity, making it difficult to detect impurities below the 1% level. Complex mixtures can lead to overlapping signals. |
| Titrimetry | Measures the concentration of an acid by reacting it with a standardized base. | Simple, inexpensive, and provides a direct measure of total acidity. | Non-specific; it cannot distinguish between the target acid and any acidic impurities. |
| Qualitative Tests | Chemical reactions that indicate the presence of a functional group.[6][7][8][9][10] | Quick and simple way to confirm the presence of the carboxylic acid functional group. | Not quantitative and provides no information about purity. |
This comparison highlights that while techniques like HPLC and NMR have their merits, GC-MS provides the optimal balance of sensitivity, specificity, and resolving power for the comprehensive purity validation of this compound.
Experimental Workflow and Protocol for GC-MS Validation
The following protocol is designed to be a self-validating system, incorporating system suitability checks and quality control measures in line with international guidelines such as ICH Q2(R1).[11][12][13][14]
Experimental Workflow Diagram
Sources
- 1. 4-Methylpent-3-enoic acid [chembk.com]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. metbio.net [metbio.net]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride comparison of acidity of alcohols, phenols, carboxylic acids advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Separation and Analysis of Cis/Trans Isomers of 4-Methyl-3-pentenoic Acid
For researchers, scientists, and professionals in drug development, the precise separation and analysis of geometric isomers are critical for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides an in-depth, objective comparison of analytical methodologies for the separation and characterization of the cis and trans isomers of 4-Methyl-3-pentenoic acid, a valuable intermediate in organic synthesis. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Significance of Isomeric Purity
This compound possesses a carbon-carbon double bond at the 3-position, giving rise to cis (Z) and trans (E) geometric isomers. The spatial arrangement of the substituents around this double bond can significantly influence the molecule's physical, chemical, and biological properties. In drug development, for instance, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Therefore, robust analytical methods to separate and unequivocally identify these isomers are paramount.
Chromatographic Separation: A Comparative Analysis
The separation of cis and trans isomers of unsaturated carboxylic acids like this compound is primarily achieved through high-resolution chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the volatility of the analyte, the required resolution, and the available instrumentation. For analytical purposes, the carboxylic acid is often converted to its more volatile and less polar methyl ester (FAME - Fatty Acid Methyl Ester) prior to GC analysis.
Gas Chromatography (GC): The Power of Polarity
GC is a powerful technique for separating volatile and thermally stable compounds. The key to separating geometric isomers lies in the selection of a highly polar stationary phase.
Principle of Separation: Highly polar "wax" or cyanopropyl-based capillary columns facilitate the separation of cis and trans isomers due to differences in their interaction with the stationary phase. The more linear trans isomer typically has a slightly lower boiling point and can elute earlier on non-polar columns. However, on highly polar columns, the interaction is more nuanced. The cis isomer, with its U-shape, can interact more strongly with the polar stationary phase through dipole-dipole interactions, leading to longer retention times compared to the more linear trans isomer.
Column Selection Rationale: For the separation of unsaturated fatty acid methyl esters, including branched-chain variants, highly polar stationary phases are the gold standard. A biscyanopropyl polysiloxane stationary phase, for example, provides excellent selectivity for geometric isomers. The high polarity allows for the resolution of subtle differences in the isomers' structures. The NIST Chemistry WebBook reports a Kovats retention index of 1270 for this compound, methyl ester on a standard polar column, indicating its amenability to GC analysis[1].
Workflow for GC Analysis:
Caption: Workflow for GC-based separation of this compound isomers.
High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
HPLC offers a versatile alternative to GC, particularly for less volatile compounds or when derivatization is not desirable. Reversed-phase (RP) HPLC is a common and effective method for separating geometric isomers.
Principle of Separation: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The more non-polar trans isomer will have a stronger affinity for the stationary phase and thus a longer retention time compared to the more polar cis isomer.
Method Development Insights: A successful separation of this compound and its esters can be achieved on a reversed-phase column such as a Newcrom R1 column[2][3]. The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid to suppress the ionization of the carboxylic acid and ensure good peak shape[2][3]. For Mass Spectrometry (MS) detection, a volatile modifier like formic acid is essential[2][3].
Workflow for HPLC Analysis:
Sources
A Senior Application Scientist's Guide to 4-Methyl-3-pentenoic Acid and Its Isomers: A Comparative Analysis
Introduction
Within the diverse class of C6H10O2 carboxylic acids, 4-methyl-3-pentenoic acid and its structural isomers represent a fascinating subgroup of unsaturated aliphatic acids. While sharing the same molecular formula and weight (114.14 g/mol ), their unique arrangements of the double bond and methyl group impart distinct physicochemical properties, spectroscopic signatures, and chemical reactivities.[1][2][3] These differences are not merely academic; they dictate the utility of each isomer as a precursor in pharmaceutical synthesis, a component in the flavor and fragrance industry, or a model compound for studying reaction mechanisms.[1][4][5]
This guide provides a comprehensive comparative analysis of this compound and its key isomers. We will delve into their structural nuances, compare their physical and chemical properties with supporting data, and provide validated experimental protocols for their synthesis and analytical differentiation. The objective is to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to select and utilize the appropriate isomer for their specific application.
Structural Overview of Key C6H10O2 Isomers
The positioning of the double bond relative to the carboxyl group is the primary determinant of an isomer's chemical character. We will focus on the following prominent unsaturated, open-chain isomers:
| Isomer Name | IUPAC Name | Structure | Key Feature |
| This compound | 4-methylpent-3-enoic acid | CH₃-C(CH₃)=CH-CH₂-COOH | β,γ-Unsaturated |
| 4-Methyl-2-pentenoic acid | 4-methylpent-2-enoic acid | CH₃-CH(CH₃)-CH=CH-COOH | α,β-Unsaturated (Conjugated) |
| 3-Methyl-3-pentenoic acid | 3-methylpent-3-enoic acid | CH₃-CH=C(CH₃)-CH₂-COOH | β,γ-Unsaturated |
| 3-Methyl-4-pentenoic acid | 3-methylpent-4-enoic acid | CH₂=CH-CH(CH₃)-CH₂-COOH | γ,δ-Unsaturated |
The distinction between conjugated (α,β-unsaturated) and non-conjugated systems is critical, as it governs the electronic properties and subsequent reactivity of the molecule.[6]
Comparative Physicochemical Properties
The subtle shifts in molecular architecture lead to measurable differences in physical properties. These values are crucial for designing purification strategies (e.g., distillation) and predicting solubility behavior.
| Property | This compound | 4-Methyl-2-pentenoic acid | 3-Methyl-3-pentenoic acid |
| CAS Number | 504-85-8[1] | 10321-71-8[3] | 41653-93-4[2][7] |
| Molecular Weight ( g/mol ) | 114.14[1][8] | 114.14[3] | 114.14[2][7] |
| Boiling Point (°C) | ~208-225[1] | Not specified | ~207.5[2] |
| Melting Point (°C) | 98 (from ligroine)[1] | Not specified | 35[2] |
| Density (g/cm³) | ~0.987[1][2] | Not specified | ~0.987[2] |
| pKa | 4.60 (at 25°C)[1][9] | Not specified | 4.62 (Predicted)[2] |
| Solubility | Soluble in alcohol, ether[1] | Slightly soluble in water; Soluble in acetone, ether, ethanol[4] | Not specified |
Note: Experimental data for all isomers is not consistently available in the literature. Predicted values and data from various sources are used where necessary.
Spectroscopic Differentiation: An Analytical Fingerprint
Distinguishing between these isomers in a laboratory setting requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy
The proton NMR spectrum is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the vinylic and allylic protons are highly diagnostic.
-
This compound: Expect a vinylic proton signal (triplet) around δ 5.1-5.4 ppm. The two methyl groups on the double bond will appear as distinct singlets (or a doublet if coupled to the vinylic proton). The CH₂ group adjacent to the carboxyl group will be a doublet.
-
4-Methyl-2-pentenoic acid: As an α,β-unsaturated system, the vinylic protons will be further downfield (δ 5.8-7.0 ppm) and will show characteristic cis or trans coupling constants. The proton at the α-position will be coupled to the β-proton.
-
3-Methyl-3-pentenoic acid: The vinylic proton will appear as a quartet due to coupling with the adjacent methyl group. The CH₂ group between the double bond and the carboxyl group will be a singlet.
-
3-Methyl-4-pentenoic acid: Will show a complex set of signals in the vinylic region (δ 5.0-6.0 ppm) characteristic of a terminal alkene (dd, ddt).
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, particularly regarding the carbon atoms of the carboxyl and alkene groups.
-
Carboxyl Carbon (C=O): Typically appears in the δ 170-185 ppm range. The conjugation in 4-methyl-2-pentenoic acid may shift this signal slightly compared to the non-conjugated isomers.
-
Vinylic Carbons (C=C): These carbons resonate in the δ 115-145 ppm region. The specific shifts are sensitive to the substitution pattern around the double bond, allowing for clear differentiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹. For the conjugated isomer (4-methyl-2-pentenoic acid), this peak is typically shifted to a lower wavenumber (e.g., 1680-1700 cm⁻¹) due to resonance.
-
C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹. The intensity is generally stronger in conjugated systems.
Comparative Chemical Reactivity
The electronic and steric environment of each isomer dictates its chemical behavior. Understanding these differences is paramount for planning synthetic transformations.
Reactivity of the Double Bond
The location of the alkene is the most significant factor influencing reactivity.
-
α,β-Unsaturated Systems (e.g., 4-Methyl-2-pentenoic acid): The carbonyl group withdraws electron density from the double bond, making the β-carbon electrophilic.[6] This enables 1,4-conjugate additions (Michael Addition) by nucleophiles, a reaction pathway not available to the other isomers.[6][10]
-
β,γ- and γ,δ-Unsaturated Systems (e.g., 4-Methyl-3-pentenoic and 3-Methyl-4-pentenoic acids): The double bond and carboxyl group react more independently.[10] However, they can interact intramolecularly under acidic conditions. The protonation of the double bond can form a carbocation that is then trapped by the nucleophilic carboxyl oxygen, leading to the formation of a cyclic ester, known as a lactone.[10][11] This is a key intramolecular reaction pathway for these isomers.
Caption: Contrasting reactivity pathways of unsaturated acid isomers.
Reactivity of the Carboxyl Group
The carboxyl group in all isomers undergoes typical reactions such as esterification, reduction to alcohols, and conversion to acid chlorides. The rate of these reactions can be influenced by steric hindrance near the carboxyl group. For isomers like 2-methyl-3-pentenoic acid (not a primary focus here, but a valid isomer), a methyl group at the α-position would sterically hinder nucleophilic attack at the carbonyl carbon, potentially slowing down reactions like esterification compared to isomers with an unsubstituted α-carbon.
Experimental Protocols
Trustworthy protocols are self-validating. The following methods are standard and include rationales for key steps.
Protocol 1: Synthesis of this compound
This protocol is based on a common synthetic route involving a Grignard reaction followed by oxidation.[1]
Objective: To synthesize this compound from commercially available starting materials.
Methodology:
-
Step 1: Grignard Reaction to form 4-Methyl-3-pentenol.
-
Rationale: This step constructs the carbon skeleton. A Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of isopropenyl bromide in anhydrous ether to form the isopropenylmagnesium bromide Grignard reagent.
-
Once the Grignard reagent is formed, cool the flask to 0°C and slowly add a solution of propionaldehyde in anhydrous ether.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-3-pentenol.
-
-
-
Step 2: Oxidation to this compound.
-
Rationale: A strong oxidizing agent is required to convert the primary alcohol to a carboxylic acid. Jones oxidation (chromic acid) is a classic and effective method.
-
Procedure:
-
Dissolve the crude 4-methyl-3-pentenol from Step 1 in acetone and cool to 0°C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color remains.
-
Stir for 1 hour at 0°C, then add isopropanol to quench any excess oxidant.
-
Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.
-
Purify the final product by vacuum distillation or recrystallization from a suitable solvent like ligroine.[1]
-
-
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Methyl-3-pentenoic acid|lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-Methyl-2-pentenoic acid, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. 3-Methyl-3-pentenoic acid | C6H10O2 | CID 12539592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
A Comparative Guide to the Biological Activity of 4-Methyl-3-pentenoic Acid and Conventional Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding World of Short-Chain Fatty Acids and Their Biological Significance
Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fiber.[1][2] The most abundant and well-studied of these are acetate (C2), propionate (C3), and butyrate (C4), which collectively play a pivotal role in maintaining gut homeostasis, regulating the immune system, and influencing host metabolism.[1][3] While these straight-chain SCFAs have been the focus of extensive research, there is a growing interest in the biological activities of less common, structurally diverse SCFAs, such as the methyl-branched 4-methyl-3-pentenoic acid.
This guide provides a comparative analysis of the known biological activities of conventional SCFAs and the potential activities of this compound. Given the limited direct research on this compound, this document will also serve as a practical framework, outlining key experimental protocols for researchers to systematically evaluate and compare its biological effects against well-characterized SCFAs like butyrate.
Conventional Short-Chain Fatty Acids: A Snapshot of Their Diverse Roles
Acetate, propionate, and butyrate are the most prevalent SCFAs in the human colon, each with distinct physiological functions.[2]
-
Acetate (C2): The most abundant SCFA, acetate, serves as a primary energy source for peripheral tissues and is a substrate for lipogenesis and cholesterol synthesis.[1]
-
Propionate (C3): Primarily produced by the Bacteroidetes phylum, propionate is mainly utilized in the liver for gluconeogenesis and has been shown to modulate satiety signals.[1][2]
-
Butyrate (C4): Extensively studied for its profound effects on gut health, butyrate is the preferred energy source for colonocytes and a potent inhibitor of histone deacetylases (HDACs), thereby influencing gene expression.[2] It has well-documented anti-inflammatory and anti-cancer properties.
The biological effects of these SCFAs are mediated through several mechanisms, including the activation of G-protein coupled receptors (GPCRs) such as FFAR2 (GPR43) and FFAR3 (GPR41), and the aforementioned inhibition of HDACs.
This compound: A Structurally Distinct Short-Chain Fatty Acid
This compound is a methyl-branched, unsaturated short-chain fatty acid.[4] Its chemical structure, featuring a methyl group and a double bond, distinguishes it from the saturated, straight-chain structures of acetate, propionate, and butyrate. This structural variance is significant, as the bioactivity of fatty acids is intimately linked to their chemical architecture. While its presence has been noted in some plants and it is used as a flavoring agent, its biological effects on mammalian cells remain largely unexplored.[4]
Hypothesized Biological Activities and Key Research Questions for this compound
The structural differences between this compound and conventional SCFAs suggest that their biological activities may also diverge. Key areas of investigation should focus on:
-
Immune Modulation: Does this compound possess anti-inflammatory properties similar to butyrate, or could its structure lead to pro-inflammatory effects, potentially through interaction with receptors like GPR84, which is known to be activated by some medium-chain fatty acids?[5][6]
-
Metabolic Effects: How does this compound influence cellular metabolism? Does it serve as an energy source for cells, and does it impact pathways such as fatty acid oxidation or glycolysis?
-
Cytotoxicity: What is the safety profile of this compound at the cellular level?
To address these questions, a systematic, comparative experimental approach is necessary. The following sections provide detailed protocols for key in vitro assays to characterize the biological activity of this compound in comparison to a standard SCFA like sodium butyrate.
Experimental Framework for Comparative Analysis
This section outlines a series of experiments designed to provide a comprehensive comparison of the biological activities of this compound and sodium butyrate.
I. Assessment of Anti-Inflammatory Potential in Macrophages
This experiment will determine the effect of the fatty acids on the production of pro-inflammatory and anti-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.
Caption: Workflow for assessing the anti-inflammatory effects of fatty acids on LPS-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound and sodium butyrate in sterile PBS.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or sodium butyrate (e.g., 0.1, 1, 5, 10 mM). Include a vehicle control (PBS).
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a non-stimulated control group.
-
-
Cytokine Analysis:
-
After 24 hours, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Quantify the concentrations of the pro-inflammatory cytokines TNF-α and IL-6, and the anti-inflammatory cytokine IL-10 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (Unstimulated) | |||
| LPS (100 ng/mL) | |||
| LPS + Butyrate (1 mM) | |||
| LPS + Butyrate (5 mM) | |||
| LPS + this compound (1 mM) | |||
| LPS + this compound (5 mM) |
II. Evaluation of Cytotoxicity
This assay is crucial to determine if the observed effects on cytokine production are due to genuine immunomodulation or simply a consequence of cell death.
Caption: Workflow for determining the cytotoxicity of fatty acids using the MTT assay.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound and sodium butyrate as used in the cytokine assay for 24 hours.
-
-
MTT Assay:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
| Treatment Group | Cell Viability (% of Control) |
| Control | 100 |
| Butyrate (1 mM) | |
| Butyrate (5 mM) | |
| This compound (1 mM) | |
| This compound (5 mM) |
III. Investigating the Mechanism of Action: GPR84 Activation
Given that some medium-chain fatty acids are known to activate the pro-inflammatory receptor GPR84, it is pertinent to investigate if this compound interacts with this receptor.
Caption: Hypothesized GPR84 signaling pathway leading to a pro-inflammatory response.
A commercially available GPR84 activation assay, such as a calcium mobilization or cAMP inhibition assay using a cell line overexpressing GPR84, would be the most direct way to assess this.
Conclusion and Future Directions
The study of short-chain fatty acids is a rapidly evolving field with significant therapeutic potential. While the biological activities of straight-chain SCFAs are well-documented, the roles of their branched-chain counterparts, such as this compound, are largely unknown. The experimental framework provided in this guide offers a systematic approach to characterizing the immunomodulatory and metabolic effects of this compound, enabling a direct and objective comparison with established SCFAs like butyrate. The data generated from these studies will be crucial in determining the potential of this compound as a novel therapeutic agent or as a tool to further understand the structure-activity relationships of short-chain fatty acids.
References
- MetwareBio.
- PubChem. This compound. [Link]
- Zheng, L., et al. (2023).
- PubChem. This compound. [Link]
- PubChem. 4-methylpent-3-enoic acid. [Link]
- Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology. [Link]
- Marsden, M., & Ma'ayan, A. (2021). GPR84: an immune response dial?.
- Suzuki, M., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. Journal of Biological Chemistry. [Link]
- Bartosh, T. J., & Ylostalo, J. H. (2014).
Sources
- 1. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 20 Years an Orphan: Is GPR84 a Plausible Medium-Chain Fatty Acid-Sensing Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Methyl-3-pentenoic Acid
Introduction
4-Methyl-3-pentenoic acid, a valuable organic intermediate, finds applications in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. Its structure, featuring a strategically placed double bond and a carboxylic acid moiety, makes it a versatile building block for more complex molecules. This guide provides a comprehensive comparison of various synthetic routes to this compound, offering an in-depth analysis of their underlying principles, experimental protocols, and relative merits. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Synthetic Strategies: An Overview
Several distinct synthetic pathways to this compound have been established, each with its own set of advantages and challenges. This guide will focus on three primary and mechanistically diverse approaches:
-
Oxidation of 4-Methyl-3-penten-1-ol: A direct and often efficient route utilizing a commercially available starting material.
-
The Malonic Ester Synthesis: A classic and highly adaptable method for the formation of carboxylic acids.
-
The Reformatsky Reaction: A powerful tool for carbon-carbon bond formation, offering a unique approach to the target molecule.
A comparative summary of these routes is presented below, followed by a detailed exploration of each methodology.
| Synthetic Route | Starting Materials | Key Reactions | Typical Yield | Advantages | Disadvantages |
| Oxidation of 4-Methyl-3-penten-1-ol | 4-Methyl-3-penten-1-ol | Oxidation (e.g., Jones, PDC) | Good to Excellent | Direct, high-yielding, commercially available starting material. | Use of stoichiometric, often toxic, oxidizing agents. |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromo-3-methyl-2-butene | Alkylation, Hydrolysis, Decarboxylation | Moderate to Good | Versatile, well-established, good for structural analogs. | Multi-step, potential for side reactions (dialkylation). |
| Reformatsky Reaction | Acetone, Ethyl bromoacetate | Organozinc formation, Aldol-type addition, Dehydration, Hydrolysis | Moderate | Good for constructing the carbon skeleton, mild conditions for the key step. | Multi-step, requires careful control of reaction conditions. |
Route 1: Oxidation of 4-Methyl-3-penten-1-ol
This is arguably the most straightforward approach to this compound, leveraging the commercial availability of the corresponding primary alcohol. The synthesis hinges on the selective oxidation of the alcohol functionality to a carboxylic acid without affecting the carbon-carbon double bond. Several oxidation protocols can be employed, with Jones oxidation and Pyridinium Dichromate (PDC) oxidation being two prominent examples.
Causality of Experimental Choices
The choice of oxidizing agent is critical. Strong oxidizing agents are required to convert a primary alcohol to a carboxylic acid. The reaction typically proceeds through an aldehyde intermediate, which is then further oxidized.
-
Jones Reagent (CrO₃ in H₂SO₄/acetone): This is a powerful and cost-effective oxidizing agent. The strongly acidic aqueous conditions facilitate the hydration of the intermediate aldehyde to a gem-diol, which is readily oxidized to the carboxylic acid.[1][2] However, the use of carcinogenic Chromium(VI) and the harsh acidic environment can be significant drawbacks, potentially leading to side reactions or being incompatible with sensitive substrates.[2]
-
Pyridinium Dichromate (PDC): PDC is a milder and more selective oxidizing agent than Jones reagent.[3] When used in a polar aprotic solvent like dimethylformamide (DMF), PDC can oxidize primary alcohols to carboxylic acids.[3] This method avoids the strongly acidic conditions of the Jones oxidation, making it suitable for more delicate molecules. However, PDC is also a chromium-based reagent and is more expensive.
Experimental Protocols
Workflow Diagram:
Caption: Workflow for the Jones oxidation of 4-methyl-3-penten-1-ol.
Step-by-Step Methodology:
-
Preparation of Jones Reagent: In a flask immersed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid to 75 mL of water containing 25 g (0.25 mol) of chromium trioxide with stirring.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-3-penten-1-ol in acetone. Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent from the dropping funnel to the stirred alcohol solution, maintaining the temperature below 20°C. Continue the addition until a faint orange color persists.
-
Quenching: Add isopropanol dropwise to the reaction mixture until the orange color disappears and a green precipitate forms.[1]
-
Workup: Decant the acetone solution from the chromium salts. Extract the salts with ether. Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[4] This route involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.[5][6] To synthesize this compound, the key is the selection of the appropriate alkylating agent, which in this case is 1-bromo-3-methyl-2-butene (prenyl bromide).
Causality of Experimental Choices
-
Base Selection: A moderately strong base, such as sodium ethoxide, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate.[4] Using the same alkoxide as the ester groups prevents transesterification.
-
Alkylation: The enolate acts as a nucleophile and displaces the bromide from 1-bromo-3-methyl-2-butene in an SN2 reaction.
-
Hydrolysis and Decarboxylation: Saponification of the diethyl ester with a strong base (e.g., NaOH), followed by acidification, yields a substituted malonic acid. This intermediate readily undergoes decarboxylation upon heating to furnish the final carboxylic acid.[5] A potential side reaction is dialkylation of the malonic ester, which can be minimized by using a slight excess of the malonic ester.[4]
Experimental Protocol
Workflow Diagram:
Caption: Workflow for the malonic ester synthesis of this compound.
Step-by-Step Methodology:
-
Enolate Formation: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature.
-
Alkylation: Add 1-bromo-3-methyl-2-butene to the solution of the malonate enolate and reflux the mixture until the reaction is complete (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester groups.
-
Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. Heat the acidic solution to effect decarboxylation, which is often accompanied by the evolution of carbon dioxide.
-
Workup and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting crude acid is purified by vacuum distillation.
Route 3: The Reformatsky Reaction
The Reformatsky reaction provides an alternative pathway to construct the carbon skeleton of this compound.[7] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a ketone or aldehyde.[8] For the synthesis of our target molecule, acetone is reacted with ethyl bromoacetate in the presence of zinc metal to form a β-hydroxy ester.[9] Subsequent dehydration and hydrolysis yield this compound.
Causality of Experimental Choices
-
Organozinc Reagent: The key intermediate is a zinc enolate, which is less reactive than Grignard reagents or organolithiums.[8][10] This allows for its formation in the presence of the ester functionality without self-condensation.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like benzene or THF. Activation of the zinc metal (e.g., with iodine) is often necessary to initiate the reaction.[7]
-
Dehydration and Hydrolysis: The initially formed β-hydroxy ester is dehydrated to introduce the double bond. This is usually achieved by treatment with a dehydrating agent or by heating under acidic or basic conditions. The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol
Workflow Diagram:
Caption: Workflow for the Reformatsky synthesis of this compound.
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried flask under a nitrogen atmosphere, place zinc dust and a crystal of iodine. Heat the flask gently until the iodine vapor is visible. Allow the flask to cool.
-
Reformatsky Reaction: Add a solution of acetone and ethyl bromoacetate in dry benzene or THF to the activated zinc. Initiate the reaction by gentle heating. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour.
-
Workup: Cool the reaction mixture and quench by the slow addition of dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification of β-Hydroxy Ester: Remove the solvent under reduced pressure and purify the resulting ethyl 3-hydroxy-3-methylbutanoate by vacuum distillation.
-
Dehydration: Heat the β-hydroxy ester with a catalytic amount of iodine to effect dehydration. The progress of the reaction can be monitored by the evolution of water.
-
Hydrolysis: The resulting ethyl 4-methyl-3-pentenoate is then hydrolyzed to this compound using a standard procedure with aqueous sodium hydroxide, followed by acidification. The final product is purified by vacuum distillation.
Conclusion
The choice of a synthetic route for this compound is contingent upon several factors, including the scale of the synthesis, the availability and cost of starting materials, the required purity of the final product, and the laboratory's capabilities regarding hazardous reagents.
-
The oxidation of 4-methyl-3-penten-1-ol is the most direct and often highest-yielding route, making it ideal for large-scale production, provided that the use of chromium reagents is acceptable.
-
The malonic ester synthesis offers greater flexibility for creating analogs of the target molecule by simply varying the alkylating agent. It is a robust and well-understood method suitable for laboratory-scale synthesis.
-
The Reformatsky reaction provides a classic and mechanistically interesting alternative. While it involves more steps, it is a valuable method for constructing the carbon framework and may be advantageous in certain research contexts.
Ultimately, a thorough evaluation of the experimental conditions, safety considerations, and economic factors associated with each route will guide the synthetic chemist toward the most appropriate and efficient pathway for their specific objectives.
References
- Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975, 16 (31), 2647–2650. [Link]
- Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. J. Chem. Soc.1946, 39–45. [Link]
- Corey, E. J.; Schmidt, G. Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Lett.1979, 20 (5), 399–402. [Link]
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: Harlow, 1989.
- Reformatsky, S. Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Ber. Dtsch. Chem. Ges.1887, 20 (1), 1210–1211. [Link]
- Shriner, R. L. The Reformatsky Reaction. Org. React.1942, 1, 1–37. [Link]
- Luzzio, F. A. The Oxidation of Alcohols by Modified Oxochromium(VI)-Amine Reagents. Org. React.1998, 53, 1–221. [Link]
- Organic Syntheses. Cyclooctanone. Org. Synth.1963, 43, 25. [Link]
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
- Fürstner, A. Neuere Entwicklungen in der Chemie der Organozink-Verbindungen. Angew. Chem.1993, 105 (2), 171–197. [Link]
- PrepChem.
- NPTEL. 1.3.6 Pyridinium Dichromate (PDC)
- Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
- Organic Chemistry Portal.
- The Organic Chemistry Tutor. Malonic Ester Synthesis Reaction Mechanism. [Link]
- Chemistry Steps.
- Chemistry LibreTexts.
- Organic Chemistry Portal.
- Chemistry Steps. Malonic Ester Synthesis. [Link]
Sources
- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Comparative analysis of 4-Methyl-3-pentenoic acid from natural vs. synthetic sources
For researchers, scientists, and professionals in drug development, the source of a chemical compound is a critical consideration. Whether a molecule is isolated from a natural source or synthesized in a laboratory can have significant implications for its purity, impurity profile, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of 4-Methyl-3-pentenoic acid derived from natural versus synthetic sources, offering a framework for informed decision-making in research and development.
Introduction to this compound
This compound (C6H10O2, Molar Mass: 114.14 g/mol ) is a branched-chain unsaturated fatty acid.[1][2] Also known as pyroterebic acid, this colorless liquid is recognized for its role as a bacterial metabolite and is found in various natural sources.[1][2] In the realm of chemical synthesis, it serves as a valuable intermediate for the production of more complex molecules, including esters and alcohols.[3] Its applications extend to the cosmetics and fragrance industry, where it is utilized for its unique scent profile.[3]
Sourcing and Production of this compound
The origin of this compound dictates its initial purity and the nature of potential co-constituents. Understanding the extraction from natural sources and the pathways of chemical synthesis is fundamental to a comprehensive comparison.
Natural Sources and Extraction
This compound has been identified in plant species such as Nicotiana tabacum (tobacco) and Calotropis procera.[1] The isolation of this compound from these natural matrices is a multi-step process that begins with extraction.
A generalized workflow for the extraction and isolation of this compound from a plant source would typically involve solvent extraction of the plant material, followed by purification steps to isolate the acidic components.
Caption: Generalized workflow for the extraction and isolation of this compound from natural sources.
Naturally derived this compound is often part of a complex mixture of other fatty acids, terpenoids, and alkaloids.[4][5] This can be both an advantage and a disadvantage. The presence of other synergistic bioactive compounds could enhance its therapeutic efficacy. Conversely, the purification to a single, high-purity compound can be challenging and may not be economically viable for all applications. Furthermore, natural sources may contain isomeric forms of the compound, which could have different biological activities.
Synthetic Routes and Potential Impurities
Chemical synthesis offers a controlled and often more scalable method for producing this compound. One plausible synthetic route involves the use of a Grignard reagent followed by oxidation steps.
A common synthetic approach can be visualized as follows:
Caption: A plausible synthetic pathway for this compound.[3]
Synthetic this compound is expected to have a different impurity profile compared to its natural counterpart. Potential impurities in a Grignard-based synthesis could include unreacted starting materials, byproducts from side reactions such as the formation of biphenyl-type compounds, and residual solvents.[6][7] The malonic ester synthesis is another viable route, which may introduce its own set of byproducts, including dialkylated esters.[8][9] While synthetic methods can be designed to produce a high-purity final product, the presence of these process-related impurities must be carefully monitored.
A Framework for Comparative Analysis
Purity and Impurity Profiling: A Hypothetical Comparison
The purity and impurity profiles are defining characteristics that differentiate natural and synthetic compounds.
| Parameter | Natural this compound | Synthetic this compound |
| Purity | Variable, dependent on the efficiency of purification. | Can be synthesized to high purity (>98%). |
| Potential Impurities | Other related natural products (e.g., other fatty acids, esters, terpenoids), isomers. | Unreacted starting materials, reagents, solvents, byproducts of side reactions (e.g., biphenyls from Grignard reactions, dialkylated products from malonic ester synthesis).[6][7][8][9] |
| Chirality | May exist as a specific stereoisomer. | Typically produced as a racemic mixture unless a stereoselective synthesis is employed. |
Experimental Protocol: GC-MS for Purity and Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound and is ideal for identifying and quantifying impurities.
Objective: To determine the purity of this compound and to identify and quantify any impurities in samples from both natural and synthetic sources.
Materials:
-
GC-MS system with a polar capillary column (e.g., DB-WAX or similar).
-
Samples of this compound (natural and synthetic).
-
High-purity solvents (e.g., methyl tert-butyl ether, methanol).
-
Derivatization agent (e.g., isobutyl chloroformate/isobutanol or a silylation agent like BSTFA).[10]
-
Internal standard (e.g., a deuterated analog or a structurally similar fatty acid not present in the samples).
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh a small amount of the this compound sample into a vial.
-
Dissolve the sample in a suitable solvent.
-
Add the internal standard.
-
For improved chromatography of the acidic analyte, derivatization is often necessary. Follow a validated protocol for esterification or silylation.[10][11] For example, using isobutyl chloroformate/isobutanol in an aqueous solution.[10]
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the purity and the amount of each impurity using the internal standard method.
-
Experimental Protocol: HPLC for Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of this compound.
Objective: To accurately quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column.[12]
-
Mobile phase: Acetonitrile and water (with a small amount of acid like formic or phosphoric acid to suppress ionization).[12]
-
This compound standard of known purity.
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the samples (natural and synthetic) by dissolving a known amount in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18, with appropriate particle size and dimensions.
-
Mobile Phase: A gradient of acetonitrile and acidified water may be necessary to achieve good separation. For MS detection, use a volatile acid like formic acid.[12]
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm) or MS detection for higher specificity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Biological Activity: The Impact of Source
The source of a compound can significantly influence its biological activity. Natural extracts may exhibit different activities compared to their pure, synthetic counterparts due to the presence of other molecules that can act synergistically or antagonistically.[13][14][15]
While there are no direct comparative studies on the biological activity of natural versus synthetic this compound, it is a critical area for future research. For instance, if the natural form exists as a specific stereoisomer, it may have a different pharmacological profile than a synthetically produced racemic mixture. It is well-established in pharmacology that different enantiomers of a drug can have vastly different activities and side effects.
Conclusion
The choice between naturally sourced and synthetically produced this compound depends heavily on the specific application. Natural sources provide the compound within a complex matrix that may offer synergistic biological effects, but purification to high levels can be a challenge. Synthetic routes, on the other hand, offer a high degree of control over purity and scalability, but introduce a different set of potential impurities that must be carefully managed.
For researchers in drug development and other scientific fields, a thorough analytical characterization of this compound from any source is paramount. The experimental protocols provided in this guide offer a starting point for such a comparative analysis. Future studies that directly compare the impurity profiles and biological activities of this compound from both natural and synthetic origins will be invaluable to the scientific community.
References
- 4-Methylpent-3-enoic acid - ChemBK. (n.d.).
- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. (n.d.).
- What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? | Homework.Study.com. (n.d.).
- Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC - PubMed Central. (2022, February 11). National Center for Biotechnology Information.
- Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - MDPI. (n.d.).
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
- Biological Activity of Natural and Synthetic Compounds - PMC - NIH. (2022, June 7). National Center for Biotechnology Information.
- Malonic ester synthesis - Wikipedia. (n.d.).
- Bioactive Natural and Synthetic Products in Human Health and Diseases: Basic, Preclinical and Clinical Studies - NIH. (2024, September 27). National Center for Biotechnology Information.
- Biosynthesis and enantiomeric composition of the four main alkaloids in... - ResearchGate. (n.d.).
- Norditerpenic ester and pentacyclic triterpenoids from root bark of Calotropis procera (Ait) R. Br - PubMed. (n.d.).
- This compound | C6H10O2 | CID 68158 - PubChem. (n.d.).
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Separation of 3-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Natural and Synthetic Products in Human Health and Diseases: Basic, Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity of 4-Methyl-3-pentenoic Acid in Biological Assays
In the landscape of drug discovery and metabolic research, the nuanced bioactivity of small molecules is of paramount importance. 4-Methyl-3-pentenoic acid, a methyl-branched short-chain fatty acid (SCFA), is increasingly recognized for its role as a bacterial metabolite and its presence in various natural sources.[1] As research into the therapeutic potential of SCFAs expands, a critical evaluation of their specificity and potential for off-target effects becomes essential. This guide provides a framework for researchers to assess the cross-reactivity of this compound in common biological assays, ensuring data integrity and accelerating the path to discovery.
The fundamental rationale for investigating the cross-reactivity of a molecule like this compound lies in the inherent promiscuity of the biological targets for fatty acids.[2] SCFAs are known to interact with a range of receptors and enzymes, often with overlapping affinities. This can lead to ambiguous or misleading results in biological assays if not properly controlled for. Understanding the cross-reactivity profile of this compound is therefore not merely a procedural step but a crucial aspect of defining its true biological function.
This guide will compare and contrast the activity of this compound in two key assay types where cross-reactivity is a significant consideration: G-protein coupled receptor (GPCR) activation assays and histone deacetylase (HDAC) inhibition assays. We will explore the underlying principles of these assays, provide detailed protocols for their execution, and present a comparative analysis with other relevant SCFAs.
Understanding the Landscape: Potential Targets and Analogs
This compound belongs to a class of molecules that are increasingly appreciated for their roles in host-microbiome interactions and metabolic signaling.[3] Its structural features—a six-carbon backbone, a methyl branch, and a point of unsaturation—suggest potential interactions with biological targets that recognize other SCFAs. For a robust cross-reactivity study, it is crucial to compare its activity against a carefully selected panel of analogous compounds.
Table 1: Comparative Compounds for Cross-Reactivity Studies
| Compound | Structural Class | Rationale for Inclusion |
| This compound | Branched, Monounsaturated SCFA | The primary compound of interest. |
| Valeric Acid (Pentanoic Acid) | Straight-chain, Saturated SCFA | A saturated counterpart to assess the influence of the methyl group and double bond.[4][5][6][7][8] |
| Sodium Butyrate | Straight-chain, Saturated SCFA | A well-characterized SCFA with known potent activity as an HDAC inhibitor and GPCR agonist, serving as a positive control.[9][10][11][12][13] |
| 4-Pentenoic Acid | Straight-chain, Unsaturated SCFA | An analog to dissect the contribution of the methyl group versus the unsaturated bond. |
Comparative Assay 1: G-Protein Coupled Receptor (GPCR) Activation
Many of the physiological effects of SCFAs are mediated through their interaction with specific GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41).[14][15][16][17][18] These receptors are involved in a multitude of signaling pathways regulating inflammation, metabolism, and appetite.[2][3][15] Given that the affinity of SCFAs for these receptors can vary, it is plausible that this compound could exhibit agonist or antagonist activity, potentially confounding studies on other metabolic targets.
A common method to assess GPCR activation is to measure the downstream signaling cascade, such as the mobilization of intracellular calcium (Ca2+) upon receptor binding.
Experimental Workflow for GPCR Activation Assay
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The functional roles of short chain fatty acids as postbiotics in human gut: future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders | Bentham Science [eurekaselect.com]
- 8. Valeric acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 18. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of 4-Methyl-3-pentenoic Acid and Its Derivatives: A Comparative Guide for Drug Discovery Professionals
In the contemporary landscape of drug discovery and development, in-silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides a comprehensive, in-depth comparison of key in-silico methodologies for the characterization of 4-methyl-3-pentenoic acid and its derivatives. As a short-chain fatty acid and a known bacterial metabolite, this class of molecules presents an intriguing starting point for exploring potential therapeutic applications, particularly in modulating host-microbe interactions and inflammatory responses.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step workflows for applying these computational techniques.
Introduction to this compound
This compound is a monounsaturated, methyl-branched fatty acid with the molecular formula C6H10O2.[2][4][5][6] Its derivatives have shown promise in various biological contexts, including exhibiting antibacterial properties.[7] Given the structural similarity of this compound to endogenous short-chain fatty acids (SCFAs), a key area of investigation is its potential interaction with SCFA receptors, such as the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor involved in modulating immune responses and metabolic homeostasis.[8][9][10][11]
This guide will navigate the in-silico evaluation of this compound and its hypothetical derivatives through a logical pipeline, from initial property prediction to dynamic simulations of protein-ligand interactions.
Physicochemical Properties of this compound
A foundational step in any in-silico analysis is the characterization of the molecule's fundamental physicochemical properties. These parameters are crucial for predicting its pharmacokinetic behavior and potential liabilities.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [2][4][5][6] |
| Molecular Weight | 114.14 g/mol | [2] |
| pKa | ~4.60 | [2] |
| LogP (octanol-water partition coefficient) | ~1.4 | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |
| Rotatable Bond Count | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
Comparative In-Silico Modeling Workflow
The following sections will detail and compare four key in-silico modeling techniques, presented as a cohesive workflow for the evaluation of this compound and its derivatives as potential FFAR2 modulators.
A logical workflow for the in-silico evaluation of small molecules.
ADME-Tox Prediction: Early-Stage Viability Assessment
The initial phase of in-silico screening involves the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. This step is crucial for identifying potential liabilities that could lead to late-stage attrition in the drug development pipeline. Web-based tools like SwissADME offer a user-friendly and rapid method for this initial assessment.[12][13][14][15][16]
Experimental Protocol: ADME-Tox Prediction using SwissADME
-
Input Molecule: Access the SwissADME web server ([Link]). Input the SMILES string of this compound (CC(C)=CCC(O)=O) or sketch the molecule using the provided editor.
-
Run Prediction: Initiate the calculation. The server will compute a range of physicochemical properties and ADME parameters.
-
Analyze Results:
-
Physicochemical Properties: Review calculated properties like molecular weight, LogP, TPSA, and solubility.
-
Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and P-glycoprotein (P-gp) substrate potential.
-
Drug-likeness: Evaluate the molecule's compliance with established drug-likeness rules (e.g., Lipinski's, Ghose's, Veber's, Egan's).
-
Medicinal Chemistry: Analyze alerts for potential chemical liabilities.
-
Comparative Data: Hypothetical Derivatives of this compound
| Derivative | Structure | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations |
| Parent | CC(C)=CCC(O)=O | 1.40 | 37.30 | High | Yes | 0 |
| Amide | CC(C)=CCC(N)=O | 0.95 | 43.09 | High | Yes | 0 |
| Ester | CC(C)=CCC(OC)=O | 1.65 | 26.30 | High | Yes | 0 |
| Fluoro | CC(C)=CCC(O)=O with F at C5 | 1.55 | 37.30 | High | Yes | 0 |
Causality Behind Experimental Choices: This initial screening allows for the rapid comparison of a parent molecule with its synthetically accessible derivatives. By comparing the predicted ADME-Tox profiles, researchers can prioritize which derivatives to synthesize and test in vitro, saving significant time and resources. For instance, a derivative with predicted poor GI absorption might be deprioritized early on.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[7][13][17][18][19][20] This technique is invaluable for understanding which molecular features contribute to or detract from a desired biological effect, thereby guiding the design of more potent molecules.
Experimental Protocol: A General QSAR Workflow
-
Data Collection: Compile a dataset of molecules with known biological activities (e.g., IC50 values for FFAR2 activation). This data can be from in-house experiments or public databases.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.
-
Model Building: Employ statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to develop a predictive model.
-
Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external validation metrics (e.g., R², Q², RMSE).
A typical workflow for developing a QSAR model.
Trustworthiness of the Protocol: The self-validating nature of a QSAR protocol lies in the rigorous validation steps. A model that performs well on both internal and external validation sets is considered robust and predictive for new, unseen molecules within its applicability domain.
Molecular Docking: Visualizing Protein-Ligand Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[1][21][22][23] This technique is instrumental in structure-based drug design, allowing for the rational design of molecules with improved interactions with the target protein.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare the Receptor:
-
Obtain the 3D structure of the target protein (e.g., a homology model of FFAR2) in PDB format.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Convert the receptor to the PDBQT format using AutoDock Tools.
-
-
Prepare the Ligand:
-
Generate a 3D structure of this compound or its derivative.
-
Assign partial charges and define rotatable bonds.
-
Convert the ligand to the PDBQT format.
-
-
Define the Binding Site:
-
Identify the putative binding pocket of the receptor based on experimental data or blind docking.
-
Define a grid box encompassing the binding site.
-
-
Run the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation, specifying the receptor, ligand, and grid box parameters in a configuration file.
-
-
Analyze the Results:
-
Examine the predicted binding energies and poses of the ligand.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Comparative Docking Results (Hypothetical)
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues (FFAR2) |
| Parent | -5.2 | Arg180, Tyr254 |
| Amide | -5.8 | Arg180, Tyr254, Asn176 |
| Ester | -5.5 | Arg180, Tyr254 |
| Fluoro | -5.4 | Arg180, Tyr254, Ser105 |
Expertise in Interpretation: A lower docking score generally indicates a more favorable binding affinity. The analysis of interacting residues is crucial for understanding the structural basis of binding and for designing modifications to enhance these interactions. For example, the additional hydrogen bond formed by the amide derivative with Asn176 could explain its improved docking score.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes in both the ligand and the protein over time.[19][24][25][26][27]
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Use the best-ranked docked pose of the protein-ligand complex as the starting structure.
-
Solvate the system in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Conduct a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This allows the system to reach the desired temperature and pressure.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).
-
Investigate the persistence of key interactions observed in the docking study.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
A standard workflow for molecular dynamics simulations.
Authoritative Grounding: The choice of force field (e.g., AMBER, CHARMM, GROMOS) is a critical decision in MD simulations and should be based on the nature of the system being studied and validated against experimental data where possible. The length of the simulation is also crucial for ensuring adequate sampling of the conformational landscape.
Conclusion
This guide has provided a comparative overview of four essential in-silico modeling techniques for the evaluation of this compound and its derivatives. By integrating ADME-Tox prediction, QSAR modeling, molecular docking, and molecular dynamics simulations into a cohesive workflow, researchers can efficiently prioritize and optimize lead candidates, ultimately accelerating the drug discovery process. Each method offers unique insights, and their combined application provides a robust framework for making data-driven decisions in the pursuit of novel therapeutics.
References
- Eagon Research Group. Vina Docking Tutorial. [Link]
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
- Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? (n.d.).
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
- Basic docking — Autodock Vina 1.2.
- The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. (n.d.). ScienceDirect. [Link]
- The role of free fatty acid receptor 2 (FFAR2) and hydroxycarboxylic... (n.d.).
- Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View. (n.d.). MDPI. [Link]
- Identification of a free fatty acid receptor, FFA2R, expressed on leukocytes and activated by short-chain f
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. [Link]
- Machine Learning 101: How to train your first QSAR model. (n.d.). Optibrium. [Link]
- Running a Molecular Dynamics (MD)
- Swiss ADME | PDF | Chemical Polarity | Solubility. (2024, August 4). Scribd. [Link]
- (PDF) SwissADME. (2024, August 4).
- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (n.d.).
- GETTING STARTED: QUICK REFERENCE GUIDE Step 1: Input - Define chemical of interest or "target chemical". (n.d.). QSAR Toolbox. [Link]
- Molecular dynamics simulation of a small protein using GROMACS. (n.d.). GROMACS. [Link]
- Beginner's Guide to 3D-QSAR in Drug Design. (2025, May 29). Neovarsity. [Link]
- Summary of procedures for QSAR model building. (n.d.).
- This compound | C6H10O2 | CID 68158. (n.d.). PubChem. [Link]
- Protocol for Molecular Dynamics Simulations of Proteins. (2016, December 5). SpringerLink. [Link]
- Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023, July 20). Journal of Pharmacognosy and Phytochemistry. [Link]
- GROMACS Tutorials. (n.d.). GROMACS. [Link]
- Investigating protein-small molecule interaction sites. (2020, July 16). GROMACS forums. [Link]
- Insilico Admet Predictions of Dihydropyrimidinones using Swiss Adme, Pkcsm, Lazar and Protox. (n.d.).
- ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. (2022, April 5). Journal of Applied Pharmaceutical Science. [Link]
- This compound | C6H10O2 | CID 68158. (n.d.).
- This compound, 504-85-8. (n.d.). The Good Scents Company. [Link]
- This compound 504-85-8 wiki. (n.d.). LookChem. [Link]
- 3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 504-85-8 [chemicalbook.com]
- 4. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]
- 7. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. phytojournal.com [phytojournal.com]
- 15. rfppl.co.in [rfppl.co.in]
- 16. japsonline.com [japsonline.com]
- 17. neovarsity.org [neovarsity.org]
- 18. optibrium.com [optibrium.com]
- 19. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 20. researchgate.net [researchgate.net]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. youtube.com [youtube.com]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. GROMACS Tutorials [mdtutorials.com]
- 27. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
Inter-laboratory comparison of 4-Methyl-3-pentenoic acid quantification methods
An Inter-laboratory Comparison of Quantification Methods for 4-Methyl-3-pentenoic Acid: A Guide for Researchers
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, a methyl-branched short-chain fatty acid (SCFA).[1][2] As interest in the metabolic roles of SCFAs continues to grow, robust and reproducible quantification is paramount. This document offers an in-depth analysis of the two primary analytical platforms for SCFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will also briefly discuss Liquid Chromatography-Mass Spectrometry (LC-MS) as a viable alternative. The guide is intended for researchers, scientists, and drug development professionals, providing not only a comparison of methods but also the scientific rationale behind experimental choices to ensure data integrity and facilitate inter-laboratory consistency.
Introduction to this compound
This compound (C6H10O2, Molar Mass: 114.14 g/mol ) is a monounsaturated, methyl-branched short-chain fatty acid.[1][2] It has been identified as a bacterial metabolite and a volatile organic compound.[1][2] Given its classification as an SCFA, accurate quantification in various biological matrices is crucial for understanding its potential physiological and pathological roles.
Core Principles of Inter-laboratory Comparison
Inter-laboratory comparison studies are essential for evaluating the proficiency of different laboratories in performing specific analyses. The primary goals are to assess the reproducibility and comparability of results when the same samples are analyzed using different methods or by different personnel. Key statistical measures in such studies include the Z-score, which compares a laboratory's result to the consensus mean, and precision, which evaluates the repeatability of measurements.[3] Significant variability in results can arise from differences in sample preparation, analytical instrumentation, and data analysis protocols.[4][5]
Quantification Methodologies: A Detailed Comparison
The two most established techniques for the quantification of short-chain fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also gaining traction as a powerful tool for SCFA analysis.[9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been considered a gold standard for the analysis of volatile and semi-volatile organic compounds.[4] For carboxylic acids like this compound, which have low volatility due to their polar nature, derivatization is a critical prerequisite for successful GC analysis.[12][13]
The "Why" of Derivatization:
Carboxylic acids contain active hydrogen atoms in their carboxyl groups, leading to high polarity and low volatility. Derivatization replaces these active hydrogens with a less polar group, thereby increasing the analyte's volatility and improving its chromatographic behavior.[12][13][14] Common derivatization strategies for carboxylic acids include:
-
Silylation: Replacement of active hydrogens with a silyl group, often trimethylsilyl (TMS).[13][14]
-
Acylation: Introduction of an acyl group to form esters, thioesters, or amides.[15]
-
Alkylation (Esterification): Replacement of the acidic proton with an alkyl group to form an ester. This is a very common approach for carboxylic acids.[13][14]
The choice of derivatization reagent can impact reaction efficiency, derivative stability, and detection sensitivity.
Experimental Workflow for GC-MS Quantification of this compound (with Derivatization):
Caption: NMR workflow for this compound.
Protocol: ¹H-NMR Quantification of this compound
-
Sample Preparation:
-
Extract the biological sample with a buffered aqueous solution (e.g., phosphate buffer in D₂O).
-
Vortex and centrifuge to pellet solids.
-
Transfer the supernatant to a new tube.
-
-
NMR Sample Preparation:
-
To a defined volume of the extract, add a known concentration of an internal standard. A common internal standard for aqueous samples is trimethylsilylpropanoic acid (TSP).
-
Transfer the final mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a high-field NMR spectrometer.
-
Utilize a water suppression pulse sequence to attenuate the large water signal.
-
-
Data Processing and Quantification:
-
Process the spectra using appropriate software for phasing, baseline correction, and referencing (to the internal standard).
-
Identify the characteristic resonance signals for this compound.
-
Quantify the concentration by comparing the integral of a specific analyte peak to the integral of the known concentration of the internal standard. [16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative that can offer high sensitivity and specificity. For SCFAs, which can be challenging to retain on traditional reversed-phase columns, various analytical strategies have been developed. [17]A significant advantage of some LC-MS methods is the ability to quantify SCFAs without derivatization, which simplifies sample preparation and reduces potential sources of error. [9]However, derivatization can also be employed in LC-MS to improve chromatographic separation and ionization efficiency. [11]
Performance Comparison of GC-MS and NMR
The choice between GC-MS and NMR for the quantification of this compound will depend on the specific requirements of the study. Below is a summary of their performance characteristics based on studies of similar short-chain fatty acids. [6][7][8]
| Parameter | GC-MS (with Derivatization) | ¹H-NMR Spectroscopy | Rationale and In-depth Explanation |
|---|---|---|---|
| Sensitivity (LOD/LOQ) | Excellent (typically low µM to nM range) | Good (typically mid to high µM range) | The derivatization process in GC-MS often enhances the signal, and mass spectrometric detection is inherently very sensitive. NMR is less sensitive, requiring higher concentrations of the analyte for reliable detection. |
| Repeatability (Precision) | Good to Excellent | Excellent | NMR is known for its high reproducibility, with intraday and interday relative standard deviations (RSDs) often below 5%. [6][7]GC-MS precision can be slightly lower due to the multi-step sample preparation, including derivatization. |
| Accuracy (Recovery) | Good to Excellent (can be affected by derivatization efficiency) | Excellent | The accuracy of GC-MS is highly dependent on the efficiency and reproducibility of the derivatization step. Recovery rates for SCFAs using GC-MS are often in the range of 90-110%. [6][7]NMR, being a primary ratio method, is inherently accurate when a suitable internal standard is used. |
| Matrix Effects | Can be significant | Minimal | The complex matrices of biological samples can sometimes interfere with the derivatization process or chromatographic separation in GC-MS. NMR is generally less susceptible to matrix effects. [6][7] |
| Sample Throughput | Moderate | High | The derivatization step in the GC-MS workflow is time-consuming. NMR has fewer sample preparation steps, allowing for higher throughput. [18] |
| Cost (Instrument) | Moderate to High | High | High-field NMR spectrometers represent a significant capital investment. |
| Structural Confirmation | Excellent (based on fragmentation patterns) | Excellent (based on chemical shifts and coupling constants) | Both techniques provide a high degree of confidence in compound identification. |
Proposed Inter-laboratory Study Design
To robustly compare quantification methods for this compound across different laboratories, a well-designed inter-laboratory study is essential.
Logical Flow of an Inter-laboratory Comparison Study:
Caption: Design of an inter-laboratory comparison study.
Conclusion and Recommendations
Both GC-MS and NMR are powerful and reliable techniques for the quantification of this compound.
-
GC-MS is recommended for studies requiring the highest sensitivity , for instance, when analyzing samples with expected low concentrations of the analyte. However, careful validation of the derivatization method is crucial for ensuring accuracy and reproducibility.
-
NMR is the preferred method for high-throughput studies and when high precision and accuracy are paramount , especially when working with complex biological matrices. Its simpler sample preparation workflow makes it particularly suitable for large-scale metabolomics studies.
For any inter-laboratory study, the use of certified reference materials and a robust statistical analysis of the results are essential for a meaningful comparison of methods and laboratory performance.
References
- Vertex AI Search Result.
- Zheng, X., et al. (2017). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
- Creative Biolabs. NMR for Short Chain Fatty Acid Analysis - Live Biotherapeutics. [Link]
- Zheng, X., et al. (2017). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry - ACS Figshare. [Link]
- D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. [Link]
- Salis, A., et al. (2020).
- Zheng, X., et al. (2017). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- GC Derivatiz
- ChemBK. (2024). 4-Methylpent-3-enoic acid. [Link]
- Williams, R. S., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). PubMed Central. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2025). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]
- PubChem. (n.d.). This compound. [Link]
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. [Link]
- Rhead, B., et al. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. [Link]
- Han, J., et al. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform.
- ChemRxiv. (n.d.). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Authors. [Link]
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. [Link]
- SIELC Technologies. (2018). 3-Pentenoic acid, 4-methyl-. [Link]
- Mol-Instincts. (n.d.). This compound 504-85-8 wiki. [Link]
- Rhead, B., et al. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future.
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. [Link]
- NIST. (n.d.). 4-Pentenoic acid, 3-methyl-, methyl ester. [Link]
- Sun, Q., et al. (2018). Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). PubMed. [Link]
- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-. [Link]
- Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
- Rupa Health. (n.d.). Organic Acid Testing 101: A Complete Guide to The Top 3 Organic Acid Tests. [Link]
- Benchmark International. (2024).
- Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]
- PubChem. (n.d.). 3-Pentenoic acid, 4-methyl-, ethyl ester. [Link]
Sources
- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 504-85-8 [chemicalbook.com]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Orthogonal Comparison of GCâMS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - Analytical Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. weber.hu [weber.hu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. agilent.com [agilent.com]
- 18. NMR for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-3-pentenoic Acid
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-3-pentenoic acid, grounded in established safety standards and practical, field-proven insights.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicity and environmental fate data for this compound are limited, the known characteristics of unsaturated carboxylic acids necessitate a cautious approach.[1] The primary hazards are associated with its acidic nature and potential for reactivity. Similar carboxylic acids are classified as corrosive, capable of causing severe skin burns and eye damage.[2][3][4][5]
Table 1: Hazard Profile of this compound and Analogs
| Hazard Category | Description | Rationale & Causality |
|---|---|---|
| Corrosivity | Causes severe skin burns and eye damage.[4][5] | The carboxylic acid functional group (-COOH) is a proton donor, making the substance acidic and corrosive to biological tissues upon contact. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][5] | Ingestion can cause burns to the gastrointestinal tract.[6] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents.[3][7] | Mixing with bases can cause a strong exothermic (heat-generating) reaction. Reaction with oxidizing agents can be violent. |
| Environmental Hazard | Do not discharge to sewer systems or contaminate water.[1] | Ecological data is largely unavailable, mandating containment to prevent unknown adverse effects on aquatic life and ecosystems.[1] |
Immediate Safety & Handling Precautions
Adherence to proper safety protocols is the first line of defense against chemical exposure and incidents. These measures are non-negotiable when handling this compound waste.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's corrosivity. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash risk.
-
Skin Protection: Wear impervious, chemical-resistant clothing and gloves (e.g., nitrile or neoprene).[7] Ensure lab coats are fully buttoned. Contaminated clothing must be removed immediately and washed before reuse.[2][4]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7] If exposure limits are exceeded, a full-face respirator may be required.[1]
Spill Management
Immediate and correct response to a spill is critical to mitigating hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: If the spill is large, evacuate the immediate area.
-
Containment: Prevent further spread of the liquid. Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill pillow.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[7][8]
-
Decontamination: Clean the spill area thoroughly.
-
Dispose: The collected spill material must be disposed of as hazardous waste.
Waste Segregation and Containerization
The foundation of a safe waste management program is rigorous segregation. Improperly mixed chemicals can lead to violent reactions, gas generation, or fire.
-
Dedicated Waste Stream: this compound waste must be collected in a dedicated container.
-
Avoid Mixing: NEVER mix this waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Strong oxidizing agents (e.g., nitric acid, permanganates)
-
Strong reducing agents
-
Inorganic acids (e.g., hydrochloric acid, sulfuric acid)[7]
-
-
Container Selection: Use only compatible, leak-proof, and sealable containers. High-density polyethylene (HDPE) or glass containers are appropriate.[7] The container must be in good condition, with no cracks or residue on the outside.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[9] The label must include:
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Corrosive," "Hazardous Waste")[7]
-
The date of initial accumulation.
-
Step-by-Step Disposal Procedures
The overarching principle for disposing of this compound is that it must be managed as hazardous waste. Direct disposal down the drain is strictly prohibited.[1] The recommended and safest method is to use a licensed waste disposal service.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Pathway A: Disposal as Hazardous Waste (Primary Recommended Protocol)
This is the most compliant and safest method, aligning with guidance from safety data sheets and regulatory bodies like the EPA.[1][10]
Experimental Protocol:
-
Container Preparation: Obtain a designated hazardous waste container made of HDPE or glass from your institution's Environmental Health and Safety (EHS) department. Ensure it is clean and correctly pre-labeled.
-
Waste Collection: In a chemical fume hood, carefully transfer the this compound waste into the container. Avoid spills or splashes.
-
Secure Sealing: After adding waste, securely seal the container. Do not leave it open to the atmosphere.
-
Proper Storage: Store the sealed container in a designated satellite accumulation area. This area must be cool, dry, well-ventilated, and away from incompatible materials.[3][7]
-
Arrange for Disposal: Once the container is full or has been stored for the maximum allowable time per institutional policy, contact your EHS department to arrange for pickup by a licensed hazardous waste contractor.[9][11] The material will then be transported to an approved waste disposal plant for destruction, likely via controlled incineration with flue gas scrubbing.[1]
Pathway B: Neutralization of Small Quantities (Conditional)
This procedure should only be considered for small quantities of uncontaminated, dilute aqueous solutions of this compound and only if explicitly permitted by your institution and local wastewater authority. The causality behind this procedure is the conversion of the corrosive acid into a neutral salt, which may be acceptable for drain disposal.
Experimental Protocol:
-
Verification: Confirm with your EHS department that this procedure is permitted.
-
Preparation: Perform this procedure in a chemical fume hood. Wear all required PPE (goggles, face shield, lab coat, gloves). Have a calibrated pH meter or pH strips ready.
-
Dilution: If starting with a concentrated acid, slowly add the acid to a large volume of cold water to dilute it. Never add water to acid.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the dilute acid solution with constant stirring.[7]
-
Causality: A weak base is used to control the reaction rate and minimize heat and gas generation. This acid-base reaction can be exothermic.[7]
-
-
Monitoring: Monitor the pH of the solution continuously. Continue adding the base dropwise until the pH is neutral (between 6.0 and 8.0).[7]
-
Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution can typically be poured down the drain with copious amounts of running water.[7]
-
Documentation: Record the neutralization procedure in your laboratory notebook.
Emergency Procedures: Personnel Exposure
In the event of accidental exposure, immediate action is critical.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment, thereby upholding the highest standards of scientific integrity.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- ACT Enviro. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
- Synerzine. (2018). Safety Data Sheet - 4-Pentenoic acid, 2-methyl-.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement.
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synerzine.com [synerzine.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. usbioclean.com [usbioclean.com]
- 10. epa.gov [epa.gov]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
Navigating the Safe Handling of 4-Methyl-3-pentenoic Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Handling 4-Methyl-3-pentenoic acid in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate, and in-depth technical information on the necessary personal protective equipment (PPE), operational plans, and disposal procedures. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value-added information beyond the product itself.
Understanding the Risks: Hazard Analysis of this compound
This compound (CAS No. 504-85-8) is a corrosive organic acid that presents several potential hazards in a laboratory environment. A thorough understanding of these risks is the cornerstone of a robust safety plan.
Primary Hazards:
-
Corrosivity: Direct contact can cause severe skin burns and eye damage.
-
Irritation: Vapors and mists can be irritating to the respiratory tract.
-
Flammability: While not highly flammable, it is a combustible liquid.
Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies. This absence of data necessitates a conservative approach to exposure control, emphasizing the use of engineering controls and a comprehensive PPE strategy.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a risk assessment of its known hazards.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage potential, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.
-
Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles.
Skin and Body Protection: A Barrier Against Corrosivity
Protecting the skin from accidental contact is crucial. This involves a multi-layered approach to body and hand protection.
-
Protective Clothing: A chemically resistant lab coat or apron is mandatory. For operations with a higher risk of significant exposure, chemically resistant coveralls should be considered.
-
Footwear: Fully enclosed shoes, preferably made of a chemically resistant material, must be worn.
Hand Protection: A Critical and Nuanced Choice
Recommended Glove Materials (Based on general chemical resistance to organic acids):
| Glove Material | Splash Protection | Extended Contact | Rationale and Considerations |
| Nitrile | Good | Fair | Offers good resistance to a range of chemicals and provides excellent dexterity for fine tasks. However, breakthrough times can vary significantly with corrosive organic compounds. Best for incidental contact. |
| Neoprene | Very Good | Good | Provides good resistance to acids, caustics, and oils. Offers a balance of chemical resistance and flexibility. A suitable choice for tasks with a higher potential for splash. |
| Butyl Rubber | Excellent | Very Good | Offers excellent resistance to a wide range of corrosive chemicals, including many organic acids. It is a preferred choice for extended handling or immersion. |
Crucial Field-Proven Insight: The adage "not all gloves are created equal" holds particularly true for chemical resistance. The thickness of the glove material is a critical factor in determining its breakthrough time. As a general rule, thicker gloves provide longer protection but may reduce dexterity.
Self-Validating Protocol for Glove Selection:
-
Consult the Manufacturer: Always consult the specific glove manufacturer's chemical resistance guide. They often have proprietary data that is not publicly available.
-
Request Specific Data: If this compound is not listed, contact the manufacturer's technical support and request test data for this specific chemical or for a close structural analog.
-
Perform a Field Test: For new procedures or when handling for extended periods, it is prudent to perform a controlled test by exposing a small piece of the glove material to this compound in a safe, contained manner to observe for any signs of degradation (swelling, discoloration, or softening).
Caption: Workflow for selecting appropriate Personal Protective Equipment.
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, such as a certified chemical fume hood, should always be the primary method for controlling exposure to vapors and mists. Respiratory protection should be used in situations where engineering controls are not feasible or as a secondary precaution.
-
Recommended Respirator: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an organic vapor cartridge is recommended.[1]
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise operational plan is essential for minimizing the risk of exposure and ensuring the safe handling and disposal of this compound.
Safe Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the previous section.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use compatible labware (e.g., glass, PTFE).
-
Dispense the acid carefully to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
-
Store in a designated corrosives cabinet.
-
Spill Response Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate the hazard.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
-
Small Spill Cleanup (Inside a Fume Hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial acid spill neutralizer).
-
Carefully collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a mild base solution (e.g., sodium bicarbonate solution) followed by water.
-
-
Large Spill Cleanup (Outside a Fume Hood):
-
Evacuate the area immediately.
-
Prevent the spread of vapors by closing doors.
-
Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste (unwanted product, contaminated absorbents, and disposable PPE) in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Neutralization (for aqueous waste streams, if permitted by institutional policy):
-
Under constant stirring, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the acidic waste in a suitable container within a fume hood.
-
Monitor the pH of the solution.
-
Continue adding the base until the pH is between 6 and 8.
-
Be aware that the neutralization reaction can generate heat and gas.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's environmental health and safety department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Immediate Actions for Exposure
In the case of accidental exposure, immediate and correct first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring a secure laboratory environment for groundbreaking work.
References
- OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety.
- University of Pennsylvania. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety.
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
